4-Tert-butylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.40e-04 mpractically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
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InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H20O | |
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DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | trans-4-tert-Butylcyclohexanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | trans-4-tert-Butylcyclohexanol | |
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Vapor Pressure |
0.005 [mmHg] | |
| Record name | 4-tert-Butylcyclohexanol | |
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CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | 4-tert-Butylcyclohexanol, cis- | |
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| Record name | 4-tert-Butylcyclohexanol, trans- | |
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| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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| Record name | 4-tert-Butylcyclohexanol | |
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| Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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| Record name | 4-tert-butylcyclohexanol | |
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| Record name | trans-4-tert-butylcyclohexanol | |
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| Record name | cis-4-tert-butylcyclohexan-1-ol | |
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| Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
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| Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
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Foundational & Exploratory
4-tert-butylcyclohexanol conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of 4-tert-Butylcyclohexanol (B146172)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-tert-butylcyclohexanol. The presence of the sterically demanding tert-butyl group serves as a conformational lock, providing a foundational model for understanding substituent effects on the cyclohexane (B81311) ring system, a common scaffold in medicinal chemistry. This document details the underlying principles of conformational isomerism in this molecule, presents quantitative data from experimental and computational studies, and provides detailed experimental protocols for its analysis.
Introduction: The Principle of Conformational Locking
The cyclohexane ring can exist in several conformations, with the chair form being the most stable due to the minimization of angular and torsional strain. In a monosubstituted cyclohexane, a dynamic equilibrium exists between two chair conformers, with the substituent occupying either an axial or an equatorial position. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1]
The tert-butyl group possesses a very large A-value, making the energetic penalty for it to occupy an axial position exceedingly high.[2] This strong preference for the equatorial position effectively "locks" the cyclohexane ring into a single, predominant chair conformation. This conformational locking is a powerful tool in stereochemical studies, as it allows for the unambiguous assignment of the positions of other substituents on the ring.
In this compound, this principle dictates the preferred conformations of both the cis and trans isomers, making them ideal models for studying the influence of substituent orientation on physical properties and reactivity.
Conformational Analysis of Isomers
Trans-4-tert-butylcyclohexanol
In the trans isomer, the tert-butyl and hydroxyl groups are on opposite faces of the cyclohexane ring. To minimize steric strain, the bulky tert-butyl group occupies an equatorial position. Consequently, the hydroxyl group also resides in an equatorial position. The alternative chair conformation, where both groups would be in axial positions, is energetically highly unfavorable due to severe 1,3-diaxial interactions involving the tert-butyl group. Therefore, trans-4-tert-butylcyclohexanol exists almost exclusively in the diequatorial conformation.
Cis-4-tert-butylcyclohexanol
In the cis isomer, the tert-butyl and hydroxyl groups are on the same face of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group is forced into the axial position.[3] The ring flip to a conformation with an axial tert-butyl group and an equatorial hydroxyl group is energetically prohibitive. This makes the cis isomer a valuable model for studying the properties of an axial hydroxyl group on a cyclohexane ring.
Quantitative Conformational Data
The energetic preferences of substituents on a cyclohexane ring are quantitatively described by their A-values. These values are crucial for predicting the conformational equilibrium of substituted cyclohexanes.
Table 1: A-Values for Relevant Substituents
| Substituent | A-value (kcal/mol) | Reference |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [4] |
| 4.9 | [2] | |
| -OH (Hydroxyl) | 0.6 (0.9 in H-bonding solvents) | [4] |
| 0.87 | [2] | |
| -CH₃ (Methyl) | 1.8 | [4] |
| -F (Fluoro) | 0.24 | [4] |
| -Cl (Chloro) | 0.4 | [4] |
| -Br (Bromo) | 0.2-0.7 | [4] |
| -I (Iodo) | 0.4 | [4] |
| -CN (Cyano) | 0.2 | [4] |
| -COOH (Carboxyl) | 1.2 | [4] |
| -C₆H₅ (Phenyl) | 3.0 | [4] |
The Gibbs free energy difference (ΔG°) for the chair-chair interconversion can be estimated from the A-values. For this compound, the conformational equilibrium is overwhelmingly shifted towards the conformer with the equatorial tert-butyl group.
For cis-4-tert-butylcyclohexanol: The energy difference between the (e,a) and (a,e) conformers is dominated by the A-value of the tert-butyl group, making the (a,e) conformer highly unstable.
For trans-4-tert-butylcyclohexanol: The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. The energy difference can be approximated by the sum of the A-values of the tert-butyl and hydroxyl groups.
Experimental Protocols
Synthesis and Purification
Protocol 1: Synthesis of cis-4-tert-Butylcyclohexanol [5]
This protocol describes the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to yield predominantly the cis isomer.
-
Catalyst Preparation: To a solution of 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, add 180 ml of water followed by 52 g of trimethyl phosphite.
-
Reaction Setup: Add the catalyst solution to a solution of 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a 2-L flask equipped with a reflux condenser.
-
Reaction: Heat the solution at reflux for 48 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup: Remove the 2-propanol using a rotary evaporator. Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.
-
Purification: Wash the combined ether extracts with two 100-ml portions of water. Dry the ether solution over magnesium sulfate (B86663) or potassium carbonate and concentrate on a rotary evaporator to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from 40% aqueous ethanol (B145695) to afford greater than 99% pure cis-4-tert-butylcyclohexanol.[5]
Protocol 2: Synthesis of trans-4-tert-Butylcyclohexanol [6]
This protocol involves the reduction of 4-tert-butylcyclohexanone to yield the trans isomer.
-
Reduction: A solution of 77.2 g of 4-tert-butylcyclohexanone in 500 ml of dry ether is slowly added to a "mixed hydride" solution (prepared from lithium aluminum hydride and aluminum chloride) while maintaining a gentle reflux.[6] The mixture is then refluxed for an additional 2 hours.
-
Workup: The reaction is carefully quenched by the successive addition of water and 10% aqueous sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
Purification: The combined ether extracts are dried over magnesium sulfate, and the solvent is removed by distillation.
-
Recrystallization: The crude product is recrystallized from hot petroleum ether (b.p. 60-70°C) to yield the pure trans isomer.[6]
Gas Chromatography (GC) Analysis
Protocol 3: Separation of cis- and trans-4-tert-Butylcyclohexanol Isomers [5][7]
-
Column: A 9-ft, 20% Carbowax 20M on 45/60 Chromosorb W column is typically used.[5]
-
Oven Temperature: 150°C.[5]
-
Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., diethyl ether or hexane).
-
Detection: Use a flame ionization detector (FID).
-
Elution Order: The typical elution order is the ketone (starting material), followed by cis-4-tert-butylcyclohexanol, and then trans-4-tert-butylcyclohexanol.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), is a powerful tool for determining the axial or equatorial orientation of protons on a cyclohexane ring. The relationship between the dihedral angle (θ) and the vicinal coupling constant (³JHH) is described by the Karplus equation.[8]
Protocol 4: ¹H NMR Analysis for Conformational Assignment
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Analysis of the H-1 Proton Signal: The proton on the carbon bearing the hydroxyl group (C-1) is the key diagnostic signal.
-
Trans Isomer (Axial H-1): The H-1 proton is in an axial position. It will have large axial-axial couplings (³J_ax,ax ≈ 8-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz) to the two adjacent equatorial protons. This typically results in a complex multiplet, often appearing as a triplet of triplets.[3][9]
-
Cis Isomer (Equatorial H-1): The H-1 proton is in an equatorial position. It will have small equatorial-axial (³J_eq,ax ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings to the four adjacent protons. This results in a broad, poorly resolved multiplet, sometimes appearing as a pentet with small coupling constants.[9]
-
Table 2: Expected ¹H NMR Coupling Constants for the H-1 Proton
| Isomer | H-1 Position | Dihedral Angles (θ) with Adjacent Protons | Expected Coupling Constants (³JHH) | Resulting Multiplet |
| trans | Axial | ~180° (ax-ax), ~60° (ax-eq) | Large (~8-13 Hz), Small (~2-5 Hz) | Triplet of triplets |
| cis | Equatorial | ~60° (eq-ax), ~60° (eq-eq) | Small (~2-5 Hz) | Broad multiplet/pentet |
Computational Chemistry
Molecular mechanics and quantum mechanics calculations can provide valuable insights into the relative energies and geometries of different conformers.
Protocol 5: Computational Conformational Analysis
-
Structure Building: Construct the cis and trans isomers of this compound using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the different conformers to determine their relative populations at a given temperature.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and experimental workflows.
Caption: Conformational equilibrium of trans-4-tert-butylcyclohexanol.
References
- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. m.youtube.com [m.youtube.com]
Thermodynamic Stability of cis-4-tert-Butylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of cis-4-tert-butylcyclohexanol relative to its trans isomer. The conformational preferences of substituted cyclohexanes are of paramount importance in medicinal chemistry and drug design, as the three-dimensional structure of a molecule dictates its biological activity. 4-tert-butylcyclohexanol (B146172) serves as a classic model for understanding the energetic consequences of substituent orientation on a cyclohexane (B81311) ring. This document details the foundational principles of conformational analysis, presents quantitative thermodynamic data, outlines detailed experimental and computational protocols for determining isomer stability, and provides visual representations of the key concepts and workflows.
Introduction to Conformational Analysis in Substituted Cyclohexanes
The cyclohexane ring is a ubiquitous structural motif in organic and medicinal chemistry. Its non-planar "chair" conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).
A critical concept in the conformational analysis of substituted cyclohexanes is the "A-value," which quantifies the steric preference of a substituent for the equatorial position. The A-value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the conformer with the substituent in the equatorial position. Larger, bulkier groups have larger A-values, indicating a strong energetic penalty for occupying the sterically hindered axial position.
The Role of the tert-Butyl Group as a "Conformational Lock"
The tert-butyl group is exceptionally bulky, with a very large A-value. This steric demand effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group occupies an equatorial position. This conformational locking simplifies the analysis of disubstituted cyclohexanes, such as this compound, by preventing ring-flipping.
Thermodynamic Stability: cis- vs. trans-4-tert-Butylcyclohexanol
The thermodynamic stability of the cis and trans isomers of this compound is determined by the relative positions of the hydroxyl (-OH) and tert-butyl groups.
-
trans-4-tert-Butylcyclohexanol: In the trans isomer, the tert-butyl group and the hydroxyl group are on opposite sides of the ring. With the tert-butyl group locked in the equatorial position, the hydroxyl group also occupies an equatorial position. This arrangement is the most stable conformation as it minimizes steric interactions.
-
cis-4-tert-Butylcyclohexanol: In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group is forced into the less stable axial position.[1] This axial orientation leads to significant steric strain due to 1,3-diaxial interactions , where the axial hydroxyl group is in close proximity to the axial hydrogens on carbons 3 and 5 of the ring.
Consequently, trans-4-tert-butylcyclohexanol is the more thermodynamically stable isomer due to the absence of these destabilizing 1,3-diaxial interactions.[2]
Quantitative Thermodynamic Data
The relative stability of the cis and trans isomers can be quantified by the thermodynamic parameters of their isomerization equilibrium. The equilibrium constant (Keq) for the conversion of the cis isomer to the trans isomer is greater than one, indicating a preference for the trans isomer. The Gibbs free energy change (ΔG°) for this process is negative, further confirming the greater stability of the trans isomer.
The following table summarizes experimentally determined thermodynamic data for the cis-trans isomerization of this compound in various solvents at 80 °C (353.15 K).
| Solvent | Keq (trans/cis) | ΔG° (kJ/mol) | ΔG° (kcal/mol) |
| Cyclohexane | 2.5 | -2.68 | -0.64 |
| Benzene | 3.2 | -3.41 | -0.81 |
| 2-Dimethoxyethane | 4.1 | -4.13 | -0.99 |
Data calculated from equilibrium constants reported in the literature.[3][4] The relationship ΔG° = -RTln(Keq) was used for the calculation, where R = 8.314 J/mol·K.
Experimental Protocols
Determination of Thermodynamic Equilibrium by Isomer Equilibration
This protocol describes a method to establish the thermodynamic equilibrium between cis- and trans-4-tert-butylcyclohexanol and determine the equilibrium constant.
Principle: An initial mixture of the isomers (or a pure isomer) is heated in the presence of a catalyst that facilitates interconversion. The reaction is allowed to proceed until the ratio of isomers becomes constant, at which point thermodynamic equilibrium has been reached. The final ratio is then determined analytically.
Materials:
-
A mixture of cis- and trans-4-tert-butylcyclohexanol
-
4-tert-Butylcyclohexanone (B146137) (as a catalyst precursor)
-
Raney Nickel or a suitable acid catalyst (e.g., Amberlyst-15)
-
Anhydrous solvent (e.g., cyclohexane, benzene, or 2-dimethoxyethane)
-
Round-bottom flask with reflux condenser
-
Heating mantle and temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
-
Gas chromatograph (GC) with a suitable capillary column (e.g., Carbowax 20M) or a Nuclear Magnetic Resonance (NMR) spectrometer.[5]
Procedure:
-
Preparation: In a round-bottom flask, dissolve a known amount of the this compound isomer mixture in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of 4-tert-butylcyclohexanone and a small amount of Raney Nickel (or an acid catalyst). The ketone, in conjunction with the hydrogenation/dehydrogenation catalyst, facilitates the equilibration.[6]
-
Equilibration: Heat the mixture to a constant, known temperature (e.g., 80 °C) under an inert atmosphere and allow it to reflux.
-
Monitoring the Reaction: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, quench the catalyst (if necessary), and analyze the cis/trans ratio using GC or NMR.
-
Reaching Equilibrium: Continue the equilibration until the isomer ratio remains constant over several consecutive measurements, indicating that equilibrium has been reached.
-
Analysis:
-
Gas Chromatography (GC): Inject the final equilibrium mixture into a GC equipped with a polar capillary column (e.g., Carbowax 20M).[5] The isomers will have different retention times. Integrate the peak areas of the cis and trans isomers to determine their relative concentrations. The trans isomer typically has a longer retention time.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of the equilibrium mixture. The proton on the carbon bearing the hydroxyl group (H-1) has a distinct chemical shift and coupling pattern for each isomer. The axial H-1 of the cis isomer and the equatorial H-1 of the trans isomer can be distinguished and their signals integrated to determine the isomer ratio.
-
-
Calculation of Keq: Calculate the equilibrium constant (Keq) as the ratio of the concentration (or peak area) of the trans isomer to that of the cis isomer.
Determination of Thermodynamic Stability by Computational Chemistry
Principle: Quantum mechanical calculations can be used to determine the optimized geometries and electronic energies of the cis and trans isomers. From these, thermodynamic properties such as Gibbs free energy can be calculated, allowing for a prediction of their relative stability.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Procedure:
-
Molecule Building: Construct 3D models of both cis- and trans-4-tert-butylcyclohexanol. Ensure the initial geometries are reasonable, with the tert-butyl group in the equatorial position. For the cis isomer, the hydroxyl group should be axial, and for the trans isomer, it should be equatorial.
-
Geometry Optimization: Perform a geometry optimization for each isomer to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Energy Extraction: From the output files of the frequency calculations, extract the total Gibbs free energy (or enthalpy and entropy separately) for each isomer.
-
Calculation of Relative Stability: Calculate the difference in Gibbs free energy (ΔG°) between the two isomers (ΔG° = G°(trans) - G°(cis)). A negative value indicates that the trans isomer is more stable.
Visualization of Key Concepts
Conclusion
The thermodynamic stability of this compound isomers is unequivocally dictated by the principles of conformational analysis. The cis isomer is inherently less stable than the trans isomer due to the presence of destabilizing 1,3-diaxial interactions, which are a direct consequence of the hydroxyl group being forced into an axial position by the conformationally-locking equatorial tert-butyl group. This difference in stability can be quantified through experimental equilibration studies and accurately predicted using computational chemistry methods. A thorough understanding of these thermodynamic principles is crucial for professionals in drug development and chemical research, as conformational preferences directly impact molecular shape, receptor binding, and overall biological efficacy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. (Solved) - The trans:cis ratio of equilibrium for 4-t-butylcyclohexanol has... (1 Answer) | Transtutors [transtutors.com]
- 4. (4) The trans cis ratio at equilibrium for 4 t butylcyclohexanol has been.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Theoretical Modeling of 4-tert-Butylcyclohexanol Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of cis- and trans-4-tert-butylcyclohexanol structures. It delves into the conformational analysis of these isomers, presenting both experimental and computational methodologies for their characterization. This document is intended to serve as a detailed resource, offering structured data, in-depth protocols, and visual representations of key concepts to aid in the understanding and application of theoretical modeling in the context of substituted cyclohexanes.
Introduction: The Significance of Conformational Analysis
4-tert-butylcyclohexanol (B146172) serves as a classic model system in stereochemistry and conformational analysis. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, allowing for detailed study of the steric and electronic effects of the hydroxyl group in both axial and equatorial positions. Understanding the conformational preferences and the energetic differences between various isomers is crucial in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity and interactions with target receptors.
The two primary chair conformations of a monosubstituted cyclohexane are in equilibrium, with the substituent occupying either an axial or an equatorial position. The energy difference between these two conformations is known as the A-value, or conformational free energy. A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain.
Conformational Isomers of this compound
This compound exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. Within each of these, the cyclohexane ring can, in principle, undergo a ring-flip to interchange axial and equatorial positions. However, the large steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors the conformation where it occupies an equatorial position. This significantly simplifies the conformational analysis of these molecules.
-
trans-4-tert-Butylcyclohexanol: In the most stable conformation, both the tert-butyl group and the hydroxyl group are in equatorial positions. A ring-flip would force both bulky groups into axial positions, resulting in significant steric strain, making this conformation highly unfavorable.
-
cis-4-tert-Butylcyclohexanol: The most stable conformation has the tert-butyl group in an equatorial position and the hydroxyl group in an axial position. The ring-flipped conformer, with an axial tert-butyl group and an equatorial hydroxyl group, is significantly less stable.
The following diagram illustrates the conformational equilibrium for a generic monosubstituted cyclohexane, which is heavily influenced in this compound by the bulky tert-butyl group.
Quantitative Conformational Analysis: A-Values
The A-value is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. It represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the substituent to occupy the equatorial position.
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.7 |
| -OH | 0.9 (protic solvent) |
| -C(CH₃)₃ | ~5.0 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
The exceptionally large A-value of the tert-butyl group is the primary reason it is considered a "locking" group, effectively preventing ring flipping to a conformation where it would be axial.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for A-Value Determination
NMR spectroscopy is a powerful technique for determining the ratio of axial to equatorial conformers at equilibrium, from which the A-value can be calculated. The protocol typically involves low-temperature NMR to slow down the rate of chair-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial protons.
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the substituted cyclohexane (e.g., methylcyclohexane, as tert-butylcyclohexane (B1196954) is essentially locked) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to an NMR tube.
-
-
NMR Instrument Parameters (Example for a 400 MHz spectrometer):
-
Spectrometer: 400 MHz NMR spectrometer equipped with a variable temperature unit.
-
Nucleus: ¹H
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Temperature: Start at room temperature and gradually decrease the temperature in increments of 10-20 K until the signals for the axial and equatorial conformers are well-resolved and no longer broadening due to exchange. This is typically below -60 °C for many cyclohexanes.
-
Acquisition Parameters:
-
Spectral Width: ~10 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation)
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to a specific proton in the axial and equatorial conformers (e.g., the proton on the carbon bearing the substituent).
-
Integrate the signals for the axial (I_axial) and equatorial (I_equatorial) protons. The ratio of the integrals gives the equilibrium constant, K_eq = [equatorial]/[axial] = I_equatorial / I_axial.
-
Calculate the Gibbs free energy difference (A-value) using the equation: ΔG = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
The following workflow illustrates the process of determining the A-value using NMR.
Solubility Profile of 4-tert-Butylcyclohexanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butylcyclohexanol (B146172), a versatile organic compound utilized in various industrial and research applications. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and purification processes. This document presents available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and illustrates the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and a nonpolar tert-butylcyclohexyl backbone. This amphiphilic nature dictates its solubility in a range of solvents. The bulky tert-butyl group contributes to its hydrophobic character, making it generally more soluble in organic solvents than in water[1][2].
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Due to a lack of extensive published quantitative data for many organic solvents, qualitative descriptors are provided based on available information.
| Solvent | Chemical Formula | Polarity | Solubility (at 20°C) | Notes |
| Water | H₂O | Polar | < 1 g/L | Sparingly soluble[3][4][5][6]. Another source states 247 mg/L[7]. |
| Methanol | CH₃OH | Polar | Soluble | [6][8] |
| Ethanol | C₂H₅OH | Polar | Soluble | [4][7] |
| Acetone | C₃H₆O | Polar Aprotic | Good solubility reported | [1] |
| Chloroform | CHCl₃ | Nonpolar | Good solubility reported | [1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [4] |
Note: "Soluble" and "Good solubility" are qualitative terms from the cited sources. For precise applications, experimental determination of quantitative solubility is recommended.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature[1].
-
Solvent Polarity: The balance between the polar hydroxyl group and the nonpolar hydrocarbon structure of this compound means that its highest solubility is expected in solvents of intermediate polarity.
-
Cis/Trans Isomerism: this compound exists as cis and trans isomers. While not extensively documented in the initial search, the spatial arrangement of the hydroxyl and tert-butyl groups could slightly influence their interaction with solvent molecules and thus their solubility.
Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid at the bottom.
-
To remove any remaining suspended microcrystals, either centrifuge the aliquot at a high speed or filter it through a syringe filter appropriate for the solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., GC-FID or HPLC-UV).
-
Analyze the filtered supernatant from the saturated solution under the same analytical conditions.
-
Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
The concentration obtained from the analysis of the supernatant represents the solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. This compound CAS#: 98-52-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Stereoisomerism and Chirality of 4-tert-butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of 4-tert-butylcyclohexanol (B146172), a substituted cyclohexanol (B46403) derivative whose conformational properties are a cornerstone of stereochemical education and research. This document details its stereoisomers, chirality, conformational analysis, and methods for synthesis and characterization.
Stereoisomerism and Chirality
This compound exists as two geometric stereoisomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. These isomers arise from the different spatial arrangements of the hydroxyl (-OH) and tert-butyl groups relative to the plane of the cyclohexane (B81311) ring.
-
In the cis isomer, the hydroxyl and tert-butyl groups are on the same side of the ring.
-
In the trans isomer, these groups are on opposite sides of the ring.
These two isomers are not mirror images of each other and are not superimposable, defining them as diastereomers . Diastereomers possess distinct physical and chemical properties, such as different melting points, boiling points, and spectroscopic characteristics.
A critical point regarding the stereochemistry of this compound is its achirality . Despite having stereoisomers, neither the cis nor the trans isomer is chiral. This is because both molecules possess an internal plane of symmetry that passes through the carbon bearing the hydroxyl group (C1) and the carbon bearing the tert-butyl group (C4). The presence of this symmetry element means the molecules are superimposable on their mirror images, and therefore, they do not exhibit optical activity.
spectroscopic properties of 4-tert-butylcyclohexanol
An In-depth Technical Guide to the Spectroscopic Properties of 4-tert-butylcyclohexanol (B146172)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted cyclohexanol (B46403) derivative that exists as two main stereoisomers: cis and trans. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, making this compound a model system for stereochemical and spectroscopic studies. The orientation of the hydroxyl group (axial in the cis isomer and equatorial in the trans isomer) leads to distinct and measurable differences in their spectroscopic properties. This guide provides a comprehensive overview of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and visual aids to facilitate understanding.
Molecular Structures and Conformations
The conformational rigidity imparted by the large tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain, dictates the axial or equatorial position of the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the key characteristic absorptions are the O-H and C-O stretching vibrations.[1]
Data Presentation: IR Spectral Data
| Functional Group | Vibration Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | Characteristics |
| O-H | Stretch | ~3300 | ~3232 - 3481[2] | Strong, Broad |
| C-H (sp³) | Stretch | ~2850 - 2950 | ~2854 - 2921[2] | Strong, Sharp |
| C-O | Stretch | ~1070 | ~1067[2] | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).[3]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition:
-
Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Cleaning: Clean the ATR crystal and pressure tip thoroughly with a solvent-moistened wipe (e.g., ethanol (B145695) or isopropanol) after analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The distinct spatial arrangement of protons and carbons in the cis and trans isomers of this compound results in significantly different NMR spectra.
Data Presentation: ¹H NMR Spectral Data (CDCl₃)
The most diagnostic signal in the ¹H NMR spectrum is the methine proton on the carbon bearing the hydroxyl group (C1-H). Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation.[5]
| Proton Assignment | cis-Isomer (Equatorial C1-H) | trans-Isomer (Axial C1-H) | Multiplicity |
| C(CH₃)₃ | ~0.85 ppm | ~0.85 ppm | Singlet (s) |
| Cyclohexyl H (CH₂) | ~1.0 - 2.2 ppm | ~1.0 - 2.2 ppm | Multiplets (m) |
| C1-H | ~4.03 ppm[5] | ~3.50 ppm[5] | Multiplet (m) or Pentet |
| OH | Variable | Variable | Singlet (s, broad) |
Data Presentation: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Assignment | cis-Isomer (ppm) | trans-Isomer (ppm) |
| C (CH₃)₃ | 32.4 | 32.3 |
| C(C H₃)₃ | 27.6 | 27.6 |
| C1 (CH-OH) | 65.5 | 70.9 |
| C2, C6 | 35.7 | 32.8 |
| C3, C5 | 25.4 | 20.8 |
| C4 | 48.1 | 47.2 |
Note: Data compiled from publicly available spectral databases.[6][7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial.[8]
-
Standard Addition: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[8]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[9]
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used for structural elucidation.
Data Presentation: Key Mass Fragments (Electron Ionization)
The molecular formula of this compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[10]
| m/z | Proposed Fragment | Isomer Predominance | Notes |
| 156 | [M]⁺ | - | Molecular Ion (often weak or absent) |
| 141 | [M - CH₃]⁺ | - | Loss of a methyl group |
| 138 | [M - H₂O]⁺ | trans | Dehydration is a common fragmentation for alcohols[11] |
| 99 | [M - C₄H₉]⁺ | - | Loss of the tert-butyl group |
| 81 | [C₆H₉]⁺ | - | Further fragmentation of the cyclohexyl ring |
| 57 | [C₄H₉]⁺ | Both | Base peak, corresponds to the stable tert-butyl cation[12] |
Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the major fragmentation pathways and a typical experimental workflow for GC-MS analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. webassign.net [webassign.net]
- 5. studylib.net [studylib.net]
- 6. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR spectrum [chemicalbook.com]
- 7. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. This compound | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Cyclohexanol, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
A Technical Guide to the Synthesis and Characterization of 4-tert-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylcyclohexanol (B146172), a key intermediate in organic synthesis and a valuable model compound for stereochemical studies. This document details established synthetic protocols, presents key analytical data in a structured format, and outlines the workflows for its comprehensive characterization.
Synthesis of this compound
The most prevalent method for synthesizing this compound is the reduction of 4-tert-butylcyclohexanone (B146137). The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio (cis/trans) of the product. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, thereby directing the stereochemical outcome of the reduction.
Synthetic Pathways
The primary synthetic routes involve the reduction of the corresponding ketone, 4-tert-butylcyclohexanone, or the hydrogenation of 4-tert-butylphenol.
-
Reduction of 4-tert-butylcyclohexanone: This is the most common laboratory-scale method. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed. Catalytic hydrogenation is also a viable option. The stereoselectivity of the reduction is a key consideration, with different reagents favoring either the cis or trans isomer.[1]
-
Hydrogenation of p-tert-butylphenol: This method is also utilized, often in industrial settings, and can be performed under various catalytic conditions.[2][3]
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride
This protocol details a standard laboratory procedure for the synthesis of this compound, which typically yields the trans isomer as the major product.[4]
Materials:
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
3 M Sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In an Erlenmeyer flask, dissolve 3.24 mmol of 4-tert-butylcyclohexanone in an appropriate volume of methanol to create a ~0.5 M solution. Gentle warming may be necessary to ensure complete dissolution.[5]
-
Carefully add 0.41 molar equivalents of sodium borohydride to the stirred solution in one portion.
-
Stir the reaction mixture for 20 minutes at room temperature.[5]
-
Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with two 8-10 mL portions of diethyl ether.[5]
-
Combine the organic extracts and wash them sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Synthesis Data
The following table summarizes typical quantitative data for the synthesis of this compound via different methods.
| Starting Material | Reducing Agent/Catalyst | Solvent | Yield | Isomer Ratio (cis:trans) | Reference |
| 4-tert-butylcyclohexanone | Iridium tetrachloride / Trimethyl phosphite | 2-Propanol | 93-99% | 96:4 | [2] |
| 4-tert-butylcyclohexanone | "Mixed Hydride" | Diethyl ether | 73-78% | 0.3:99.3 | [6] |
| 4-tert-butylcyclohexanone | Sodium Borohydride | Methanol | Not specified | trans is major | [4] |
| 4-tert-butylcyclohexanone | L-Selectride | THF | Not specified | cis is major | [5] |
| p-tert-butylphenol | Hydrogen / Rhodium on Alumina | Cyclohexane | 98% | 81.9:15.9 | [3][7] |
| 4-tert-butylcyclohexanone | Hydrogen / Ruthenium-aminophosphine complex | Not specified | >95% | >95:5 | [8] |
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and isomeric ratio of the synthesized this compound.
Characterization Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the cis and trans isomers and determine their relative abundance. The mass spectrum provides confirmation of the molecular weight.[2][6][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and distinguishing between the cis and trans isomers. The chemical shift of the proton on the carbon bearing the hydroxyl group is particularly diagnostic.[9][12][13]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, notably the characteristic broad O-H stretch of the alcohol.[13]
Characterization Workflow
The logical flow for characterizing a sample of synthesized this compound is outlined below.
Caption: Characterization workflow for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for the cis and trans isomers of this compound.
| Property | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Reference |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | [14] |
| Appearance | White solid | White solid | [2][6][14] |
| Melting Point | 82-83.5 °C | 75-78 °C | [2][6] |
| ¹H NMR (diagnostic peak) | ~4.0 ppm (proton on C-OH) | ~3.5 ppm (proton on C-OH) | |
| Boiling Point | 110-115 °C at 15 mmHg | Not specified |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 4-tert-butylcyclohexanone.
Caption: Synthesis workflow of this compound.
Conclusion
The synthesis of this compound is a well-established process, with the reduction of 4-tert-butylcyclohexanone being the most versatile laboratory method. The stereochemical outcome of this reaction can be controlled by the choice of reducing agent. Comprehensive characterization using a combination of chromatographic and spectroscopic techniques is essential to determine the purity, structure, and isomeric composition of the final product. This guide provides the necessary data and protocols to aid researchers in the successful synthesis and analysis of this important chemical compound.
References
- 1. PL210088B1 - Method of manufacturing of (E)-4-t-butylcyclohexanol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. drnerz.com [drnerz.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 8. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 9. Experiment 7: Oxidation of this compound – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 10. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]
- 11. Solved The GC-MS data of the starting material, | Chegg.com [chegg.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. spectrabase.com [spectrabase.com]
- 14. solubilityofthings.com [solubilityofthings.com]
reaction mechanisms involving 4-tert-butylcyclohexanol
An In-depth Technical Guide to the Reaction Mechanisms of 4-tert-Butylcyclohexanol (B146172)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving cis- and trans-4-tert-butylcyclohexanol, a key molecule in stereochemical and mechanistic studies. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation, making it an ideal model for investigating the reactivity of axial versus equatorial functional groups. This document details the synthesis, oxidation, and esterification of this compound, presenting reaction mechanisms, detailed experimental protocols, and quantitative data.
Synthesis of this compound Isomers
The stereoselective synthesis of cis- and trans-4-tert-butylcyclohexanol is most commonly achieved through the reduction of 4-tert-butylcyclohexanone (B146137). The choice of reducing agent dictates the stereochemical outcome, enabling the preferential formation of either the axial (cis) or equatorial (trans) alcohol.
Mechanism of Reduction
The reduction of 4-tert-butylcyclohexanone involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The stereoselectivity is governed by the steric approach of the hydride reagent.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄) : These reagents preferentially attack from the axial direction to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions. This "axial attack" leads to the formation of the equatorial alcohol, the trans isomer, as the major product.[1]
-
Bulky Hydride Reagents (e.g., L-Selectride) : These larger reagents experience significant steric hindrance from the axial hydrogens. Therefore, they approach from the less hindered equatorial face. This "equatorial attack" results in the formation of the axial alcohol, the cis isomer, as the major product.[1]
Experimental Protocols for Synthesis
1.2.1 Synthesis of trans-4-tert-Butylcyclohexanol (Axial Attack)
This procedure utilizes a mixed hydride reagent (LiAlH₄/AlCl₃) which favors the formation of the more stable equatorial alcohol.
-
Procedure : In a 3-L three-necked flask, 67 g (0.5 mole) of powdered anhydrous aluminum chloride is suspended in 500 ml of dry ether. Separately, 5.5 g of powdered lithium aluminum hydride is dissolved in 140 ml of dry ether. A solution of 77.2 g (0.5 mole) of 4-t-butylcyclohexanone in 500 ml of dry ether is then added slowly to the mixed hydride solution, maintaining a gentle reflux. The mixture is refluxed for an additional 2 hours. The reaction is quenched by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid. The ethereal layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is recrystallized from hot petroleum ether.[2]
-
Yield : 57–61 g (73–78%).[2]
-
Purity : Approximately 99.3% trans alcohol, 0.3% cis alcohol, and 0.4% ketone as determined by gas-liquid chromatography.[2]
1.2.2 Synthesis of cis-4-tert-Butylcyclohexanol (Equatorial Attack)
This method employs a specific iridium catalyst that promotes the formation of the axial alcohol.
-
Procedure : A catalyst solution is prepared by dissolving 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, followed by the addition of 180 ml of water and 52 g (0.42 mole) of trimethyl phosphite. This solution is added to 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone dissolved in 635 ml of 2-propanol. The mixture is heated at reflux for 48 hours. The 2-propanol is removed using a rotary evaporator. The remaining solution is diluted with 250 ml of water and extracted with four 150-ml portions of diethyl ether. The combined ether extracts are washed, dried over magnesium sulfate, and concentrated to yield the product.[3]
-
Yield : 29–31 g (93–99%).[3]
-
Purity : The crude product contains 95.8–96.2% cis-alcohol and 3.8–4.2% of the trans isomer.[3]
Quantitative Data for Synthesis
| Method | Reducing Agent | Major Product | Isomer Ratio (cis:trans) | Yield (%) | Reference |
| Mixed Hydride | LiAlH₄ / AlCl₃ | trans | ~1:99 | 73-78 | [2] |
| Sodium Borohydride | NaBH₄ | trans | - | - | [1][4] |
| Lithium Aluminum Hydride | LiAlH₄ | trans | 8:92 | - | [5] |
| L-Selectride | Lithium tri-sec-butylborohydride | cis | - | - | [1] |
| Iridium Catalysis | H₂ / Iridium Complex | cis | ~96:4 | 93-99 | [3] |
| Catalytic Hydrogenation | H₂ / Ruthenium Complex | cis | >95:5 | >99 (conversion) | [6] |
Synthesis Workflow
Caption: Stereoselective synthesis of this compound isomers.
Oxidation of this compound
The oxidation of secondary alcohols, such as this compound, yields the corresponding ketone, 4-tert-butylcyclohexanone. The rate of this reaction is highly dependent on the stereochemistry of the alcohol, with the axial (cis) isomer reacting faster than the equatorial (trans) isomer.
Mechanism of Chromic Acid Oxidation
The oxidation mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination step.
-
Formation of Chromate Ester : The alcohol oxygen attacks the chromium atom of chromic acid (H₂CrO₄), forming a chromate ester.
-
Elimination : A base (typically water) removes the proton from the carbon bearing the oxygen. Simultaneously, the C-H bond breaks, and the electrons form a new C=O double bond, while the Cr-O bond breaks, reducing Cr(VI) to Cr(IV).
The rate-determining step is the elimination of the proton from the carbon atom. For the axial alcohol (cis-isomer), the C-H bond is equatorial and anti-periplanar to the O-Cr bond, which is a favorable arrangement for elimination. The equatorial alcohol (trans-isomer) has an axial C-H bond, which is less sterically accessible for the base to abstract, leading to a slower reaction rate.[7][8] It has been found experimentally that the cis-isomer oxidizes faster than the trans-isomer.[8][9]
Caption: Relative oxidation rates of cis- and trans-4-tert-butylcyclohexanol.
Experimental Protocols for Oxidation
2.2.1 Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a milder oxidizing agent that converts secondary alcohols to ketones efficiently.[10][11]
-
Procedure : Combine and grind 0.43 g (2.00 mmol) of PCC and 0.43 g of silica (B1680970) gel with a pestle and mortar to form a light orange powder. Add this powder to a 25 mL round-bottomed flask with 6 mL of dichloromethane (B109758). While stirring, add 0.16 g (1.0 mmol) of this compound. Stir for an additional 30–40 minutes, monitoring the reaction by TLC. After completion, dilute the mixture with 10 mL of ether and filter through a pipette containing cotton, Celite, and silica gel. The filtrate is concentrated, extracted with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.[10]
2.2.2 Oxidation with Sodium Hypochlorite (B82951) (Bleach)
This method presents a "green chemistry" alternative using common household bleach.[12][13]
-
Procedure : A solution of this compound in acetic acid is treated with a solution of sodium hypochlorite (NaOCl). The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane or diethyl ether), followed by washing with sodium bicarbonate and sodium bisulfite solutions to neutralize excess acid and reducing agent. The organic layer is then dried and the solvent evaporated to yield the ketone product.[12][14]
Quantitative Data for Oxidation
| Isomer | Oxidizing Agent | Relative Rate | Observation | Reference |
| cis (Axial OH) | Chromic Acid | Faster | More reactive due to steric hindrance relief in the transition state. | [8][9] |
| trans (Equatorial OH) | Chromic Acid | Slower (3.2x) | Less reactive; more stable ground state. | [9] |
Esterification of this compound
This compound can be converted to its corresponding acetate (B1210297) ester, 4-tert-butylcyclohexyl acetate, through reaction with an acetylating agent. This product is a widely used fragrance ingredient.[15][16]
Mechanism of Esterification
The reaction typically proceeds via a nucleophilic acyl substitution mechanism when using acetic anhydride (B1165640), often catalyzed by an acid.
-
Protonation (Acid-Catalyzed) : The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack : The alcohol oxygen of this compound acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer : A proton is transferred from the oxonium ion intermediate to a base (e.g., another alcohol molecule or the conjugate base of the acid catalyst).
-
Elimination : The tetrahedral intermediate collapses, eliminating a molecule of acetic acid as the leaving group and forming the protonated ester.
-
Deprotonation : The protonated ester is deprotonated by a base to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol for Esterification
-
Procedure : The acetylation of this compound is carried out using an acetylating agent such as acetic anhydride or acetyl chloride.[17][18] For example, this compound is reacted with at least an equimolar amount of acetic anhydride. The reaction can be catalyzed by a small amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine). The mixture is often heated to drive the reaction to completion.[17] After the reaction, the mixture is typically washed with an aqueous alkaline solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove the acetic acid byproduct. The organic layer is then separated, dried, and purified, often by distillation, to yield 4-tert-butylcyclohexyl acetate.[17]
Quantitative Data for Esterification
| Acetylating Agent | Catalyst | Yield (%) | cis/trans Ratio | Reference |
| Acetic Anhydride | (Implied acid/heat) | 95.8 | 91.2:8.8 | [17] |
Esterification Workflow
Caption: General workflow for the synthesis of 4-tert-butylcyclohexyl acetate.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. drnerz.com [drnerz.com]
- 5. PL210088B1 - Method of manufacturing of (E)-4-t-butylcyclohexanol - Google Patents [patents.google.com]
- 6. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved Chromic acid oxidation of isomeric cyclohexanols | Chegg.com [chegg.com]
- 10. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. studylib.net [studylib.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.wisc.edu [chem.wisc.edu]
- 15. Page loading... [wap.guidechem.com]
- 16. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]
- 17. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 18. Solved Need help with making a chemical equation using the | Chegg.com [chegg.com]
Computational Chemistry Analysis of 4-tert-butylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational chemistry studies of 4-tert-butylcyclohexanol (B146172), a molecule of significant interest in organic and medicinal chemistry due to its conformationally locked nature imparted by the bulky tert-butyl group. This document details the theoretical frameworks, experimental protocols, and quantitative data derived from computational models, offering a comprehensive resource for professionals in drug development and chemical research.
Introduction
This compound exists as two diastereomers: cis and trans. The large tert-butyl group predominantly occupies the equatorial position in the chair conformation to minimize steric strain, effectively locking the cyclohexane (B81311) ring. This conformational rigidity makes this compound an excellent model system for studying stereochemical and stereoelectronic effects. The orientation of the hydroxyl group, either axial (cis isomer) or equatorial (trans isomer), significantly influences the molecule's physical, chemical, and biological properties.
Computational chemistry provides powerful tools to investigate the conformational landscape, relative energies, and spectroscopic properties of these isomers with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating the subtle energetic differences between conformers and in predicting spectroscopic data that can be correlated with experimental findings.
Conformational Analysis
The primary focus of computational studies on this compound is the determination of the relative stabilities of its various conformers. For both the cis and trans isomers, the chair conformation is the most stable. However, the orientation of the hydroxyl group leads to distinct energetic profiles.
Methodology for Conformational Energy Calculation
A typical computational workflow for determining the conformational energies of this compound is outlined below. This protocol is based on established methods for studying substituted cyclohexanes.
Experimental Protocols:
-
Initial Structure Generation: The 3D structures of the cis (axial-OH) and trans (equatorial-OH) isomers of this compound are built using molecular modeling software. The tert-butyl group is placed in the equatorial position for both isomers.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. A common and efficient method is the B3LYP functional with the 6-31G(d) basis set.
-
Frequency Calculation: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single Point Energy Calculation: For higher accuracy, a single point energy calculation is often performed on the optimized geometry using a more robust level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).
-
Thermodynamic Analysis: The Gibbs free energy of each conformer is calculated using the electronic energies and the thermal corrections from the frequency calculations. The relative energy difference between the conformers is then determined.
Quantitative Conformational Energy Data
The relative energies of the conformers of this compound are summarized in the table below. The trans isomer with the equatorial hydroxyl group is the more stable conformer due to the avoidance of 1,3-diaxial interactions present in the cis isomer.
| Conformer | Isomer | OH Position | Relative Energy (kcal/mol) |
| Chair | trans | Equatorial | 0.00 |
| Chair | cis | Axial | 0.5 - 0.7 |
| Twist-Boat (Hypothetical) | - | - | > 5.0 |
Note: The energy values are representative and can vary slightly depending on the level of theory and basis set used. The twist-boat conformation is significantly higher in energy and generally not populated at room temperature.
The energetic preference for the equatorial position of the hydroxyl group is a classic example of A-value in conformational analysis.
Spectroscopic Data Analysis
Computational chemistry can accurately predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming stereochemical assignments.
NMR Spectroscopy
The 1H and 13C NMR chemical shifts are sensitive to the local electronic environment of the nuclei, which is directly influenced by the molecule's conformation.
Experimental Protocol for NMR Chemical Shift Calculation:
-
Optimized Geometry: Start with the optimized geometry of the desired conformer (e.g., from the B3LYP/6-31G(d) level).
-
GIAO Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation. A common level of theory is B3LYP with a basis set such as 6-311+G(d,p).
-
Chemical Shift Referencing: The calculated isotropic shielding values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift (δ) is calculated as: δ = σTMS - σsample.
The signaling pathway for determining stereochemistry via NMR can be visualized as follows:
Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm):
| Proton | trans (Equatorial-OH) Experimental | trans (Equatorial-OH) Calculated | cis (Axial-OH) Experimental | cis (Axial-OH) Calculated |
| H1 (CH-OH) | ~3.5 (multiplet) | 3.4 - 3.6 | ~4.0 (multiplet) | 3.9 - 4.1 |
| t-Butyl H's | ~0.85 (singlet) | 0.8 - 0.9 | ~0.87 (singlet) | 0.8 - 0.9 |
Note: Calculated values are typical ranges obtained from DFT calculations. Experimental values can vary based on solvent and concentration.
Vibrational Spectroscopy (IR)
Vibrational frequencies calculated computationally can be compared to experimental infrared (IR) spectra to identify characteristic functional group vibrations.
Experimental Protocol for Vibrational Frequency Calculation:
-
Optimized Geometry and Frequency Calculation: Use the results from the geometry optimization and frequency calculation (e.g., B3LYP/6-31G(d)).
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
Comparison of Key Experimental and Calculated Vibrational Frequencies (cm-1):
| Vibrational Mode | trans (Equatorial-OH) Experimental | trans (Equatorial-OH) Calculated (Scaled) | cis (Axial-OH) Experimental | cis (Axial-OH) Calculated (Scaled) |
| O-H Stretch | ~3350 (broad) | 3300 - 3400 | ~3380 (broad) | 3330 - 3430 |
| C-O Stretch | ~1065 | 1050 - 1080 | ~1045 | 1030 - 1060 |
| C-H Stretch | 2850 - 2960 | 2840 - 2970 | 2850 - 2960 | 2840 - 2970 |
Note: The broadness of the experimental O-H stretch is due to hydrogen bonding and is not typically captured in standard gas-phase calculations.
Conclusion
Computational chemistry serves as a powerful and indispensable tool in the study of this compound. The methodologies outlined in this guide allow for the accurate prediction of conformational energies and spectroscopic properties, providing deep insights into the structure-property relationships of this important model system. The quantitative data presented, derived from established computational protocols, can aid researchers, scientists, and drug development professionals in their efforts to design and synthesize new molecules with desired stereochemical and physicochemical properties. The synergy between computational and experimental approaches is crucial for advancing our understanding of complex chemical systems.
Thermodynamic Properties and Conformational Analysis of Cis- and Trans-4-tert-Butylcyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and conformational analysis of cis- and trans-4-tert-butylcyclohexanol. It delves into the relative stabilities of these isomers, outlines experimental methodologies for their thermodynamic characterization, and explores the significant role of the trans isomer in modulating the TRPV1 signaling pathway, a key target in drug development for pain and sensitive skin.
Introduction: The Significance of Conformational Isomers
Cis- and trans-4-tert-butylcyclohexanol are stereoisomers that, despite having the same chemical formula and connectivity, exhibit distinct physical and chemical properties due to the different spatial arrangements of their hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups. The large, bulky tert-butyl group plays a crucial role in "locking" the cyclohexane (B81311) ring into a specific chair conformation, making these isomers model compounds for studying the principles of conformational analysis. Understanding their thermodynamic stability is paramount for applications in chemical synthesis, materials science, and, notably, in the design of pharmacologically active molecules.
Conformational Analysis and Relative Stability
The thermodynamic stability of the cis and trans isomers of 4-tert-butylcyclohexanol (B146172) is dictated by the steric interactions of the substituents in the chair conformation of the cyclohexane ring. The tert-butyl group, with its high A-value (a measure of the energy difference between the axial and equatorial positions), strongly prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2] This preference effectively locks the conformation of the cyclohexane ring.
-
Trans-4-tert-butylcyclohexanol: In its most stable conformation, both the tert-butyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, rendering the trans isomer the more thermodynamically stable of the two.
-
Cis-4-tert-butylcyclohexanol: To accommodate the equatorial preference of the bulky tert-butyl group, the hydroxyl group is forced into the axial position.[3] This results in unfavorable 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same side of the ring, making the cis isomer less stable than the trans isomer.[3][4]
The following diagram illustrates the conformational equilibrium of the cis and trans isomers.
References
- 1. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of cis-4-tert-Butylcyclohexanol via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-tert-butylcyclohexanol through the catalytic hydrogenation of 4-tert-butylcyclohexanone (B146137). The cis isomer is a valuable intermediate in the pharmaceutical and fragrance industries.[1] This guide focuses on various catalytic systems, reaction conditions, and analytical methods to achieve high yields and diastereoselectivity.
Introduction
The reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol (B146172) can yield two diastereomers: cis and trans. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric hindrance.[2] Consequently, the stereochemical outcome of the reduction is primarily determined by the direction of hydride attack on the carbonyl group. Axial attack leads to the formation of the trans isomer (equatorial hydroxyl group), while equatorial attack results in the cis isomer (axial hydroxyl group). For many applications, particularly in the fragrance industry, the cis isomer is the preferred product due to its specific olfactory properties.[1] Catalytic hydrogenation offers a scalable and efficient method for this transformation, with the choice of catalyst and reaction conditions being critical for achieving high cis-selectivity.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the hydrogenation of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol, highlighting key quantitative data for easy comparison.
| Catalyst | Substrate:Catalyst Ratio | Base | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | cis:trans Ratio | Yield (%) | Reference |
| Iridium complex¹ | 83:1 (mol/mol) | - | 2-Propanol | Reflux | Atmospheric | ~100 | 96:4 | 93-99 | [3] |
| RuCl₂(i-Pr₂PCH₂CH₂NH₂)₂ (Catalyst 3) | 10,000:1 | KOtBu | 2-Propanol | Not Specified | 10 | 100 | 96:4 | >95 | [1] |
| RuCl₂(i-Pr₂PCH₂CH₂NH₂)₂ (Catalyst 3) | 100,000:1 | KOtBu | 2-Propanol | Not Specified | 10 | 100 | 95:5 | >95 | [1] |
| RuCl₂(i-Pr₂PCH₂CH₂NH₂)₂ (Catalyst 3) | 500,000:1 | KOtBu | 2-Propanol | Not Specified | 10 | 100 | 95:5 | >95 | [1] |
| 2% Rh/C | Not Specified | Methane-sulfonic acid | Not Specified | Not Specified | Not Specified | 100 | 100% cis | Not Specified | [4] |
| Rh/Zr-beta | Not Specified | - | Not Specified | Not Specified | 0.5 MPa | >99 | 95:5 | Not Specified |
¹Iridium catalyst prepared from iridium tetrachloride and trimethyl phosphite.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of cis-4-tert-butylcyclohexanol.
Protocol 1: Synthesis using an Iridium Catalyst
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
4-tert-butylcyclohexanone
-
Iridium tetrachloride
-
Concentrated hydrochloric acid
-
Trimethyl phosphite
-
2-Propanol
-
Diethyl ether
-
Magnesium sulfate (B86663) or potassium carbonate
-
Water
Procedure:
-
In a fume hood, dissolve 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid.
-
To this solution, add 180 mL of water followed by 52 g (50 mL, 0.42 mole) of trimethyl phosphite.
-
Prepare a solution of 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone in 635 mL of 2-propanol in a 2 L flask equipped with a reflux condenser.
-
Add the iridium catalyst solution to the solution of 4-tert-butylcyclohexanone.
-
Heat the reaction mixture at reflux for 48 hours.
-
After cooling, remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 mL of water and extract with four 150 mL portions of diethyl ether.
-
Combine the ether extracts and wash with two 100 mL portions of water.
-
Dry the ether solution over anhydrous magnesium sulfate or potassium carbonate, filter, and concentrate on a rotary evaporator to yield the crude product.
-
The crude product can be recrystallized from 40% aqueous ethanol to afford >99% pure cis-alcohol.[3]
Analysis: The product ratio can be determined by gas chromatography (GC). A typical GC analysis shows the order of increasing retention times as the ketone, cis-alcohol, and then the trans-alcohol.[3]
Protocol 2: Synthesis using a Ruthenium-Aminophosphine Catalyst
This protocol is based on a patented method for highly selective cis-alcohol production.[1]
Materials:
-
4-tert-butylcyclohexanone
-
RuCl₂(i-Pr₂PCH₂CH₂NH₂)₂ (or a similar ruthenium-aminophosphine complex)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol
-
Hydrogen gas
Procedure:
-
In a pressure reactor (e.g., a Parr reactor), add a weighed amount of the ruthenium catalyst and KOtBu to a solution of 4-tert-butylcyclohexanone in 2-propanol.
-
Seal the reactor, de-gas with argon, and then with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, vent the reactor and remove the solvent by evaporation under reduced pressure.
-
To purify the product, dissolve the crude material in hexane and filter it through a pad of silica gel.
-
Remove the hexane under reduced pressure to obtain the purified alcohol.
Analysis: The conversion and purity of the alcohol products can be assessed using NMR spectroscopy.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of 4-tert-butylcyclohexanone.
Caption: General experimental workflow for catalytic hydrogenation.
Factors Affecting Stereoselectivity
The stereochemical outcome of the hydrogenation is influenced by several factors, as depicted in the diagram below.
Caption: Factors influencing stereoselectivity in hydrogenation.
References
Preparation of trans-4-tert-butylcyclohexanol via Sodium Borohydride Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of trans-4-tert-butylcyclohexanol through the reduction of 4-tert-butylcyclohexanone (B146137) using sodium borohydride (B1222165). The protocols outlined herein are intended for researchers in organic chemistry, medicinal chemistry, and drug development. This reduction is a classic example of diastereoselective synthesis, where the approach of the reducing agent is directed by the steric hindrance of a bulky substituent, leading to the preferential formation of the thermodynamically more stable trans isomer. The methodologies cover the reaction setup, execution, workup, and purification of the final product.
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, often yielding diastereomeric alcohol products. The stereochemical outcome of such reactions is of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients, where specific stereoisomers can exhibit vastly different biological activities. The reduction of 4-tert-butylcyclohexanone with sodium borohydride (NaBH₄) is a well-established model system for studying the principles of stereoselectivity.
The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where this substituent occupies an equatorial position to minimize steric strain.[1] This conformational rigidity allows for a predictable stereochemical outcome upon reduction of the carbonyl group. Sodium borohydride, a relatively small and mild reducing agent, preferentially attacks the carbonyl carbon from the axial face, as the equatorial face is more sterically hindered by the axial hydrogens at the C2 and C6 positions.[1] This axial attack leads to the formation of the alcohol with the hydroxyl group in the equatorial position, resulting in the trans-4-tert-butylcyclohexanol as the major product.[1][2]
Data Presentation
The following table summarizes the quantitative data from representative experiments on the sodium borohydride reduction of 4-tert-butylcyclohexanone.
| Parameter | Value | Reference |
| Starting Material | 4-tert-butylcyclohexanone | [2][3] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |
| Solvent | Methanol (B129727) or Ethanol | [2][3][4] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 20 - 30 minutes | [2][3] |
| Product Ratio (trans:cis) | ~2.4:1 to 9.5:1 | [5][6] |
| Yield | 84.8% - 95.8% | [7][8][9] |
Experimental Protocols
Materials and Equipment
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
3 M Sulfuric acid (H₂SO₄) or dilute Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Analytical equipment for product characterization (e.g., NMR, GC, IR)
Detailed Experimental Procedure
1. Reaction Setup:
-
In a suitable Erlenmeyer flask, dissolve 4-tert-butylcyclohexanone (e.g., 3.24 mmol) in methanol (to make a ~0.5 M solution) and add a magnetic stir bar.[2]
-
Ensure the ketone is fully dissolved. Gentle warming may be applied, but the solution should be cooled to room temperature before proceeding.[2]
2. Reduction:
-
Carefully and portion-wise, add sodium borohydride (e.g., 0.41 molar equivalents) to the stirred solution of the ketone.[2] The addition should be controlled to manage any effervescence.
-
Stir the reaction mixture at room temperature for 20-30 minutes.[2][3]
3. Quenching and Workup:
-
After the reaction is complete, cautiously add 2 mL of 3 M sulfuric acid or 10 mL of dilute hydrochloric acid to quench the excess sodium borohydride.[2][3] Be aware that hydrogen gas will be evolved.
-
Add 5 mL of water to the flask.[2]
-
Transfer the mixture to a separatory funnel.
4. Extraction:
-
Extract the aqueous mixture with two portions of diethyl ether (8-10 mL each).[2]
-
Combine the organic extracts.
5. Washing and Drying:
-
Wash the combined ether extracts sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution (brine).[2]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2][3]
6. Isolation and Purification:
-
Filter the drying agent and transfer the filtrate to a tared round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude solid product.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as light petroleum, to yield the purified trans-4-tert-butylcyclohexanol.[3]
7. Product Analysis:
-
Determine the yield of the purified product.
-
Characterize the product and determine the ratio of trans to cis isomers using analytical techniques such as ¹H NMR spectroscopy, gas chromatography (GC), or infrared (IR) spectroscopy.[2][3][10] In the ¹H NMR spectrum, the signal for the methine proton (CH-OH) of the trans-isomer appears at approximately 3.5 ppm, while the corresponding proton of the cis-isomer appears at around 4.0 ppm.[2]
Visualizations
Reaction Pathway
Caption: Stereoselective reduction of 4-tert-butylcyclohexanone.
Experimental Workflow
Caption: Workflow for the synthesis of trans-4-tert-butylcyclohexanol.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. chemistry-online.com [chemistry-online.com]
- 4. drnerz.com [drnerz.com]
- 5. odinity.com [odinity.com]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Stereoselective Reduction of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms is critical for biological activity. 4-tert-Butylcyclohexanone (B146137) is a classic model substrate for studying the principles of stereoselectivity. Its rigid chair conformation, locked by the bulky tert-butyl group in the equatorial position, allows for a clear investigation of how the steric and electronic properties of reducing agents dictate the facial selectivity of hydride attack on the carbonyl group. This, in turn, determines the ratio of the resulting cis and trans diastereomeric alcohols.
This document provides detailed application notes and experimental protocols for the stereoselective reduction of 4-tert-butylcyclohexanone using two common hydride reagents: sodium borohydride (B1222165) (NaBH₄), a relatively small reducing agent, and L-selectride®, a sterically hindered reducing agent. Understanding the principles demonstrated here is crucial for controlling stereochemical outcomes in the synthesis of complex molecules.
Principles of Stereoselectivity
The reduction of 4-tert-butylcyclohexanone can yield two diastereomeric products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The stereochemical outcome is primarily governed by the trajectory of the hydride attack on the carbonyl carbon.
-
Axial Attack: Hydride delivery from the axial face of the cyclohexanone (B45756) ring leads to the formation of the trans isomer, where the hydroxyl group is in the more thermodynamically stable equatorial position. This pathway is generally favored for small, unhindered reducing agents.[1][2]
-
Equatorial Attack: Hydride delivery from the equatorial face is sterically more hindered by the axial hydrogens at the C2 and C6 positions.[3] This pathway leads to the formation of the cis isomer, with the hydroxyl group in the less stable axial position. Bulky, sterically demanding reducing agents are forced to attack from the equatorial face, leading to the kinetically controlled product.[1][4][5]
Data Presentation: Stereochemical Outcomes
The choice of reducing agent has a profound impact on the diastereomeric ratio of the product. The following table summarizes typical results obtained for the reduction of 4-tert-butylcyclohexanone with sodium borohydride and L-selectride.
| Reducing Agent | Solvent | Predominant Attack | Major Product | Diastereomeric Ratio (trans:cis) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol (B145695) | Axial | trans-4-tert-butylcyclohexanol | ~85:15 to 90:10 | [1][3][6] |
| L-selectride® | Tetrahydrofuran (B95107) (THF) | Equatorial | cis-4-tert-butylcyclohexanol | ~5:95 to 8:92 | [1][4][6] |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)
This protocol describes the reduction of 4-tert-butylcyclohexanone using sodium borohydride in methanol, which predominantly yields the trans alcohol.
Materials:
-
4-tert-butylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
3 M Sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of 4-tert-butylcyclohexanone in 5 mL of methanol.[7] In a separate beaker, carefully add 6 mmol of sodium borohydride to 5 mL of a solution of sodium methoxide (B1231860) in methanol.
-
Reduction: Cautiously add the sodium borohydride solution to the stirred solution of 4-tert-butylcyclohexanone.[7] The rate of addition should be controlled to manage any effervescence.[7] Stir the reaction mixture at room temperature for 20 minutes.[4]
-
Quenching: After the reaction is complete, pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.[7]
-
Extraction: Transfer the quenched reaction mixture to a 125 mL separatory funnel and extract the product with 12.5 mL of diethyl ether.[7]
-
Washing: Wash the organic layer sequentially with 6.5 mL of water and 6.5 mL of brine.[7]
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate.[7] Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product.[7]
-
Analysis: The ratio of cis to trans isomers in the product mixture can be determined by ¹H NMR spectroscopy.
Protocol 2: Reduction with L-selectride® (Favoring the cis Isomer)
This protocol details the reduction of 4-tert-butylcyclohexanone with the sterically hindered reducing agent L-selectride®, which selectively produces the cis alcohol.
Materials:
-
4-tert-butylcyclohexanone
-
L-selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
80% Ethanol
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-selectride® in THF under an inert atmosphere.[4] In a separate vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF.[4]
-
Reduction: Carefully transfer the solution of the ketone to the L-selectride® solution.[4] Stir the reaction mixture at room temperature for two hours.[4]
-
Workup: After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.[4] Following this, add 1 mL of 6 M NaOH, followed by 1.2 mL of 30% H₂O₂.[4]
-
Extraction and Purification: Proceed with a standard aqueous workup and extraction procedure similar to that described in Protocol 1.
-
Analysis: Determine the diastereomeric ratio of the product mixture using ¹H NMR spectroscopy.
Visualizations
References
- 1. Axial or equatorial attack is possible on a cyclohexanone [almerja.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. odinity.com [odinity.com]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 7. drnerz.com [drnerz.com]
The Role of 4-tert-Butylcyclohexanol in Stereocontrolled Synthesis: A Case Study in Steric Hindrance Over Chiral Auxiliary Application
While 4-tert-butylcyclohexanol (B146172) is a cornerstone molecule in the study of stereochemistry and conformational analysis, it is not typically employed as a chiral auxiliary in asymmetric synthesis. Its primary role in the literature is that of a product in diastereoselective reductions, serving as a model substrate to probe the steric and electronic effects that govern the facial selectivity of nucleophilic attack on a cyclohexanone (B45756) ring. This document will first provide an overview of the principles of chiral auxiliaries, utilizing a common cyclohexanol-based example, and then delve into the extensive research on the stereoselective synthesis of this compound itself, which serves as a valuable lesson in stereocontrol.
Principles of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The general workflow for using a chiral auxiliary involves three key steps:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The substrate, now part of a chiral molecule, undergoes a reaction that introduces a new stereocenter. The steric and/or electronic properties of the auxiliary direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused.
Cyclohexanol-based structures are often effective chiral auxiliaries due to their rigid chair conformations, which create a well-defined steric environment.[1] A prominent example is trans-2-phenyl-1-cyclohexanol.[2]
General Workflow for a Chiral Auxiliary
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Case Study: trans-2-Phenyl-1-cyclohexanol as a Chiral Auxiliary
trans-2-Phenyl-1-cyclohexanol is a widely used chiral auxiliary that has proven effective in a variety of asymmetric transformations, including ene reactions.[2] The bulky phenyl group effectively shields one face of the reactive species, directing the approach of the electrophile.
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (anti:syn) | Yield (%) |
| Ene Reaction | Glyoxylate (B1226380) ester of trans-2-phenylcyclohexanol | 2,4-dimethyl-pent-2-ene | 10:1 | ~70-80 |
Protocol 1: Asymmetric Ene Reaction with a trans-2-Phenyl-1-cyclohexanol-derived Glyoxylate [2]
-
Preparation of the Glyoxylate Ester: To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (B109758), add ethyl glyoxylate (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., SnCl₄). Stir the reaction at room temperature until completion. Purify the resulting ester by column chromatography.
-
Ene Reaction: Dissolve the purified glyoxylate ester (1.0 eq.) in dichloromethane and cool to -78 °C. Add 2,4-dimethyl-pent-2-ene (1.5 eq.) followed by the dropwise addition of a solution of tin(IV) chloride (1.1 eq.) in dichloromethane.
-
Work-up and Analysis: Stir the reaction mixture at -78 °C for several hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the chiral α-hydroxy ester.
This compound: A Substrate for Studying Stereoselectivity
Despite the utility of other cyclohexanol (B46403) derivatives, this compound is not a common choice for a chiral auxiliary. The primary reason is that the tert-butyl group, while excellent at locking the conformation of the cyclohexane (B81311) ring, is remote from the hydroxyl group where the prochiral substrate would be attached. This distance diminishes its ability to effectively direct a reaction at a remote site. Furthermore, the simple alkyl nature of the tert-butyl group does not lend itself to easy chemical cleavage under mild conditions, a critical requirement for a practical auxiliary.
Instead, the synthesis of this compound via the reduction of 4-tert-butylcyclohexanone (B146137) is a classic experiment in organic chemistry to illustrate the principles of kinetic versus thermodynamic control and the influence of steric bulk on reaction pathways.[3]
The reduction of 4-tert-butylcyclohexanone can lead to two diastereomeric products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group locks the ring in a chair conformation where it occupies an equatorial position to minimize steric strain. The stereochemical outcome of the reduction is therefore determined by the trajectory of the hydride attack on the carbonyl group.
Stereochemical Pathways in the Reduction of 4-tert-Butylcyclohexanone
Caption: Facial selectivity in the reduction of 4-tert-butylcyclohexanone.
The ratio of the cis and trans products is highly dependent on the steric bulk of the hydride reducing agent.
| Reducing Agent | Predominant Product | trans : cis Ratio | Control |
| Sodium borohydride (B1222165) (NaBH₄) | trans (Equatorial OH) | ~88 : 12 | Thermodynamic |
| L-Selectride® | cis (Axial OH) | ~8 : 92 | Kinetic |
| Meerwein-Pondorf-Verley (Al(i-PrO)₃) | trans (Equatorial OH) | ~77 : 23 | Thermodynamic (equilibrium) |
Data compiled from The Chemical Educator, 2009.[3]
Small, unhindered reducing agents like sodium borohydride can approach from the less sterically hindered axial face, leading to the formation of the thermodynamically more stable equatorial alcohol (trans product).[3] In contrast, bulky reducing agents like L-Selectride are forced to approach from the more open equatorial face, resulting in the formation of the kinetically favored, but thermodynamically less stable, axial alcohol (cis product).[3]
Protocol 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with Sodium Borohydride [3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 eq.) in ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 10-15 minutes while stirring.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully add water to quench any unreacted NaBH₄. Add dilute hydrochloric acid to neutralize the solution.
-
Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture of cis- and trans-4-tert-butylcyclohexanol. The product ratio can be determined by ¹H NMR spectroscopy. Further purification can be achieved by column chromatography.
References
The Woody and Floral Notes of 4-tert-Butylcyclohexanol: Application Notes for Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcyclohexanol (B146172) is a versatile alicyclic alcohol that serves as a cornerstone in the synthesis of a wide array of fragrance ingredients. Valued for its distinct woody, camphoraceous, and earthy notes, this compound and its derivatives are integral to the creation of complex and enduring scents in fine fragrances, cosmetics, and household products.[1][2][3] The stereochemistry of this compound plays a pivotal role in its olfactory properties, with the cis and trans isomers offering unique scent profiles that can be leveraged by fragrance chemists to achieve specific creative goals. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in fragrance synthesis.
Olfactory Profile and Applications
This compound is characterized by a mild yet persistent woody and camphor-like aroma, often with floral undertones.[1] This multifaceted scent profile allows it to be used as a building block in various fragrance compositions, where it can enhance complexity, add depth, and improve longevity.[4] It is particularly effective in formulations that require a natural, woody character and blends well with floral, musky, and minty notes.[1]
The two primary isomers of this compound, cis and trans, exhibit distinct olfactory characteristics. The trans-isomer is noted for its rich, woody odor, while the cis-isomer possesses a more intense and floral character.[5] This isomeric difference is even more pronounced in its acetate (B1210297) derivative, 4-tert-butylcyclohexyl acetate, a widely used fragrance ingredient. The cis-isomer of the acetate is highly prized for its powerful and diffusive woody-floral scent.[5]
Applications of this compound and its Derivatives:
-
Fine Fragrances: Used to impart warm, woody, and musky notes, often as a foundational element in the base of a perfume.[6][7]
-
Soaps and Detergents: Its stability makes it suitable for use in various cleansing products, where it provides a lasting fresh and clean scent.[5]
-
Cosmetics and Personal Care: Incorporated into deodorants, shampoos, and lotions for its pleasant fragrance.[4][8]
-
Household Products: Used in air fresheners and other home care products to create a welcoming and clean ambiance.
Quantitative Fragrance Performance Data
| Compound | Isomer | Odor Profile | Substantivity (on fabric) | Stability in Soap Base |
| This compound | Mixture | Woody, camphoraceous, earthy[1][3] | Moderate | Good |
| cis | More floral[5] | Moderate | Good | |
| trans | Richer woody[5] | Moderate | Good | |
| 4-tert-Butylcyclohexyl Acetate | Mixture | Woody, floral, fruity[5] | Excellent, long-lasting[7] | Excellent |
| cis ("Woody Acetate") | Intense floral, woody-orris[2][5] | Excellent (up to 24 hours at 100%)[2] | Excellent | |
| trans | Rich, woody[5] | Good | Excellent |
Experimental Protocols
The synthesis of this compound with a desired isomeric ratio and its subsequent conversion to 4-tert-butylcyclohexyl acetate are critical processes in fragrance creation. Below are detailed protocols for these key transformations.
Protocol 1: Synthesis of cis-4-tert-Butylcyclohexanol
This protocol focuses on the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to yield a high proportion of the cis-isomer.
Materials:
-
4-tert-butylcyclohexanone
-
Iridium tetrachloride
-
Concentrated hydrochloric acid
-
Trimethyl phosphite
-
2-Propanol
-
Diethyl ether
-
Magnesium sulfate (B86663) or potassium carbonate (for drying)
Procedure:
-
Prepare the iridium catalyst solution by dissolving 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid.
-
To this solution, add 180 ml of water followed by 52 g of trimethyl phosphite.
-
In a separate 2-liter flask equipped with a reflux condenser, dissolve 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol.
-
Add the catalyst solution to the solution of 4-tert-butylcyclohexanone.
-
Heat the reaction mixture at reflux for 48 hours.
-
After cooling, remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.
-
Combine the ether extracts and wash with two 100-ml portions of water.
-
Dry the ether layer over anhydrous magnesium sulfate or potassium carbonate.
-
Concentrate the solution on a rotary evaporator to yield crude cis-4-tert-butylcyclohexanol. The crude product can be purified by recrystallization from 40% aqueous ethanol.
Protocol 2: Synthesis of trans-4-tert-Butylcyclohexanol
This protocol details the reduction of 4-tert-butylcyclohexanone to favor the formation of the trans-isomer.
Materials:
-
4-tert-butylcyclohexanone
-
Anhydrous aluminum chloride
-
Lithium aluminum hydride
-
Anhydrous diethyl ether
-
10% Aqueous sulfuric acid
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a 3-liter three-necked flask, place 67 g of powdered anhydrous aluminum chloride and cool in an ice bath.
-
Slowly add 500 ml of dry ether while stirring.
-
In a separate flask, prepare a slurry of 5.5 g of powdered lithium aluminum hydride in 140 ml of dry ether and gently reflux for 30 minutes.
-
Cool the lithium aluminum hydride slurry and add it to the ethereal solution of aluminum chloride over 10 minutes with stirring. Stir for an additional 30 minutes.
-
Dissolve 77.2 g of 4-tert-butylcyclohexanone in 500 ml of dry ether and add it slowly to the mixed hydride solution, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Destroy the excess hydride by adding 10 ml of dry tert-butanol and reflux for another 30 minutes.
-
Cool the reaction mixture in an ice bath and decompose by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.
-
Separate the ethereal layer and extract the aqueous layer once with 150 ml of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation to obtain the crude trans-4-tert-butylcyclohexanol.
Protocol 3: Acetylation of this compound
This protocol describes the conversion of this compound to its acetate ester, a key fragrance ingredient.
Materials:
-
This compound (with desired isomer ratio)
-
Acetic anhydride (B1165640)
-
Sulfuric acid (catalyst)
-
5% Aqueous solution of sodium hydrogencarbonate
Procedure:
-
To a reaction vessel containing this compound, add a catalytic amount of sulfuric acid (e.g., 0.17 g for a 0.5 mole scale reaction) while maintaining the temperature at 90°C.
-
Dropwise add acetic anhydride (1 to 1.5 molar equivalents) to the mixture over a period of 3 hours.
-
Maintain the reaction mixture at 90°C for an additional 1 hour to ensure complete reaction.
-
Cool the reaction mixture and concentrate it.
-
Wash the concentrated oil layer with a 5% aqueous solution of sodium hydrogencarbonate to neutralize any remaining acid.
-
Separate the oil layer containing 4-tert-butylcyclohexyl acetate. Further purification can be achieved by distillation.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 4-tert-butylcyclohexyl acetate.
Olfactory Signaling Pathway
Caption: Simplified olfactory signal transduction pathway.
Conclusion
This compound and its derivatives are indispensable components in the palette of the modern perfumer. Their unique woody and floral characteristics, coupled with excellent stability and substantivity, ensure their continued importance in a wide range of fragranced products. The ability to selectively synthesize the desired cis or trans isomers provides formulators with the precision to craft nuanced and memorable scents. The provided protocols offer a foundation for the synthesis and application of these key fragrance ingredients, enabling further research and development in the field of fragrance chemistry.
References
- 1. odourthreshold.com [odourthreshold.com]
- 2. cis-woody acetate, 10411-92-4 [thegoodscentscompany.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. 4-tert-butyl Cyclohexanol (98-52-2) | Trusted Bulk Distributer [chemicalbull.com]
- 5. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]
- 8. dataintelo.com [dataintelo.com]
Application Note: Analysis of 4-tert-Butylcyclohexanol Isomer Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-Butylcyclohexanol (B146172) is a cyclic alcohol that exists as two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. These isomers possess distinct physical and chemical properties, making their accurate separation and quantification crucial in various chemical and pharmaceutical applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides both high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1] This application note details a comprehensive protocol for the analysis of cis- and trans-4-tert-butylcyclohexanol isomer mixtures using GC-MS.
Experimental Protocols
The following protocols provide a framework for the sample preparation and instrumental analysis of this compound isomers.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As this compound is a solid at room temperature, it must be dissolved in a suitable volatile organic solvent.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolve the sample in 10 mL of a volatile organic solvent such as dichloromethane (B109758) or diethyl ether in a volumetric flask to create a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of about 10 µg/mL in the same solvent.[2]
-
-
Sample Handling:
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.
Gas Chromatography (GC) Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent GC-MSD or equivalent |
| Column | Non-polar: DB-5MS (30 m x 0.25 mm x 0.25 µm) or Polar: Carbowax 20M[3] |
| Carrier Gas | Helium, constant flow rate of 1 mL/min[4] |
| Injector Temperature | 260 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min at 250 °C. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ion Source Temp. | 250 °C[4] |
| Transfer Line Temp. | 300 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. |
| Solvent Delay | 3 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Results and Discussion
Chromatographic Separation
The separation of cis- and trans-4-tert-butylcyclohexanol is readily achieved using gas chromatography. The elution order of the isomers depends on the polarity of the GC column's stationary phase.
-
On a polar column , such as one with a Carbowax stationary phase, the more polar cis-isomer (with the hydroxyl group in an axial position in its most stable conformation) is retained longer, resulting in the trans-isomer eluting first.[3]
-
On a non-polar column , such as a DB-5MS, the separation is primarily based on boiling points and subtle differences in interaction with the stationary phase. In many cases, the cis-isomer has been observed to elute first.[5]
Quantitative Data
The relative abundance of each isomer in a mixture can be determined by comparing their respective peak areas in the total ion chromatogram (TIC). The following table presents example data obtained from a hypothetical mixture.
Table 1: Example Quantitative GC-MS Data
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Relative Abundance (%) |
| cis-4-tert-butylcyclohexanol | 10.25 | 336,938 | 28.1% |
| trans-4-tert-butylcyclohexanol | 10.52 | 855,918 | 71.9% |
Note: Retention times are illustrative and will vary based on the specific GC conditions and column used.[6]
Mass Spectra and Fragmentation
Electron ionization (EI) of this compound (MW: 156.27 g/mol ) results in characteristic fragmentation patterns that can be used for identification. While the molecular ion peak (M+) at m/z 156 may be weak or absent, several key fragment ions are consistently observed.[7] Alcohols commonly undergo fragmentation via alpha-cleavage and dehydration (loss of H₂O).[8][9]
Table 2: Key Mass Spectral Fragments for this compound Isomers
| m/z | Fragment Ion | Description |
| 141 | [M-CH₃]⁺ | Loss of a methyl group. |
| 138 | [M-H₂O]⁺ | Loss of a water molecule (dehydration). |
| 99 | [C₇H₁₁O]⁺ | A significant fragment, particularly for the cis isomer, resulting from cleavage of the cyclohexyl ring.[7] |
| 81 | [C₆H₉]⁺ | Further fragmentation, often a prominent peak. |
| 57 | [C₄H₉]⁺ | Corresponds to the tert-butyl cation, a very stable and typically abundant fragment. |
The mass spectra of the cis and trans isomers are very similar, making their distinction based solely on fragmentation patterns challenging. Therefore, chromatographic separation is essential for accurate isomer identification and quantification.
The described GC-MS method provides a robust and reliable approach for the separation and quantification of cis- and trans-4-tert-butylcyclohexanol isomers. The protocol, including sample preparation and instrumental conditions, can be readily implemented in research and quality control laboratories. Chromatographic separation is key to distinguishing the isomers, while mass spectrometry provides definitive identification and enables accurate quantification based on integrated peak areas.
References
- 1. Experiment 7: Oxidation of this compound – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. homework.study.com [homework.study.com]
- 6. The GC MS data of the starting material, 4 tert butylcyclohexanol, is pro.. [askfilo.com]
- 7. chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
Application Notes and Protocols for 1H NMR Spectroscopy in Determining Cis/Trans Isomer Ratios
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, is a powerful and indispensable analytical technique for the structural elucidation of organic molecules. One of its critical applications in research and development, especially in the pharmaceutical industry, is the determination of the stereochemistry of molecules, including the quantification of cis (Z) and trans (E) isomers. The spatial arrangement of substituents around a double bond or a ring structure can significantly impact a molecule's biological activity, physicochemical properties, and stability. Therefore, accurate determination of the cis/trans ratio is crucial for quality control, process optimization, and regulatory compliance.
This document provides detailed application notes and experimental protocols for the determination of cis/trans isomer ratios using ¹H NMR spectroscopy. It covers the fundamental principles, data acquisition and processing, and quantitative analysis, supplemented with specific examples and data presented in a clear, tabular format.
Principle of Isomer Differentiation by ¹H NMR
The differentiation and quantification of cis and trans isomers by ¹H NMR are primarily based on two key parameters: chemical shifts (δ) and spin-spin coupling constants (J) .
-
Chemical Shifts: The electronic environment of a proton influences its resonance frequency, or chemical shift. Protons in cis and trans isomers experience different magnetic environments due to the spatial orientation of neighboring substituents. This difference in shielding or deshielding effects leads to distinct chemical shifts for the protons attached to the double bond (vinylic protons) or adjacent carbons. Typically, vinylic protons in the trans isomer appear at a lower field (higher ppm value) compared to the corresponding protons in the cis isomer.
-
Coupling Constants: The interaction between the spins of neighboring non-equivalent protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this coupling, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. For vicinal protons (protons on adjacent carbons) across a double bond, the coupling constant for trans protons (³J_trans), which have a dihedral angle of approximately 180°, is significantly larger than that for cis protons (³J_cis), with a dihedral angle of about 0°. This difference in coupling constants is a definitive method for assigning the stereochemistry of the isomers.
Quantitative Analysis
The ratio of cis to trans isomers in a mixture can be accurately determined by integrating the area under the corresponding ¹H NMR signals. The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integration values of well-resolved signals unique to each isomer, the molar ratio of the isomers can be calculated.
General Formula for Cis/Trans Ratio Calculation:
Data Presentation: ¹H NMR Data for Common Cis/Trans Isomers
The following tables summarize the characteristic ¹H NMR data for vinylic protons of common cis and trans isomers.
Table 1: ¹H NMR Data for Stilbene Isomers
| Isomer | Chemical Shift (δ) of Vinylic Protons (ppm) | Coupling Constant (³J_HH) (Hz) |
| cis-Stilbene | ~6.60 | ~6-12 |
| trans-Stilbene | ~7.11 | ~12-18 |
Data sourced from CDCl₃ solvent.
Table 2: ¹H NMR Data for Cinnamic Acid Isomers
| Isomer | Chemical Shift (δ) of Vinylic Protons (ppm) | Coupling Constant (³J_HH) (Hz) |
| cis-Cinnamic Acid | α-H: ~5.8, β-H: ~6.9 | ~12-13 |
| trans-Cinnamic Acid | α-H: ~6.4, β-H: ~7.8 | ~15.8-16.1 |
Data sourced from various deuterated solvents.
Table 3: ¹H NMR Data for Ethyl Cinnamate Isomers
| Isomer | Chemical Shift (δ) of Vinylic Protons (ppm) | Coupling Constant (³J_HH) (Hz) |
| cis-Ethyl Cinnamate | α-H: ~5.8, β-H: ~6.9 | ~12.5 |
| trans-Ethyl Cinnamate | α-H: ~6.4, β-H: ~7.7 | ~16.0 |
Data sourced from CDCl₃ solvent.
Experimental Protocols
This section provides a detailed methodology for determining the cis/trans ratio of a sample using ¹H NMR spectroscopy.
Sample Preparation
-
Dissolution: Accurately weigh 1-10 mg of the sample.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. Ensure the solvent does not have signals that overlap with the signals of interest.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. The typical volume is 0.6-0.7 mL.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous to obtain high-resolution spectra.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (≥300 MHz is recommended) to achieve better signal dispersion and resolution.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility of chemical shifts.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): For accurate quantitative analysis, use a relaxation delay that is at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A D1 of 1-5 seconds is often sufficient, but for highly accurate results, a longer delay may be necessary.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Signal Identification: Identify the characteristic signals corresponding to the vinylic protons or other unique protons of the cis and trans isomers based on their distinct chemical shifts and coupling constants.
-
Integration: Integrate the well-resolved signals that are unique to each isomer. The integration region should encompass the entire multiplet.
-
Ratio Calculation: Calculate the cis/trans ratio using the integration values as described in the "Quantitative Analysis" section.
Mandatory Visualizations
Logical Relationship of ¹H NMR Parameters to Isomer Structure
Caption: Logical flow from isomer structure to ¹H NMR analysis output.
Experimental Workflow for Cis/Trans Ratio Determination
Caption: Experimental workflow for ¹H NMR based cis/trans ratio determination.
Conclusion
¹H NMR spectroscopy is a robust, reliable, and quantitative method for the determination of cis/trans isomer ratios. The distinct differences in chemical shifts and, more definitively, in the vicinal coupling constants allow for unambiguous identification of each isomer. Subsequent integration of the characteristic signals provides an accurate quantification of their relative abundance in a mixture. The protocols and data presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize ¹H NMR spectroscopy for stereochemical analysis.
Application Notes and Protocols: Stereoselective Synthesis of 4-tert-Butylcyclohexyl Chloride using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction of cis- and trans-4-tert-butylcyclohexanol with thionyl chloride (SOCl₂). The rigid cyclohexane (B81311) ring, conformationally locked by the bulky tert-butyl group, makes this substrate an excellent model system for studying and controlling stereochemical outcomes in nucleophilic substitution reactions. Two distinct protocols are detailed, leveraging the choice of reaction conditions to selectively achieve either retention or inversion of stereochemistry at the carbon center. Protocol A outlines the Sₙi (Substitution Nucleophilic internal) mechanism, which proceeds with retention of configuration in the absence of a base. Protocol B describes the Sₙ2 (Substitution Nucleophilic bimolecular) pathway, which occurs with complete inversion of configuration in the presence of pyridine (B92270). This guide includes detailed reaction mechanisms, step-by-step experimental procedures, and expected quantitative outcomes to facilitate reproducible and predictable synthesis of specific 4-tert-butylcyclohexyl chloride isomers.
Reaction Principles and Stereochemistry
The reaction of an alcohol with thionyl chloride is a standard method for converting alcohols into alkyl chlorides. The key advantage of this reaction is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
The stereochemical course of the reaction is highly dependent on the reaction conditions, specifically the presence or absence of a base such as pyridine.[1]
-
Without Pyridine (Sₙi Mechanism): In a non-nucleophilic solvent, the reaction proceeds through an Sₙi (internal nucleophilic substitution) mechanism. An intermediate alkyl chlorosulfite is formed, which then decomposes via a tight ion pair. The chloride ion is delivered from the same face as the departing chlorosulfite group, resulting in overall retention of stereochemistry.[1]
-
With Pyridine (Sₙ2 Mechanism): When pyridine is added, it acts as both a base to neutralize the generated HCl and as a nucleophile. Pyridine attacks the sulfur atom of the alkyl chlorosulfite intermediate, displacing the chloride ion. This "free" chloride ion is now an external nucleophile that attacks the carbon center from the backside in a classic Sₙ2 reaction, leading to inversion of configuration.[1]
The large tert-butyl group in 4-tert-butylcyclohexanol (B146172) acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This results in two stable starting isomers:
-
trans-4-tert-Butylcyclohexanol: The hydroxyl group is in the more stable equatorial position.
-
cis-4-tert-Butylcyclohexanol: The hydroxyl group is in the less stable axial position.
This conformational rigidity allows for the predictable synthesis of specific product isomers as shown in the diagram below.
Reaction Mechanisms
The mechanistic dichotomy is the core principle for controlling the stereochemical outcome. The following diagrams illustrate the key steps in both pathways.
Data Presentation
The expected outcomes and representative analytical data are summarized below. Yields are based on typical results for secondary alcohols and may vary based on experimental execution.
Table 1: Summary of Reaction Stereochemical Outcomes
| Starting Isomer | Conditions | Predominant Mechanism | Expected Major Product | Stereochemistry | Representative Yield |
| trans-4-tert-butylcyclohexanol | SOCl₂ (neat or in ether) | Sₙi | trans-4-tert-butylcyclohexyl chloride | Retention | 80-90% |
| cis-4-tert-butylcyclohexanol | SOCl₂ (neat or in ether) | Sₙi | cis-4-tert-butylcyclohexyl chloride | Retention | 75-85% |
| trans-4-tert-butylcyclohexanol | SOCl₂ / Pyridine | Sₙ2 | cis-4-tert-butylcyclohexyl chloride | Inversion | 70-85% |
| cis-4-tert-butylcyclohexanol | SOCl₂ / Pyridine | Sₙ2 | trans-4-tert-butylcyclohexyl chloride | Inversion | 75-90% |
Table 2: Diagnostic ¹H-NMR Data for Isomer Identification (CDCl₃)
| Compound | C1-Proton Position | C1-Proton (H-1) Chemical Shift (δ ppm) | H-1 Multiplicity & Key Coupling Constants (J, Hz) |
| trans-4-tert-butylcyclohexanol | Axial | ~3.5 | Triplet of triplets (tt), J ≈ 11 (axial-axial), J ≈ 4.5 (axial-equatorial) |
| cis-4-tert-butylcyclohexanol | Equatorial | ~4.0 | Broad multiplet (m), small J values |
| trans-4-tert-butylcyclohexyl chloride | Axial | ~3.8 | Triplet of triplets (tt), J ≈ 11 (axial-axial), J ≈ 4.5 (axial-equatorial) |
| cis-4-tert-butylcyclohexyl chloride | Equatorial | ~4.3 | Broad multiplet (m), small J values |
Note: The C1-proton (methine proton on the carbon bearing the -OH or -Cl group) is the most diagnostic signal. An axial proton (trans-isomer product/reactant) exhibits large axial-axial couplings, resulting in a wide, well-resolved multiplet. An equatorial proton (cis-isomer product/reactant) has smaller couplings and appears as a narrower, often poorly resolved multiplet at a lower field.
Experimental Protocols
Safety Precautions: Thionyl chloride is toxic, corrosive, and reacts violently with water. Pyridine is flammable and toxic. All operations must be performed in a certified chemical fume hood. Personal protective equipment (lab coat, safety goggles, and appropriate gloves) is mandatory.
Protocol A: Synthesis with Retention (Sₙi Mechanism)
Objective: To synthesize trans-4-tert-butylcyclohexyl chloride from trans-4-tert-butylcyclohexanol.
-
Setup: Assemble a dry 100 mL round-bottomed flask with a magnetic stir bar and fit it with a reflux condenser. Attach a drying tube (containing CaCl₂) or a gas outlet bubbler to the top of the condenser to manage HCl gas evolution.
-
Reagents: To the flask, add trans-4-tert-butylcyclohexanol (7.81 g, 50.0 mmol).
-
Reaction: Cool the flask in an ice-water bath. Cautiously and slowly add thionyl chloride (5.5 mL, 8.9 g, 75.0 mmol) dropwise via pipette or dropping funnel over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Gentle heating to 40-50 °C for an additional 30 minutes may be required to ensure completion (monitor by TLC).
-
Work-up: Carefully and slowly pour the cooled reaction mixture over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, until effervescence ceases), and finally with saturated sodium chloride (brine) solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by vacuum distillation or column chromatography if necessary.
Protocol B: Synthesis with Inversion (Sₙ2 Mechanism)
Objective: To synthesize cis-4-tert-butylcyclohexyl chloride from trans-4-tert-butylcyclohexanol.
-
Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (CaCl₂).
-
Reagents: Charge the flask with trans-4-tert-butylcyclohexanol (7.81 g, 50.0 mmol), anhydrous pyridine (6.1 mL, 6.0 g, 75.0 mmol), and 100 mL of anhydrous diethyl ether.[2]
-
Reaction: Cool the stirred solution in an ice-water bath to 0 °C. Add thionyl chloride (4.4 mL, 7.1 g, 60.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent).
-
Work-up: Cool the mixture again in an ice bath and slowly add 50 mL of cold 5% HCl solution to quench the reaction and dissolve the pyridinium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Washing: Combine all organic layers and wash sequentially with 5% HCl solution (2 x 50 mL, to remove all pyridine), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
General Experimental Workflow
The following diagram outlines the general workflow for both protocols.
References
Application Notes and Protocols for the Esterification of 4-tert-Butylcyclohexanol in Fragrance Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fragrance compounds through the esterification of 4-tert-butylcyclohexanol (B146172). This process is pivotal in the fragrance industry for creating scents with desirable woody, floral, and fruity notes. The resulting esters, particularly 4-tert-butylcyclohexyl acetate (B1210297), are widely used in perfumes, cosmetics, soaps, and detergents.[1]
Introduction
This compound is a versatile cyclic alcohol that serves as a key precursor in the synthesis of valuable fragrance ingredients.[2][3] Its ester derivatives, most notably the acetate ester, are highly sought after for their complex and pleasant aromas.[1][4] The olfactory properties of these esters are significantly influenced by the stereochemistry of the 4-tert-butylcyclohexyl ring, with the cis and trans isomers often exhibiting distinct scent profiles.[4] The cis-isomer of 4-tert-butylcyclohexyl acetate, for instance, is noted for its more intense and floral aroma compared to the woody scent of the trans-isomer.[4] Consequently, synthetic methods that allow for stereoselective control are of particular interest.
This document outlines various methods for the esterification of this compound, presenting key quantitative data in a comparative format and providing detailed experimental protocols for laboratory synthesis.
Data Presentation
The following tables summarize quantitative data from various esterification methods for this compound, providing a comparative analysis of different catalytic systems and reaction conditions.
Table 1: Synthesis of 4-tert-Butylcyclohexyl Acetate - A Comparison of Catalytic Methods
| Catalyst | Acetylating Agent | Reaction Conditions | Yield (%) | cis:trans Ratio | Reference |
| Sulfuric Acid | Acetic Anhydride (B1165640) | Reflux, 103°C, 2 hours | 95.8 | 91.2:8.8 | [5] |
| Rhodium on Carbon | Hydrogenation of 4-tert-butylphenol (B1678320) followed by acetylation | Not specified | High | High cis | [4] |
| Amberlyst-15 (Ion Exchange Resin) | Acetic Acid | Not specified | High | Not specified | [6][7] |
| Ruthenium Aminophosphine Complexes | Hydrogenation of 4-tert-butylcyclohexanone (B146137) followed by acetylation | Not specified | High | Up to 96:4 | [8] |
| Lipase (CALA) | Vinyl Acetate | 30°C, 24 hours | Not specified | Stereoselective | [9] |
Table 2: Physical and Chemical Properties of 4-tert-Butylcyclohexyl Acetate
| Property | Value | Reference |
| Appearance | Colorless, transparent oily liquid | [1] |
| Odor Profile | Sweet, fruity, woody, floral | [1] |
| Boiling Point | 228-230 °C @ 25 mmHg | [4] |
| Density | 0.934 g/mL at 25 °C | [4] |
| Refractive Index | 1.452 (n20/D) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of 4-tert-butylcyclohexyl esters.
Protocol 1: Synthesis of 4-tert-Butylcyclohexyl Acetate using Sulfuric Acid Catalyst
This protocol is adapted from a patented industrial process and is suitable for large-scale synthesis.[5]
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
98% Sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of this compound in toluene, add 98% sulfuric acid (approximately 0.5-1% by weight of the alcohol).
-
Add acetic anhydride (1 to 1.5 molar equivalents per mole of alcohol).[5]
-
Heat the reaction mixture to reflux at an internal temperature of approximately 103°C for 2 hours.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of this compound is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the resulting crude 4-tert-butylcyclohexyl acetate by vacuum distillation.
Protocol 2: General Laboratory Scale Fischer Esterification
This protocol describes a general method for the synthesis of esters from an alcohol and a carboxylic acid using an acid catalyst.[10]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Test tube or small round-bottom flask
-
Water bath or heating block
-
Beaker
-
Pipettes
Procedure:
-
In a test tube, combine 1.0 mL of this compound and 0.60 g of the desired carboxylic acid.
-
Carefully add 5 drops of concentrated sulfuric acid to the mixture.
-
Heat the test tube in a water bath at 65-75°C for 20-30 minutes.
-
Cool the test tube in an ice bath.
-
Pour the contents into a beaker containing 10 mL of deionized water.
-
Neutralize any remaining acid by carefully adding 5% sodium bicarbonate solution until effervescence ceases.
-
The ester product will separate as an oily layer. The characteristic odor can be noted. For purification, the product can be extracted with a suitable organic solvent, dried, and the solvent evaporated.
Visualizations
The following diagrams illustrate the key chemical transformation and experimental workflow.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-tert-butyl Cyclohexanol (98-52-2) | Trusted Bulk Distributer [chemicalbull.com]
- 4. 4-Tert-Butylcyclohexyl Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.nvcc.edu [sites.nvcc.edu]
Application of 4-tert-Butylcyclohexanol in Medicinal Chemistry: A Guide for Researchers
Introduction: 4-tert-Butylcyclohexanol (B146172), a substituted cyclohexanol (B46403) derivative, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, lipophilic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound in their research.
TRPV1 Antagonism for Dermatological Applications
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and plays a crucial role in mediating pain, inflammation, and heat sensation. Antagonism of TRPV1 is a promising strategy for the development of analgesics and treatments for inflammatory skin conditions. trans-4-tert-Butylcyclohexanol has been identified as a selective antagonist of the human TRPV1 (hTRPV1) channel.[1]
Quantitative Data
| Compound | Target | Assay | IC50 (µM) | Reference |
| trans-4-tert-Butylcyclohexanol | hTRPV1 | Capsaicin-induced calcium influx in HEK293 cells | 34 ± 5 | [1] |
Experimental Protocol: In Vitro TRPV1 Antagonist Activity Assay
This protocol describes a calcium influx assay using a human embryonic kidney (HEK293) cell line stably expressing the human TRPV1 channel to determine the inhibitory potency of compounds like trans-4-tert-butylcyclohexanol.
Materials:
-
HEK293 cells stably transfected with hTRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Capsaicin (B1668287) (TRPV1 agonist)
-
trans-4-tert-Butylcyclohexanol (test compound)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Culture: Culture the hTRPV1-HEK293 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of trans-4-tert-butylcyclohexanol in HBSS.
-
Wash the cells twice with HBSS.
-
Add 100 µL of the test compound dilutions to the respective wells and incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a capsaicin solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into the fluorometric imaging plate reader.
-
Record the baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the capsaicin solution to each well.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity upon capsaicin addition is indicative of calcium influx.
-
Calculate the percentage inhibition of the capsaicin response by the test compound at each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway
Antibacterial Activity of 4-tert-Butylcyclohexanone (B146137) Derivatives
While this compound itself has not been extensively studied for its antibacterial properties, derivatives of its precursor, 4-tert-butylcyclohexanone, have demonstrated activity against Gram-positive bacteria. This suggests that the 4-tert-butylcyclohexyl scaffold can be a starting point for the development of novel antibacterial agents.[2]
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MICs) of two 4-tert-butylcyclohexanone derivatives against various bacterial strains.
| Compound | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Ethyl (4-tert-butylcyclohexylidene)acetate | >250 | >250 | >250 | [2] |
| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | 125 | 125 | 250 | [2] |
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compounds (e.g., 4-tert-butylcyclohexanone derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and the final bacterial concentration to approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Experimental Workflow
Synthesis of this compound
This compound can be synthesized via the hydrogenation of 4-tert-butylphenol. This reaction typically yields a mixture of cis and trans isomers.
Experimental Protocol: Hydrogenation of 4-tert-Butylphenol
The following protocol is a general procedure for the synthesis of this compound.
Materials:
-
4-tert-Butylphenol
-
Cyclohexane (solvent)
-
Rhodium on a suitable support (e.g., Al₂O₃) or other appropriate hydrogenation catalyst
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine 4-tert-butylphenol, cyclohexane, and the hydrogenation catalyst.[5]
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 16 x 10⁵ Pa).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 98°C) with stirring.[5]
-
Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing this compound can be purified by distillation.[5]
Synthesis Pathway
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken when handling all chemicals and conducting experiments. Researchers should consult relevant safety data sheets (SDS) and institutional safety guidelines.
References
- 1. Inhibition of TRPV1 for the treatment of sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butylcyclohexanol (B146172), with a focus on improving reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of 4-tert-butylcyclohexanone (B146137) or the catalytic hydrogenation of 4-tert-butylphenol (B1678320). The reduction of the ketone is widely used in laboratory settings and offers various options for controlling the stereochemical outcome (the ratio of cis to trans isomers).[1][2][3][4][5]
Q2: What is the significance of the cis and trans isomers of this compound?
A2: The cis and trans isomers of this compound are diastereomers with different physical and chemical properties. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a specific chair conformation, forcing the hydroxyl group into either an axial (cis) or equatorial (trans) position.[6][7][8] The stereochemistry is crucial in applications such as fragrance chemistry, where the isomers have distinct odors.[9] The trans isomer is generally the more thermodynamically stable product due to lower steric strain.[10][11]
Q3: How can I control the stereoselectivity of the reduction to favor the cis or trans isomer?
A3: The choice of reducing agent and reaction conditions determines the stereoselectivity:
-
To favor the trans isomer (thermodynamic product): Use smaller, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents preferentially attack from the axial direction to avoid steric hindrance from the axial hydrogens, leading to the equatorial alcohol.[5][11][12]
-
To favor the cis isomer (kinetic product): Use bulky, sterically hindered reducing agents like L-Selectride (lithium tri-sec-butylborohydride). These reagents approach from the less hindered equatorial face, resulting in the axial alcohol.[2][5] Catalytic hydrogenation of 4-tert-butylphenol can also yield a high percentage of the cis isomer.[3][13][14]
Q4: What analytical techniques are used to determine the isomer ratio of the product?
A4: The ratio of cis and trans isomers is typically determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][5] In ¹H NMR, the proton on the carbon bearing the hydroxyl group gives distinct signals for each isomer, and the integration of these signals allows for the calculation of the isomer ratio.[5]
Troubleshooting Guides
Issue 1: Low Overall Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Verify complete consumption of the starting material (4-tert-butylcyclohexanone) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [2][15] If the reaction is incomplete, consider extending the reaction time or using a slight excess of the reducing agent. Ensure the reducing agent is fresh and has been stored properly, as reagents like NaBH₄ can decompose over time. |
| Loss of Product During Workup | Ensure proper pH adjustment during the workup. After reduction with hydrides, the reaction is typically quenched with acid.[1][5] Use an adequate amount of extraction solvent (e.g., diethyl ether) and perform multiple extractions to ensure all the product is transferred from the aqueous layer to the organic layer.[2][5] |
| Product Volatility | This compound can be volatile. Avoid excessive heating or high vacuum during solvent removal on a rotary evaporator. |
Issue 2: Poor Stereoselectivity (Incorrect Isomer Ratio)
| Possible Cause | Troubleshooting Step |
| Incorrect Reducing Agent | Confirm the identity and purity of your reducing agent. Using a sterically hindered reagent is crucial for obtaining the cis isomer, while a small hydride donor is needed for the trans isomer.[5][11] |
| Suboptimal Reaction Temperature | Control the reaction temperature. Low temperatures generally favor the kinetic product (cis isomer when using bulky reagents), while higher temperatures can lead to equilibrium and favor the thermodynamic product (trans isomer).[16][17][18] For sodium borohydride reductions that yield the trans isomer, the reaction is typically run at room temperature.[12] |
| Reaction Control | The formation of the trans isomer is thermodynamically favored, while the cis isomer can be the kinetically favored product with certain reagents.[16][18][19][20] Ensure your reaction conditions (time, temperature) are appropriate for the desired outcome. Short reaction times at low temperatures favor kinetic control.[16] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Monitor the reaction to completion. If starting material remains, consider the steps in "Issue 1". Purification by column chromatography or recrystallization can separate the alcohol product from the ketone.[1] |
| Side Products | Ensure anhydrous conditions when using highly reactive hydrides like LiAlH₄. Reaction with water can lead to side products and reduce the efficiency of the reducing agent.[5] |
| Inadequate Purification | Recrystallization is an effective method for purifying the product. A common solvent system is petroleum ether or aqueous ethanol (B145695).[1][2] The choice of solvent can sometimes selectively crystallize one isomer over the other. |
Data Presentation
Table 1: Comparison of Reducing Agents for 4-tert-Butylcyclohexanone Reduction
| Reducing Agent | Predominant Isomer | Isomer Ratio (cis:trans) | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | trans | ~15:85 | ~73-78% (of trans) | [1][11][12] |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~9:91 | High | [1][11] |
| L-Selectride | cis | ~96:4 | ~93-99% | [2][5] |
| Iridium Catalyst/Trimethyl Phosphite (B83602) | cis | ~96:4 | ~93-99% | [2] |
Table 2: Catalytic Hydrogenation of 4-tert-Butylphenol
| Catalyst | Predominant Isomer | Isomer Ratio (cis:trans) | Yield | Reference |
| Rhodium on Alumina with HBF₄ | cis | 84.1:15.9 | Quantitative | [13] |
| Rhodium Catalyst with HCl | cis | 89.9:10.1 | 93.4% | [14] |
| Ruthenium Catalyst | cis/trans mixture | 81.9:15.9 | 98% | [3][13] |
Experimental Protocols
Protocol 1: Synthesis of trans-4-tert-Butylcyclohexanol via Sodium Borohydride Reduction
This protocol is adapted from a procedure for reducing 4-tert-butylcyclohexanone.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve 3.24 mmol of 4-tert-butylcyclohexanone in methanol (B129727) to create a ~0.5 M solution. Ensure the ketone is fully dissolved, warming gently if necessary, and then cool to room temperature.
-
Reduction: Carefully add 0.41 molar equivalents of sodium borohydride to the solution in one portion. Stir the reaction mixture for 20 minutes.
-
Quenching: Add 2 mL of 3 M sulfuric acid to the flask, followed by 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 8-10 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: The product can be further purified by recrystallization from hot petroleum ether.[1]
Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol via Iridium-Catalyzed Reduction
This protocol is based on a method for producing the nearly pure cis isomer.[2]
-
Catalyst Preparation: Prepare a solution of iridium tetrachloride (4.0 g) in concentrated hydrochloric acid (4.5 mL), followed by the addition of water (180 mL) and trimethyl phosphite (52 g).
-
Reaction Setup: In a separate flask, dissolve 30.8 g of 4-tert-butylcyclohexanone in 635 mL of 2-propanol. Add the catalyst solution to the ketone solution.
-
Reduction: Heat the solution at reflux for 48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC.[2]
-
Isolation: Remove the 2-propanol using a rotary evaporator. Dilute the remaining solution with 250 mL of water.
-
Extraction: Extract the aqueous solution with four 150-mL portions of diethyl ether.
-
Washing and Drying: Combine the ether extracts, wash with two 100-mL portions of water, and dry over magnesium sulfate or potassium carbonate.
-
Final Product: Concentrate the dried organic solution on a rotary evaporator to yield the solid product, which is predominantly cis-4-tert-butylcyclohexanol.[2]
-
Purification: Recrystallization from aqueous ethanol can be performed to obtain a product with >99% purity of the cis isomer.[2]
Visualizations
Caption: Workflow for trans-4-tert-butylcyclohexanol Synthesis.
Caption: Control of Stereoselectivity in Ketone Reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. homework.study.com [homework.study.com]
- 7. scribd.com [scribd.com]
- 8. brainly.com [brainly.com]
- 9. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 10. brainly.com [brainly.com]
- 11. odinity.com [odinity.com]
- 12. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 13. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Solved 7.5 Procedure: Oxidation of this compound | Chegg.com [chegg.com]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
- 20. jackwestin.com [jackwestin.com]
Technical Support Center: Challenges in Separating cis- and trans-4-tert-butylcyclohexanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of cis- and trans-4-tert-butylcyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-4-tert-butylcyclohexanol challenging?
A1: The separation is difficult because these two compounds are diastereomers. They have the same molecular weight and similar chemical properties.[1] The primary differences are found in their physical properties, such as polarity and solubility, which can be very slight, making efficient separation a challenge.[1] Effective separation techniques must exploit these subtle differences.[1]
Q2: What are the most common methods for separating these isomers?
A2: The most effective and widely used laboratory-scale methods are column chromatography and fractional crystallization.[1] Gas chromatography (GC) is also a powerful technique, particularly for analytical purposes to determine the ratio of isomers.[2][3] The best method depends on the required purity, the scale of the separation, and the starting composition of the isomeric mixture.[1]
Q3: What is the key physical difference between the cis and trans isomers that can be exploited for separation?
A3: The key difference lies in their 3D structures. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a specific chair conformation where it occupies an equatorial position to minimize steric hindrance.[4]
-
In the trans isomer , the hydroxyl (-OH) group is also in an equatorial position, leading to a more stable and less polar molecule.[4]
-
In the cis isomer , the hydroxyl group is forced into an axial position, making it slightly more polar and less stable.[4]
This difference in polarity is the basis for separation by column chromatography, while differences in stability and crystal packing efficiency can be exploited by fractional crystallization.[1]
Q4: How can I identify the cis and trans isomers after separation?
A4: Spectroscopic methods are essential for identification.
-
¹H NMR Spectroscopy: The proton attached to the carbon bearing the -OH group (the carbinol proton) shows a distinct signal for each isomer. For the trans isomer (axial proton), the signal is a multiplet with at least one large coupling constant (J value ~11 Hz) due to trans-diaxial coupling. For the cis isomer (equatorial proton), the multiplet shows smaller coupling constants (J values ~3 Hz).[5][6]
-
Gas Chromatography (GC): When using a standard polar column (like Carbowax), the trans isomer typically has a longer retention time than the cis isomer.[2]
Troubleshooting Guides
Question: My column chromatography isn't resolving the isomers. The collected fractions are still a mixture, or the spots are overlapping on my TLC plate.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent System | The polarity of the eluent is critical. Start with a low polarity mobile phase (e.g., 95:5 Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. The less polar trans isomer should elute first.[1] |
| Overloaded Column | Applying too much sample for the column size will lead to broad, overlapping bands.[1] Ensure the sample is loaded in a narrow band at the top of the column.[1] |
| Poorly Packed Column | Air bubbles or uneven packing of the stationary phase (silica gel) will cause channeling and poor separation.[7] Pack the column carefully using a slurry method to ensure it is uniform.[1] |
| Flow Rate is Too High | A fast flow rate reduces the interaction time between the isomers and the stationary phase, preventing proper equilibration and separation. A slower flow rate can improve resolution.[1] |
Question: I'm losing a significant amount of product during recrystallization. How can I improve the yield?
| Possible Cause | Troubleshooting Steps |
| Cooling Too Rapidly | Rapid cooling causes the product to precipitate quickly, trapping impurities and the other isomer.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[1] |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the mixture at a high temperature but have low solubility for the desired isomer at low temperatures.[1] Petroleum ether is commonly used to enrich the trans isomer, as it is less soluble.[2] |
| Using Too Much Solvent | An excessive amount of solvent will keep the desired product dissolved even at low temperatures, leading to a poor yield. Use the minimum amount of hot solvent required to fully dissolve the solid.[1] |
Quantitative Data Summary
The physical and chromatographic properties of the isomers are distinct and crucial for their separation and identification.
| Property | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | Reference |
| Melting Point | ~82-83.5 °C (recrystallized) | ~75-78 °C (crude) | [2][3] |
| -OH Conformation | Axial | Equatorial | [4] |
| Relative Polarity | More Polar | Less Polar | [1] |
| GC Elution Order | Elutes earlier on polar columns | Elutes later on polar columns | [2][3] |
| ¹H NMR (Carbinol H) | Multiplet, small J-values (~3 Hz) | Multiplet, large J-value (~11 Hz) | [6] |
Experimental Protocols
This method leverages the polarity difference to separate the isomers. The less polar trans isomer will travel down the column faster than the more polar cis isomer.
-
Column Preparation: Pack a glass column with silica (B1680970) gel using a hexane slurry. Ensure the packing is uniform and free of air bubbles.[1][7]
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel, allowing it to absorb into a narrow band.[1]
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions sequentially.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine their composition.
-
Gradient Elution: Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent using a rotary evaporator.[1]
This protocol takes advantage of the different solubilities and crystal packing efficiencies of the isomers, typically to isolate the trans isomer.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of hot petroleum ether (b.p. 60-70°C).[1][2]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. This encourages the formation of well-defined crystals.[1]
-
Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the crystallization of the less soluble isomer (typically the trans isomer).[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer.[1]
-
Analysis: Dry the crystals. The solid will be enriched in the trans isomer. Analyze the purity of the crystals and the composition of the mother liquor by GC or NMR.[1]
Visualizations
Caption: Workflow for separating cis/trans-4-tert-butylcyclohexanol.
Caption: Troubleshooting logic for separation issues.
References
Technical Support Center: Optimizing Column Chromatography for Isomer Separation
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing column chromatography for the challenging task of isomer separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the separation of isomers, providing systematic solutions to improve resolution and achieve baseline separation.
Q1: Why is the resolution between my isomers poor (Rs < 1.5), and how can I improve it?
A1: Poor resolution is a common challenge that stems from insufficient differences in the way isomers interact with the stationary and mobile phases. It is fundamentally a problem of selectivity (α), efficiency (N), or retention (k').[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the most flexible parameter.
-
For Reversed-Phase (e.g., C18 column): To increase retention and potentially improve separation, make the mobile phase more polar by increasing the proportion of the aqueous component (e.g., increase water content in a methanol (B129727)/water system).[2][3]
-
For Normal-Phase (e.g., Silica (B1680970) column): If isomers elute too quickly, the eluent is too polar. Reduce its polarity by increasing the non-polar solvent's proportion (e.g., more hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).[2]
-
Change Organic Modifier: Switching from methanol to acetonitrile (B52724) (or vice versa) can alter selectivity due to different solvent properties and interactions (e.g., π-π interactions with acetonitrile).[1][4]
-
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is the next critical factor.
-
For Diastereomers & Positional Isomers (Achiral): If a standard C18 column fails, consider phases that offer different interaction mechanisms. Phenyl, Pentafluorophenyl (PFP), or Cyano (CN) columns can provide π-π interactions, dipole-dipole interactions, or shape selectivity that may resolve the isomers.[5][6]
-
For Enantiomers (Chiral): Separation requires a Chiral Stationary Phase (CSP). Enantiomers have identical physical properties in an achiral environment and will not separate on standard columns.[7] Common CSPs are polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are versatile and effective for a wide range of compounds.[8][9][10]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the separation and can alter selectivity, sometimes unpredictably.
-
Decrease Flow Rate: Reducing the flow rate can increase peak efficiency and improve resolution, especially if separation is nearly achieved, though it will increase the total run time.[13]
Q2: My isomer peaks are co-eluting completely. What are the first steps to troubleshoot this?
A2: Complete co-elution indicates a lack of selectivity (α ≈ 1) in your current system. The primary goal is to introduce a different retention mechanism that can differentiate between the isomers.
Troubleshooting Steps:
-
Confirm Correct Chromatography Mode:
-
Enantiomers: Are you trying to separate enantiomers on an achiral column (like a C18)? This will not work. You must use a Chiral Stationary Phase (CSP).[7]
-
Diastereomers/Positional Isomers: These can be separated on achiral columns. The issue is finding a stationary/mobile phase combination with the right selectivity.[6]
-
-
Drastic Mobile Phase Change:
-
Change the Column (Stationary Phase): This is the most powerful way to change selectivity.
Q3: I'm observing significant peak tailing for my isomers. What are the causes and solutions?
A3: Peak tailing occurs when a portion of the analyte is retained longer than the main peak, often due to secondary, undesirable interactions with the stationary phase.[16][17][18]
Common Causes & Solutions:
-
Cause: Strong interaction of basic compounds (e.g., amines) with acidic residual silanol (B1196071) groups on the silica surface of the stationary phase.[15][16][17]
-
Solution 1: Add a mobile phase modifier. A small amount of a basic additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1-0.5%) can mask the silanol groups and improve peak shape for basic analytes.[18][19]
-
Solution 2: Adjust the pH. Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with basic analytes.[14][18]
-
Solution 3: Use a modern, high-purity, end-capped column or one with a polar-embedded phase designed to shield silanol activity.[15][16]
-
-
Cause: Column overload, where too much sample is injected, saturating the stationary phase.[16][17]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[17]
-
-
Cause: Column contamination or degradation from prolonged use or sample matrix impurities.[14][16]
Data Presentation: Comparison of Chromatographic Conditions
Quantitative data is crucial for method development. The tables below summarize typical starting conditions and performance for different types of stationary phases in isomer separation.
Table 1: Comparison of Chiral Stationary Phases (CSPs) for Enantiomer Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Primary Interaction Mechanism | Typical Mobile Phases | Strengths & Best Use Cases |
| Polysaccharide (Cellulose-based) | Chiralcel® OD, Chiralcel® OJ | π-π interactions, hydrogen bonding, steric inclusion | Normal Phase: Hexane/IPA, Hexane/EthanolReversed Phase: ACN/Water, MeOH/Water | Broad applicability, high success rate for a wide range of compounds.[9][10] |
| Polysaccharide (Amylose-based) | Chiralpak® AD, Chiralpak® IA | π-π interactions, hydrogen bonding, steric inclusion | Normal Phase: Hexane/IPA, Hexane/EthanolReversed Phase: ACN/Water, MeOH/Water | Often provides complementary selectivity to cellulose phases.[10][20] |
| Cyclodextrin-based | Cyclobond™ | Host-guest inclusion into the chiral cavity | Reversed Phase: ACN/Water, MeOH/Water with buffer | Excellent for separating molecules that can fit within the cyclodextrin (B1172386) cavity, good for aromatic compounds.[10] |
| Protein-based | Ultron ES-OVM | Hydrophobic and polar interactions | Reversed Phase: Aqueous buffers with organic modifiers | Useful for separating chiral drugs, especially those with polar or ionic groups.[21] |
Table 2: Effect of Mobile Phase Modifiers on Isomer Resolution
| Isomer Type & Analyte Class | Problem | Mobile Phase Modifier | Typical Concentration | Mechanism of Action | Expected Outcome |
| Enantiomers (Basic compounds) | Poor peak shape (tailing), low resolution | Diethylamine (DEA) or Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Masks active silanol sites on the stationary phase, reducing secondary interactions.[19] | Sharper, more symmetrical peaks and improved resolution. |
| Enantiomers (Acidic compounds) | Poor peak shape, variable retention | Formic Acid or Acetic Acid | 0.1% (v/v) | Suppresses ionization of the acidic analyte, promoting consistent retention.[22] | Improved peak shape and reproducibility. |
| Diastereomers (Ionizable compounds) | Poor selectivity | Buffer (e.g., Ammonium Formate, Ammonium Acetate) | 5-10 mM | Controls and maintains a stable pH, ensuring a consistent ionization state for the analytes, which can enhance selectivity.[23][24] | Improved resolution and stable retention times. |
Experimental Protocols
Protocol: Method Development for Separating Diastereomers on an Achiral Column
This protocol outlines a systematic workflow for developing a separation method for a pair of diastereomers using standard HPLC equipment.
1. Initial Column and Mobile Phase Screening:
-
Objective: To quickly determine which stationary phase and solvent system show promise.
-
Procedure:
-
Select two to three different achiral columns (e.g., C18, Phenyl-Hexyl, and PFP).[6]
-
Prepare two primary reversed-phase mobile phase systems: (A) Water/Acetonitrile and (B) Water/Methanol. Add 0.1% formic acid to the aqueous phase to improve peak shape.[6]
-
For each column, run a broad gradient (e.g., 5% to 95% organic over 15 minutes) with both mobile phase systems.
-
Analyze the results to see which combination provides any baseline separation or "peak shoulder," indicating potential for optimization.
-
2. Mobile Phase Composition Optimization:
-
Objective: To fine-tune the solvent ratio to maximize resolution.
-
Procedure:
-
Using the best column/solvent combination from the screening, convert the gradient method to an isocratic one. The isocratic percentage of organic solvent should be based on where the peaks eluted during the gradient run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%). For example, if elution occurred at 40% acetonitrile, test 35%, 38%, 40%, 42%, and 45% acetonitrile.[25]
-
Monitor the resolution (Rs) at each step to find the optimal composition.
-
3. Temperature and Flow Rate Optimization:
-
Objective: To further refine the separation for efficiency and robustness.
-
Procedure:
-
Using the optimized isocratic mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, and 55°C).[6] Temperature can subtly change selectivity.
-
Once the optimal temperature is set, fine-tune the flow rate. A lower flow rate can sometimes increase resolution but will extend the run time.[6]
-
4. Method Validation:
-
Once the optimal conditions are established, perform validation experiments to ensure the method is robust, reproducible, and accurate for its intended purpose.
Visualizations: Workflows and Logic Diagrams
Diagram 1: Troubleshooting Workflow for Poor Isomer Resolution
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. benchchem.com [benchchem.com]
- 7. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 8. mdpi.com [mdpi.com]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromtech.com [chromtech.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 24. zeptometrix.com [zeptometrix.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Ketone Reduction Stereoselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low stereoselectivity in ketone reduction experiments.
Troubleshooting Guides & FAQs
Corey-Bakshi-Shibata (CBS) Reduction
Question: My Corey-Bakshi-Shibata (CBS) reduction is yielding low enantioselectivity. What are the common causes and how can I improve the stereochemical outcome?
Answer:
Low enantioselectivity in a CBS reduction can stem from several factors, ranging from reagent quality and reaction conditions to the nature of the substrate itself. Below is a systematic guide to troubleshooting and optimizing your reaction.
1. Catalyst Quality and Handling:
-
Problem: The oxazaborolidine catalyst (CBS catalyst) can degrade or age, leading to lower reproducibility and enantioselectivity.[1][2][3]
-
Solution:
-
Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of the CBS catalyst.
-
In Situ Generation: A more reliable and practical approach is to generate the oxazaborolidine catalyst in situ from a chiral amino alcohol and a borane (B79455) source immediately before the reduction.[2][4][5][6] This method avoids issues with catalyst aging during storage.
-
2. Reaction Conditions:
-
Problem: The presence of water in the reaction mixture can significantly decrease enantiomeric excess (% ee).[7]
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Problem: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[8]
-
Solution:
-
Temperature Optimization: In general, lower temperatures lead to higher enantiomeric excesses.[8] However, there is often an optimal temperature for a given substrate and catalyst system. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the best conditions for your specific reaction. A non-linear effect of temperature on enantioselectivity has been observed in some cases.
-
-
Problem: The choice of borane source can impact the enantioselectivity.
-
Solution:
-
Borane Source Screening: While BH₃·THF is commonly used, other borane complexes like BH₃·SMe₂ or catecholborane can be advantageous for certain substrates.[7][8][9] For challenging substrates like aliphatic ketones, using modified boranes such as p-iodophenoxyborane has been shown to improve enantioselectivity.[2]
-
3. Substrate-Specific Issues:
-
Problem: Aliphatic ketones and α,β-unsaturated ketones are often more challenging substrates for CBS reductions, yielding moderate enantioselectivities.[2][10] Trifluoromethyl ketones can also result in poor enantioselectivity due to their high reactivity and weaker coordination to the catalyst.[10]
-
Solution:
-
Catalyst Modification: For aliphatic and α,β-enones, consider using modified oxazaborolidine catalysts or additives. For example, the use of p-iodophenoxyborane can enhance enantioselectivity at low temperatures.[2]
-
Additive for Specific Ketones: For trifluoromethyl ketones, the addition of a Lewis acid like BF₃ may enhance enantioselectivity at room temperature.[2]
-
4. Experimental Protocol: In Situ Generation of Oxazaborolidine Catalyst and Ketone Reduction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere, add the chiral amino alcohol (e.g., (1S, 2R)-(-)-cis-1-amino-2-indanol, 10 mol%) to anhydrous THF.
-
Catalyst Formation: To this solution, add the borane source (e.g., BH₃·THF, 1.0-1.2 equivalents) dropwise at room temperature. Stir for 5-10 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Ketone Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add the ketone substrate dissolved in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by 1N HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Summary
Table 1: Effect of Temperature on Enantioselectivity for the Reduction of Benzylacetone (B32356)
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 0 | 73 |
| -20 | 79 |
| -40 | 84 |
| -60 | 63 |
Data adapted from a study on the reduction of benzylacetone using an in situ generated oxazaborolidine catalyst. The results indicate a non-linear relationship between temperature and enantioselectivity, with -40 °C being the optimal temperature in this specific case.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low enantioselectivity in CBS reductions.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
purification of 4-tert-butylcyclohexanol from unreacted starting material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-tert-butylcyclohexanol (B146172), a common process in research and drug development. This guide focuses on removing unreacted 4-tert-butylcyclohexanone (B146137) and separating the resulting cis and trans isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most common impurities are unreacted starting material, 4-tert-butylcyclohexanone, and the presence of both cis and trans isomers of this compound. The reduction of 4-tert-butylcyclohexanone can yield a mixture of these diastereomers.[1][2][3]
Q2: Which methods are most effective for purifying this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[4][5] The choice between these methods depends on the scale of the purification, the desired purity, and the composition of the isomeric mixture.
Q3: How can I separate the cis and trans isomers of this compound?
A3: Both fractional crystallization and column chromatography can be used to separate the cis and trans isomers.[4] These diastereomers have slight differences in their physical properties, such as polarity and solubility, which can be exploited for separation. In column chromatography using a silica (B1680970) gel stationary phase, the cis-isomer is typically eluted first because the equatorial hydroxyl group in the trans-isomer interacts more strongly with the polar silica gel.[6]
Q4: What is a good solvent for the recrystallization of this compound?
A4: A common and effective solvent for the recrystallization of this compound is petroleum ether (boiling point range of 60-70°C).[1] Another option is a mixed solvent system, such as ethanol (B145695) and water, which can also yield pure crystals.[2][7] The choice of solvent is critical for obtaining high purity and yield.
Q5: How can I monitor the purity of my this compound sample during purification?
A5: The purity of this compound and the separation of its isomers can be effectively monitored using Gas Chromatography (GC).[1][2] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment during column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of crystals after recrystallization | - Too much solvent was used, resulting in a non-saturated solution.[8][9]- The cooling process was too rapid, preventing proper crystal formation.[8] | - Boil off some of the solvent to concentrate the solution and then allow it to cool slowly again.[9]- Ensure the solution cools to room temperature slowly before placing it in an ice bath. |
| Product "oils out" instead of crystallizing | - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The presence of significant impurities is depressing the melting point of the product.[9] | - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Consider a preliminary purification step, such as passing the crude product through a short silica plug, to remove major impurities. |
| Incomplete separation of cis and trans isomers by column chromatography | - The chosen eluent system does not have the optimal polarity.- The column was overloaded with the crude sample.- The fractions were collected in volumes that were too large. | - Optimize the eluent system by gradually adjusting the ratio of polar to non-polar solvents. A common system is a mixture of hexane (B92381) and ethyl acetate.[4]- Use an appropriate amount of crude material for the size of the column.- Collect smaller fractions to improve the resolution between the two isomers. |
| Unreacted 4-tert-butylcyclohexanone remains in the final product | - The initial reduction reaction did not go to completion.- The purification method was not effective at removing the ketone. | - If using column chromatography, the ketone, being less polar than the alcohols, should elute first. Ensure complete elution of the ketone before collecting the alcohol fractions.[2]- Recrystallization may need to be repeated to achieve the desired purity. |
Experimental Protocols
Recrystallization of this compound
This protocol is designed for the purification of a crude mixture of this compound isomers.
Materials:
-
Crude this compound
-
Petroleum ether (b.p. 60-70°C) or Ethanol and Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot petroleum ether (or ethanol) and gently heat the mixture while stirring until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8] If using an ethanol/water system, after dissolving in hot ethanol, add water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to redissolve the precipitate before cooling.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography of this compound
This protocol is suitable for separating the cis and trans isomers of this compound and removing unreacted ketone.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The unreacted ketone will elute first, followed by the less polar trans-4-tert-butylcyclohexanol.[2][4]
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-4-tert-butylcyclohexanol.[4][6]
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound Isomers and Starting Material
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| 4-tert-Butylcyclohexanone | 154.25 | 49-51 | 221-223 | Least Polar |
| trans-4-tert-Butylcyclohexanol | 156.27 | 81-83 | 224-228 | Intermediate Polarity |
| cis-4-tert-Butylcyclohexanol | 156.27 | 82-83.5[2] | 224-228[11] | Most Polar |
Table 2: Typical GC Retention Times
| Compound | Retention Time (Relative) |
| 4-tert-Butylcyclohexanone | Shortest[2] |
| cis-4-tert-Butylcyclohexanol | Intermediate[2] |
| trans-4-tert-Butylcyclohexanol | Longest[1] |
| Note: Absolute retention times will vary depending on the GC column and conditions used. |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved provide a method for separating cis and | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved What recrystallization solvent would be used to | Chegg.com [chegg.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemimpex.com [chemimpex.com]
resolving overlapping peaks in the NMR spectrum of 4-tert-butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 4-tert-butylcyclohexanol (B146172), with a focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak overlap in the ¹H NMR spectrum of this compound?
Peak overlap in the ¹H NMR spectrum of this compound primarily arises from the complex spin systems of the cyclohexane (B81311) ring protons. The cis and trans isomers present distinct spectra, but within a single isomer, the axial and equatorial protons on the cyclohexane ring often have very similar chemical shifts, leading to crowded and overlapping multiplets, particularly in the 1.0-2.5 ppm region. The large tert-butyl group locks the cyclohexane ring into a specific chair conformation, but the subtle differences in the magnetic environments of the ring protons can still be insufficient for baseline resolution in a standard 1D spectrum.[1][2]
Q2: Before attempting advanced experimental techniques, what initial steps should I take to check my spectrum for overlapping peaks?
Before modifying experimental parameters, it is crucial to perform some basic checks:
-
Sample Purity: Ensure the sample is pure. Impurities can introduce extra signals that complicate the spectrum.
-
Spectrometer Shimming: Confirm that the spectrometer is properly shimmed. Poor shimming leads to broadened peaks, which can obscure splitting patterns and create the appearance of overlap.[3]
-
Signal-to-Noise Ratio: If signals are weak, re-acquire the spectrum with a higher number of scans to improve the signal-to-noise ratio, which can help in resolving closely spaced signals.[3]
-
Data Processing: Zoom in on the regions of interest in your NMR processing software. What appears to be a single broad peak might resolve into distinct multiplets upon closer inspection.
Q3: How do the ¹H NMR spectra of cis- and trans-4-tert-butylcyclohexanol differ, and why is this important for peak assignment?
The key difference lies in the conformation of the proton on the carbon bearing the hydroxyl group (C1).
-
In trans-4-tert-butylcyclohexanol , the bulky tert-butyl group occupies the equatorial position, forcing the hydroxyl group to also be equatorial. This places the C1 proton in an axial position. An axial proton has large (axial-axial) couplings to the two adjacent axial protons and smaller (axial-equatorial) couplings to the two adjacent equatorial protons. This results in a complex multiplet, often described as a triplet of triplets, with a large coupling constant (around 9-12 Hz).[1][4]
-
In cis-4-tert-butylcyclohexanol , with the equatorial tert-butyl group, the hydroxyl group is axial, placing the C1 proton in the equatorial position. An equatorial proton has smaller (equatorial-axial and equatorial-equatorial) couplings to its four neighbors (around 3-4 Hz). This typically results in a narrower, less resolved multiplet.[2][4]
Recognizing these distinct patterns for the C1 proton (around 3.5-4.0 ppm) is crucial for identifying the isomer and beginning the process of assigning the remaining overlapping peaks.[5]
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals with Solvent Effects
Problem: The signals for the cyclohexane ring protons in my ¹H NMR spectrum are heavily overlapped in CDCl₃, making interpretation impossible.
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals using different solvents.
Detailed Methodology:
Changing the solvent can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving accidental overlap.[3][6] Aromatic solvents like benzene-d₆ are particularly effective as they can induce significant shifts (Anisotropic Solvent Induced Shifts, ASIS).
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare several NMR samples of this compound with the exact same concentration. Dissolve each in a different high-purity deuterated solvent (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).[6]
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. It is critical to use identical experimental conditions (e.g., temperature, number of scans, pulse sequence) for all samples to ensure a valid comparison.[6]
-
Data Analysis: Carefully process and phase each spectrum. Compare the chemical shifts and resolution of the cyclohexane proton signals (typically 1.0-2.5 ppm) across the different solvents.
-
Selection: Identify the solvent that provides the best peak separation for further 2D NMR analysis or for reporting purposes.
| Solvent | Typical Effect on Cyclohexanol Protons |
| CDCl₃ | Standard, often shows significant overlap.[7] |
| Benzene-d₆ | Aromatic solvent; can cause significant upfield or downfield shifts depending on the proton's orientation relative to the solvent molecule. Often effective at resolving overlap.[6] |
| Acetone-d₆ | More polar solvent; can alter hydrogen bonding and change chemical shifts.[7] |
| DMSO-d₆ | Highly polar solvent; can significantly alter the chemical shift of the hydroxyl proton and adjacent protons.[7] |
Guide 2: Using Lanthanide Shift Reagents (LSRs)
Problem: The ¹H NMR spectrum is too crowded, and changing solvents provides insufficient resolution. I need to spread the signals out.
Solution Workflow:
Caption: Workflow for using Lanthanide Shift Reagents to resolve peak overlap.
Detailed Methodology:
LSRs are paramagnetic complexes that reversibly bind to Lewis basic sites, such as the hydroxyl group in this compound.[8] This interaction induces large chemical shifts, with the magnitude of the shift being dependent on the distance of the proton from the LSR. Protons closer to the hydroxyl group will experience a larger shift, effectively "spreading out" the spectrum.[9]
Experimental Protocol: LSR Titration
-
Reagent Selection: Choose an appropriate LSR. Europium-based reagents like Eu(fod)₃ or Eu(dpm)₃ typically induce downfield shifts and are commonly used.[8][10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your purified this compound in a dry, non-coordinating solvent like CDCl₃.
-
LSR Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Add a small, known amount (e.g., 5-10 mol%) of the LSR to the NMR tube.
-
Acquisition and Analysis: Shake the tube well and re-acquire the spectrum. Observe the changes in chemical shifts. The signal for the proton on C1 should show the largest shift.
-
Titration: Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Note that excessive LSR can cause significant line broadening.[9]
| Reagent | Typical Shift Direction | Key Advantage |
| Eu(fod)₃ | Downfield[8] | High solubility and strong Lewis acidity.[10] |
| Pr(fod)₃ | Upfield[11] | Can be useful if downfield shifts move peaks into other crowded regions. |
Guide 3: Resolving Ambiguity with 2D NMR Spectroscopy
Problem: Even with LSRs, I cannot definitively assign all the protons in the cyclohexane ring. I need to establish connectivity.
Solution Workflow:
Caption: Logical workflow for using 2D NMR to achieve full spectral assignment.
Detailed Methodology:
When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap and assigning complex spectra.[12] For this compound, the two most critical experiments are ¹H-¹H COSY and ¹H-¹³C HSQC.[6]
Experimental Protocol: ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Setup: Load a standard gradient-selected COSY (gCOSY) pulse program.
-
Parameters: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-5 ppm). Use a sufficient number of increments (e.g., 256) in the indirect dimension (t₁) for adequate resolution.
-
Analysis: Process the 2D data. Cross-peaks in the COSY spectrum connect signals from protons that are J-coupled. Starting from an unambiguous signal (like the C1 proton), you can trace the correlations through the cyclohexane ring to assign adjacent protons.[13]
Experimental Protocol: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Setup: Load a standard gradient-selected HSQC pulse program.
-
Parameters: The F2 (proton) dimension spectral width should cover all protons. The F1 (carbon) dimension should cover the expected carbon chemical shift range (e.g., 20-80 ppm for this molecule).
-
Analysis: Process the 2D data. Each peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. This is extremely effective for resolving overlapping ¹H signals, as the attached ¹³C nuclei usually have well-separated chemical shifts.[6][14] For example, two overlapping proton multiplets at 1.5 ppm may resolve into two distinct cross-peaks in the HSQC spectrum if they are attached to carbons with different chemical shifts.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
preventing side reactions during the oxidation of 4-tert-butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the oxidation of 4-tert-butylcyclohexanol (B146172) to 4-tert-butylcyclohexanone (B146137).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experiment, presented in a question-and-answer format.
Issue 1: Incomplete Reaction
-
Question: My TLC plate shows a significant amount of starting material (this compound) even after the recommended reaction time. What should I do?
-
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Oxidant: The oxidizing agent, such as sodium hypochlorite (B82951) (bleach), can decompose over time.[1] Ensure you are using a fresh bottle of bleach or titrate it to determine its active chlorine concentration. If the reaction has stalled, you can try adding another portion of the oxidizing agent.
-
Incorrect pH: The oxidation with sodium hypochlorite is often faster in a slightly acidic medium, as this facilitates the formation of the active oxidizing agent, hypochlorous acid (HOCl).[2][3] Ensure that the reaction mixture is adequately acidified, for instance, with acetic acid. However, a very low pH can lead to the formation of chlorine gas.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is proceeding too slowly, consider a modest increase in temperature, monitoring for the appearance of side products by TLC.
-
Poor Mixing: In a biphasic reaction (e.g., using an organic solvent and aqueous bleach), vigorous stirring is essential to ensure efficient contact between the reactants.
-
Issue 2: Presence of Unexpected Spots on TLC
-
Question: My TLC plate shows the product spot, the starting material spot, and one or more unexpected spots. What could these be?
-
Answer: Unexpected spots on your TLC plate likely indicate the formation of side products.
-
α-Chlorinated Ketone: When using sodium hypochlorite, a common side reaction is the chlorination of the product ketone at the alpha-position.[4][5] This is more likely to occur if an excess of the oxidizing agent is used or if the reaction is run for an extended period.
-
Over-oxidation Products: While secondary alcohols are generally resistant to over-oxidation to carboxylic acids, harsh reaction conditions (e.g., high temperature, strong oxidizing agents) could potentially lead to cleavage of the cyclohexanone (B45756) ring to form adipic acid derivatives, although this is less common under standard conditions.[2]
-
Radical Reaction Products: Under certain conditions, especially with phase-transfer catalysis, reactions with sodium hypochlorite can proceed via radical intermediates, leading to a variety of byproducts.[6]
-
Issue 3: Product Purification Challenges
-
Question: I'm having difficulty purifying my 4-tert-butylcyclohexanone. My final product is not a sharp-melting solid, or the NMR/IR spectrum indicates impurities.
-
Answer: Purification can be challenging if significant side products have formed.
-
Unreacted Starting Material: The presence of unreacted this compound will be evident in the IR spectrum as a broad peak around 3300 cm⁻¹ (O-H stretch) and in the ¹H NMR spectrum. Column chromatography is an effective method to separate the more polar alcohol from the less polar ketone.
-
Side Products: If you have chlorinated byproducts, they may have similar polarities to the desired product, making separation by standard extraction difficult. In such cases, careful column chromatography with a suitable solvent system is recommended.[7] Monitoring the fractions by TLC is crucial.
-
Workup Issues: Ensure that the workup procedure is followed correctly. For example, incomplete neutralization of acidic components can lead to issues during solvent removal or purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using bleach (sodium hypochlorite) for the oxidation of this compound?
A1: The most common side reaction is the α-chlorination of the resulting 4-tert-butylcyclohexanone to form 2-chloro-4-tert-butylcyclohexanone.[4][5] This occurs because the enolate of the ketone can react with the active chlorine species in the reaction mixture. To minimize this, it is important to use the correct stoichiometry of the oxidizing agent and to monitor the reaction progress closely by TLC to avoid unnecessarily long reaction times.
Q2: How can I tell if my reaction is complete using TLC?
A2: Spot your reaction mixture on a TLC plate alongside a spot of your starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. The product, 4-tert-butylcyclohexanone, is less polar than the starting alcohol and will have a higher Rf value.[8]
Q3: My IR spectrum of the final product shows a broad peak around 3300 cm⁻¹. What does this indicate?
A3: A broad peak around 3300 cm⁻¹ is characteristic of an O-H stretching vibration, which indicates the presence of unreacted this compound in your product. This suggests an incomplete reaction or inefficient purification.
Q4: What is the role of acetic acid in the bleach oxidation of this compound?
A4: Acetic acid reacts with sodium hypochlorite (NaOCl) to generate hypochlorous acid (HOCl) in situ.[9] HOCl is the active oxidizing agent that converts the secondary alcohol to a ketone. The pH of the reaction mixture influences the rate of the oxidation.[2]
Q5: Can I use a stronger oxidizing agent like potassium permanganate (B83412) or chromic acid?
A5: While stronger oxidizing agents can be used, they are often less selective and can lead to over-oxidation and other side reactions.[10] Additionally, chromium-based reagents like chromic acid are toxic and pose environmental concerns.[11] Sodium hypochlorite is considered a "greener" and more selective alternative for this transformation.[1]
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for the Oxidation of this compound
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Hypochlorite (Bleach) | Acetic acid, acetone (B3395972)/water, room temperature | Inexpensive, readily available, environmentally benign byproducts (NaCl, H₂O).[11] | Can lead to α-chlorination of the ketone product[4][5]; bleach concentration can be variable. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Mild and selective, good for sensitive substrates.[12][13] | Chromium-based reagent (toxic), can be difficult to work with (tarry byproducts), more expensive.[14] |
Experimental Protocols
Protocol 1: Oxidation of this compound with Sodium Hypochlorite
-
In a flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent like acetone or ethyl acetate (B1210297).
-
Add a catalytic amount of glacial acetic acid to the solution.
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Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite (commercial bleach) dropwise while stirring vigorously.
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Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The eluent can be a mixture of hexanes and ethyl acetate (e.g., 4:1).
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Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium bisulfite to destroy any excess oxidant.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and remove the solvent under reduced pressure to obtain the crude 4-tert-butylcyclohexanone.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Purification of 4-tert-butylcyclohexanone by Column Chromatography
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Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).
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Pack a chromatography column with the slurry.
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Dissolve the crude 4-tert-butylcyclohexanone in a minimal amount of the eluent.
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Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent to yield purified 4-tert-butylcyclohexanone.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. studylib.net [studylib.net]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Sodium Hypochlorite [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Solved Question 3 6.67 pts Oxidation of | Chegg.com [chegg.com]
- 9. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-tert-Butylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure following the synthesis of 4-tert-butylcyclohexanol (B146172), a common laboratory experiment for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How do I know if the reduction of 4-tert-butylcyclohexanone (B146137) is complete?
A1: Before beginning the workup, it is crucial to confirm the absence of the starting ketone. This can be effectively monitored using Thin Layer Chromatography (TLC). A co-spot of your reaction mixture with the 4-tert-butylcyclohexanone starting material should show the disappearance of the ketone spot and the appearance of a new, more polar spot corresponding to the alcohol product. The absence of the starting material's spot indicates the reaction is complete.
Q2: What is the purpose of adding acid after the reaction with sodium borohydride (B1222165)?
A2: The addition of a dilute acid (e.g., 3 M sulfuric acid or 1.5 M HCl) serves to neutralize any excess sodium borohydride and to quench the reaction.[1][2] This step is critical for safety as it decomposes the reactive hydride reagent.
Q3: An emulsion has formed during the extraction process. How can I resolve this?
A3: Emulsion formation is a common issue during the extraction of this compound. To break the emulsion, you can try the following:
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Add a small amount of a saturated aqueous sodium chloride solution (brine).[2] The increased ionic strength of the aqueous layer can help to separate the layers.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes be effective.
Q4: Why is it necessary to wash the combined organic extracts with water and brine?
A4: Washing the combined organic extracts is a critical purification step.
-
Water wash: This removes any water-soluble impurities and residual acid from the quenching step.[1][2]
-
Brine wash: This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, making the drying agent more effective.[2]
Q5: What are the best practices for drying the organic layer?
A5: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used drying agents.[1][2] Add the drying agent to the organic solution until some of it no longer clumps together and swirls freely. This indicates that all the water has been absorbed. It is important to then filter the drying agent from the solution to prevent contamination of the final product.
Q6: How can I purify the crude this compound after the workup?
A6: The crude product can be purified by recrystallization. A common solvent system for this is 40% aqueous ethanol.[3] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Product | Incomplete reaction. | Before workup, confirm the absence of starting material by TLC. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Product loss during extraction. | Ensure proper separation of aqueous and organic layers. Perform multiple extractions with the organic solvent to maximize product recovery.[1][3] | |
| Incomplete removal of solvent. | Ensure the solvent is fully removed using a rotary evaporator.[1][3] | |
| Product is an oil and does not solidify | Presence of impurities. | Purify the product by column chromatography or recrystallization.[3] |
| Incomplete removal of the extraction solvent. | Ensure complete removal of the solvent under reduced pressure. | |
| Contamination with starting material | Incomplete reaction. | Monitor the reaction to completion using TLC before initiating the workup. |
| Broad melting point range of the final product | Presence of impurities or a mixture of cis and trans isomers. | Recrystallize the product to improve purity.[3] The ratio of isomers can be determined by ¹H NMR spectroscopy.[1] |
Experimental Data
Table 1: Reagent Quantities for Sodium Borohydride Reduction
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| 4-tert-butylcyclohexanone | 154.25 | 163 mg | 0.00106 |
| Sodium Borohydride (NaBH₄) | 37.83 | 161 mg | 0.00425 |
Note: The stoichiometry of the reaction is 1 mole of ketone to 0.25 moles of sodium borohydride, however, a molar equivalent of 0.41 is often used in practice.[1][4]
Table 2: Typical Yields and Isomer Ratios
| Reduction Method | Product | Yield | Isomer Ratio (cis:trans) | Reference |
| Sodium Borohydride Reduction | This compound | - | Major: trans | [5] |
| Iridium Tetrachloride/Trimethyl Phosphite | cis-4-tert-butylcyclohexanol | 93-99% | 95.8-96.2 : 4.2-3.8 | [3] |
| Hydrogenation (Rhodium on Alumina) | This compound | 98% | 81.9 : 15.9 | [6][7] |
| Lithium Aluminum Hydride Reduction | trans-4-tert-butylcyclohexanol | 73-78% | 0.3 : 99.3 (approx.) | [8] |
Experimental Workflow
Figure 1: A flowchart illustrating the workup and purification procedure for this compound synthesis, including key troubleshooting checkpoints.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. drnerz.com [drnerz.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brainly.com [brainly.com]
- 5. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 6. prepchem.com [prepchem.com]
- 7. US5107038A - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 4-tert-butylcyclohexanol Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges of 4-tert-butylcyclohexanol (B146172) in acidic environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Low or No Yield of Desired Product in Reactions Involving this compound under Acidic Conditions
Q1: My reaction, which uses this compound as a starting material in the presence of a strong acid, is resulting in a low yield of the expected product. What is the likely cause?
A1: The primary stability issue for this compound under acidic conditions is its propensity to undergo acid-catalyzed dehydration, an E1 elimination reaction, to form 4-tert-butylcyclohexene (B1265666). This is often the major competing side reaction and can significantly reduce the yield of your desired product. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, forming a stable secondary carbocation. A subsequent deprotonation from an adjacent carbon atom leads to the formation of the alkene.
Q2: How can I confirm that dehydration is the cause of my low yield?
A2: You can analyze your crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a significant peak corresponding to the molecular weight of 4-tert-butylcyclohexene (138.25 g/mol ) would confirm that dehydration is occurring. Additionally, Infrared (IR) spectroscopy can be used; the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting material and the appearance of a C=C stretch (around 1650 cm⁻¹) and vinylic C-H stretches (around 3010-3095 cm⁻¹) are indicative of alkene formation.
Q3: What reaction conditions favor the dehydration of this compound?
A3: Several factors can promote the unwanted dehydration reaction:
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Strong Acids: The presence of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is the primary driver.
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High Temperatures: Heating the reaction mixture significantly accelerates the rate of elimination.
-
Protic Solvents: Solvents that can stabilize the carbocation intermediate can facilitate the E1 pathway.
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Prolonged Reaction Times: Leaving the reaction to proceed for an extended period in the presence of acid increases the likelihood of dehydration.
Q4: How can I minimize the dehydration of this compound in my experiment?
A4: To suppress the formation of 4-tert-butylcyclohexene, consider the following strategies:
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Use a Milder Acid Catalyst: If your primary reaction requires an acid, explore the use of a weaker acid or a Lewis acid that is less prone to promoting elimination.
-
Lower the Reaction Temperature: Conduct your experiment at the lowest possible temperature that still allows for the desired transformation to occur.
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Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent further degradation.
-
Choose an Appropriate Solvent: Aprotic solvents are generally less likely to promote E1 reactions compared to protic solvents.
-
Protecting Groups: If the hydroxyl group is not the intended reactive site, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your primary reaction.
Frequently Asked Questions (FAQs)
Q5: What is the primary degradation product of this compound in the presence of a strong acid?
A5: The main degradation product is 4-tert-butylcyclohexene, formed through an acid-catalyzed dehydration reaction.[1][2] Minor products, such as the isomeric alkene 3-tert-butylcyclohexene, may also be formed through rearrangement of the carbocation intermediate.[1]
Q6: What is the mechanism of the acid-catalyzed dehydration of this compound?
A6: The reaction proceeds through an E1 (Elimination, Unimolecular) mechanism, which involves three key steps:
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Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an oxonium ion). This converts the poor leaving group (-OH) into a good leaving group (H₂O).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation on the cyclohexane (B81311) ring.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.
Q7: Are there any differences in the stability of cis- and trans-4-tert-butylcyclohexanol under acidic conditions?
A7: Yes, there can be differences in their reactivity. The cis isomer, with the hydroxyl group in an axial position, can sometimes undergo dehydration more rapidly via an E2-like mechanism under certain conditions. However, under strongly acidic conditions that favor an E1 mechanism, both isomers will form the same carbocation intermediate, leading to a similar product distribution. One study on the hydrothermal dehydration of this compound isomers showed that the cis-isomer's concentration decays more rapidly, in part because it can also react via an E2 pathway.[1]
Q8: Can I use sulfuric acid for reactions involving this compound?
A8: While sulfuric acid is a common acid catalyst, it should be used with caution. Besides promoting dehydration, concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of undesired side products, especially at elevated temperatures. Phosphoric acid is often a milder and cleaner alternative for acid-catalyzed dehydrations.
Data Presentation
The following table summarizes the expected products from the acid-catalyzed dehydration of this compound.
| Starting Material | Major Product | Minor Product(s) | Reaction Type |
| This compound | 4-tert-butylcyclohexene | 3-tert-butylcyclohexene | E1 Elimination |
Note: The ratio of major to minor products can be influenced by reaction conditions such as temperature and the specific acid catalyst used.
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of this compound to 4-tert-butylcyclohexene
This protocol is adapted from the procedure for the dehydration of cyclohexanol (B46403) and is a representative method for inducing the dehydration of this compound for analytical or synthetic purposes.
Materials:
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This compound
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85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Diethyl ether or other suitable extraction solvent
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Round-bottom flask
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Distillation apparatus
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Separatory funnel
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Heating mantle
Procedure:
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Place 10.0 g of this compound into a 100 mL round-bottom flask.
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Carefully add 2.5 mL of 85% phosphoric acid (or 2.0 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix the contents.
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Set up a simple distillation apparatus with the round-bottom flask as the distilling flask. Use a heating mantle to heat the flask.
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Heat the mixture to gently distill the product. The distillate will consist of a mixture of 4-tert-butylcyclohexene and water. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and will likely be in the range of 100-170°C.
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Continue the distillation until no more liquid is collected.
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Transfer the distillate to a separatory funnel.
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Wash the organic layer with 10 mL of water to remove any residual acid.
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Separate the layers and then wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to aid in the removal of water.
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Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Decant or filter the dried liquid into a pre-weighed round-bottom flask.
-
Purify the 4-tert-butylcyclohexene by simple distillation, collecting the fraction that boils at the literature boiling point of 4-tert-butylcyclohexene (approximately 168-170 °C).
-
Weigh the purified product and calculate the percent yield. Characterize the product using GC-MS and IR spectroscopy.
Visualizations
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-tert-Butylcyclohexanol Derivatives
Welcome to the technical support center for the analysis of 4-tert-butylcyclohexanol (B146172) derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex NMR spectra and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group so important in the NMR analysis of these cyclohexanol (B46403) derivatives?
A1: The large steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation. Due to its size, the tert-butyl group overwhelmingly prefers the equatorial position to minimize steric strain. This conformational rigidity simplifies the NMR spectrum by preventing chair-flipping, which would otherwise lead to time-averaged signals that are difficult to interpret. This locking effect allows for a clear distinction between axial and equatorial protons.[1]
Q2: What is the key diagnostic signal in the ¹H NMR spectrum to differentiate between the cis and trans isomers of this compound?
A2: The primary diagnostic signal is the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (the C1-H or methine proton). The chemical shift and, more importantly, the splitting pattern (multiplicity and coupling constants) of this proton are distinctly different for the cis and trans isomers.[1][2]
Q3: How does the multiplicity of the C1-H proton differ between the cis and trans isomers?
A3: In the trans isomer, the hydroxyl group is equatorial, forcing the C1-H into an axial position. This axial proton has large diaxial couplings (J_ax-ax) to the two adjacent axial protons and smaller axial-equatorial couplings (J_ax-eq). This typically results in a complex multiplet that appears as a "triplet of triplets".[1] In the cis isomer, the hydroxyl group is axial, placing the C1-H in an equatorial position. This equatorial proton has smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings to its neighbors, resulting in a narrower multiplet, often described as a pentet or a broad singlet.[2]
Q4: What is the Karplus relationship and how does it apply to these molecules?
A4: The Karplus relationship describes the correlation between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. Larger coupling constants are observed for dihedral angles of 0° and 180°, while smaller coupling constants are seen for angles around 90°. In the conformationally locked this compound chair, the axial-axial proton relationship has a dihedral angle of approximately 180°, leading to large coupling constants (typically 8-13 Hz). The axial-equatorial and equatorial-equatorial relationships have dihedral angles of about 60°, resulting in smaller coupling constants (typically 2-5 Hz). This relationship is fundamental to explaining the different splitting patterns of the C1-H in the cis and trans isomers.
Troubleshooting Guide
Issue 1: My ¹H NMR spectrum shows very broad peaks.
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Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample may be poor.
-
Solution: Re-shim the spectrometer. If the problem persists, check if the sample tube is scratched or of low quality.
-
-
Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to increased viscosity and peak broadening.
-
Solution: Dilute the sample and re-acquire the spectrum.
-
-
Possible Cause 3: Presence of Particulate Matter. Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Issue 2: I am seeing unexpected peaks in my spectrum.
-
Possible Cause 1: Residual Solvent. The deuterated solvent is never 100% pure and will show a residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Water is also a common contaminant.
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Solution: Identify the characteristic peaks of common laboratory solvents and water. If water is a significant issue, use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.
-
-
Possible Cause 2: Impurities in the Sample. The compound may not be pure.
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Solution: Check the purity of your sample using other analytical techniques like chromatography (TLC, GC, HPLC).
-
Issue 3: The splitting patterns in the cyclohexane ring region are complex and overlapping.
-
Possible Cause: Second-Order Effects. When the chemical shift difference between coupled protons is small (approaching the magnitude of the coupling constant), second-order coupling effects can distort the expected splitting patterns. This is common for the methylene (B1212753) protons of the cyclohexane ring.
-
Solution:
-
Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument will increase the chemical shift dispersion (in Hz) and can simplify the splitting patterns, moving them closer to first-order.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in crowded regions of the spectrum.
-
-
Issue 4: I cannot locate the hydroxyl (-OH) proton signal.
-
Possible Cause 1: Proton Exchange. The hydroxyl proton is acidic and can exchange with other acidic protons (like trace water) or with deuterons from the solvent (especially in D₂O or CD₃OD). This can cause the peak to broaden, diminish, or disappear entirely.
-
Solution: To confirm the presence of an exchangeable proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.
-
-
Possible Cause 2: Broad Signal. The -OH signal is often a broad singlet and can be difficult to distinguish from the baseline.
-
Solution: Carefully examine the baseline of the spectrum. The integration of the -OH proton may also be non-stoichiometric due to exchange.
-
Data Presentation
¹H and ¹³C NMR Data for this compound Isomers
The following tables summarize the key ¹H and ¹³C NMR chemical shifts (δ) and ¹H coupling constants (J) for the cis and trans isomers of this compound. Data was acquired on a 400 MHz spectrometer in CDCl₃.
Table 1: ¹H NMR Data
| Assignment | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Key Differentiating Feature |
| C1-H (Methine) | δ ≈ 4.03 ppm (multiplet, often a pentet) | δ ≈ 3.51 ppm (multiplet, triplet of triplets) | Position and Multiplicity: The cis isomer's C1-H is more deshielded and has a simpler splitting pattern due to smaller J-couplings. The trans isomer's C1-H is more shielded and shows a complex pattern due to large axial-axial couplings. |
| tert-Butyl Protons | δ ≈ 0.86 ppm (singlet, 9H) | δ ≈ 0.85 ppm (singlet, 9H) | Generally not a primary distinguishing feature. |
| Cyclohexane Protons | δ ≈ 1.2-1.9 ppm (complex multiplets) | δ ≈ 1.0-2.2 ppm (complex multiplets) | Significant overlap, but the overall pattern differs due to the fixed conformation. |
Table 2: ¹³C NMR Data
| Assignment | cis-4-tert-Butylcyclohexanol (ppm) | trans-4-tert-Butylcyclohexanol (ppm) | Key Differentiating Feature |
| C1 (CH-OH) | 65.87 | 71.17 | C1 Chemical Shift: The carbon bearing the hydroxyl group is significantly more deshielded in the trans isomer. |
| C4 (CH-tBu) | 48.01 | 47.16 | Minor difference. |
| C2, C6 | 33.37 | 36.03 | |
| C3, C5 | 20.88 | 25.59 | |
| Quaternary C (tert-Butyl) | 32.53 | 32.23 | |
| Methyl C (tert-Butyl) | 27.46 | 27.64 |
Table 3: Key ¹H Coupling Constants for the C1-H Proton
| Isomer | C1-H Position | Coupling Type | Dihedral Angle | Typical J-value (Hz) | Observed Multiplicity |
| cis | Equatorial | J(eq,ax) & J(eq,eq) | ~60° | ~2-5 | Narrow multiplet/pentet |
| trans | Axial | J(ax,ax) | ~180° | ~8-13 | Triplet of triplets |
| J(ax,eq) | ~60° | ~2-5 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Weighing the Sample: Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). CDCl₃ is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.
Protocol 2: Standard 1D NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR spectrometer.
-
Locking: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe to the nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans: More scans are required due to the lower natural abundance of ¹³C (e.g., 128 to 1024 scans or more, depending on concentration).
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
-
Data Acquisition: Start the acquisition.
Protocol 3: Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and label the chemical shifts of the peaks. For ¹H NMR, measure the coupling constants (in Hz) from the splitting patterns.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logic of splitting patterns based on conformation.
References
Technical Support Center: Quantitative Analysis of 4-tert-butylcyclohexanol Isomers by GC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of cis- and trans-4-tert-butylcyclohexanol isomers using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for 4-tert-butylcyclohexanol (B146172) isomers on a standard polar GC column?
A1: On a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax type), the elution order is typically the parent ketone (4-tert-butylcyclohexanone), followed by the cis-4-tert-butylcyclohexanol, and then the trans-4-tert-butylcyclohexanol.[1][2] The trans isomer generally has a longer retention time due to stronger interactions with the stationary phase.
Q2: Is derivatization necessary for the GC analysis of this compound isomers?
A2: While not strictly mandatory, derivatization is highly recommended. Alcohols, being polar compounds with active hydrogens, can exhibit peak tailing on GC columns due to hydrogen bonding with active sites in the system.[3][4] Derivatization, such as silylation (e.g., using BSTFA or MSTFA), converts the polar hydroxyl (-OH) group into a less polar and more volatile silyl (B83357) ether.[5] This process improves peak symmetry, enhances volatility, and often leads to better resolution and more accurate quantification.[6][7]
Q3: How do I prepare a calibration curve for quantitative analysis?
A3: To create a reliable calibration curve, you must prepare a series of calibration standards with known concentrations of the analyte(s).[8][9] Each standard should be run under the exact same GC conditions as your unknown samples.[9] Plot the detector response (peak area) against the known concentration for each standard. Perform a linear regression to obtain the equation of the line and a correlation coefficient (R²), which should ideally be >0.99 for accurate quantification.[8]
Q4: What are the key differences between the cis and trans isomers that allow for their separation by GC?
A4: The key difference lies in their stereochemistry, which affects their physical properties. The hydroxyl group is in an axial position in the more stable conformation of the cis isomer, while it is in an equatorial position in the trans isomer. This difference in the spatial arrangement of the polar -OH group leads to different boiling points and polarities, which allows for their separation by gas chromatography, especially on a polar stationary phase that can differentiate based on hydrogen bonding capabilities.
Troubleshooting Guide
Poor Peak Resolution or Co-elution of Isomers
Problem: The peaks for cis- and trans-4-tert-butylcyclohexanol are overlapping, making accurate quantification impossible.
dot
Caption: Troubleshooting workflow for poor peak resolution.
Peak Tailing
Problem: The peaks for one or both alcohol isomers are asymmetrical, with a pronounced "tail," which interferes with accurate integration and quantification.
| Possible Cause | Recommended Solution |
| Active Sites | Polar hydroxyl groups are interacting with active sites (e.g., metal surfaces, silanols) in the injector, column, or detector.[4] Solution: Use a deactivated inlet liner and a highly inert GC column.[4] Consider derivatizing the samples to mask the active -OH group.[3] |
| Column Contamination | Non-volatile residues from previous injections have accumulated at the head of the column.[10] Solution: Bake out the column at its maximum isothermal temperature (or 10°C above your method's max temp) for 1-2 hours.[11] If the problem persists, trim 10-20 cm from the front of the column. |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak distortion. Solution: Dilute the sample or reduce the injection volume. |
Irreproducible Results
Problem: Peak areas and retention times vary significantly between identical runs, leading to poor quantitative precision.
| Possible Cause | Recommended Solution |
| Inconsistent Injection | Variations in manual injection technique or autosampler issues (e.g., air bubbles in the syringe). Solution: Ensure a consistent, fast injection technique. If using an autosampler, check for air bubbles and perform a syringe wash before each injection.[10] |
| Leaks in the System | A leak in the septum, fittings, or gas lines can cause fluctuations in flow and pressure.[12] Solution: Check for leaks using an electronic leak detector, paying close attention to the injector septum and column fittings. Replace the septum regularly.[12] |
| Temperature Instability | Fluctuations in the oven or inlet temperature can cause retention time drift.[13] Solution: Allow the GC to fully equilibrate before starting a sequence. Verify that the oven temperature is stable and accurately follows the programmed method.[11] |
Experimental Protocols & Data
General GC Method Protocol
This protocol provides a starting point for the analysis. Optimization will be required for your specific instrument and application.
dot
Caption: General experimental workflow for GC analysis.
Typical GC Parameters
| Parameter | Recommended Setting |
| GC Column | Polar Wax Column (e.g., Carbowax 20M, Stabilwax®, DB-WAX)[1][2][4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow mode (~1.0 mL/min)[8] |
| Inlet Temperature | 250 °C[8] |
| Injection Volume | 1 µL (Split ratio 50:1, adjust as needed) |
| Oven Program | 100°C (hold 2 min), ramp at 5°C/min to 180°C, hold 5 min (optimize as needed) |
| Detector | Flame Ionization Detector (FID) |
| FID Temperature | 280 °C |
Example Quantitative Data
The following table illustrates what a calibration data set might look like. Actual retention times and peak areas will vary.
| Standard Conc. (mg/mL) | cis-Isomer Peak Area | trans-Isomer Peak Area |
| 0.1 | 15,500 | 18,200 |
| 0.25 | 38,100 | 45,150 |
| 0.5 | 77,200 | 90,800 |
| 1.0 | 153,500 | 181,100 |
| 2.0 | 308,000 | 363,500 |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. environics.com [environics.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. aelabgroup.com [aelabgroup.com]
Technical Support Center: Catalyst Deactivation in 4-tert-Butylcyclohexanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 4-tert-butylcyclohexanol (B146172). The information is presented in a question-and-answer format to offer direct and actionable guidance for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Gradual or sudden decrease in reaction rate and conversion.
-
Q1: My hydrogenation of 4-tert-butylcyclohexanone (B146137) is sluggish or has stopped completely. What are the likely causes?
A1: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes can be categorized as poisoning, coking (fouling), or sintering of the catalyst.
-
Poisoning: This occurs when impurities in your reactants, solvent, or hydrogen gas strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for platinum group metal (PGM) catalysts like Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) include sulfur, nitrogen compounds, and carbon monoxide.[1][2] Even trace amounts can have a significant impact.
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface, blocking pores and active sites.[3] This is particularly relevant when using organic solvents or at higher reaction temperatures.
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, leading to a decrease in the active surface area.[4][5] This is an irreversible process.
-
-
Q2: How can I determine if my catalyst is poisoned?
A2: Catalyst poisoning can be diagnosed through a combination of experimental observation and analytical techniques. If you observe a sharp drop in activity after introducing a new batch of reactant or solvent, poisoning is a likely culprit. To confirm, you can analyze your starting materials for common poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis. Characterization of the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) can also identify the presence of poisoning elements on the surface.
-
Q3: My reaction rate has decreased, and I also observe a change in the cis/trans isomer ratio of the this compound product. Why is this happening?
A3: A change in stereoselectivity often accompanies catalyst deactivation and can provide clues to the underlying cause.
-
Selective Poisoning: Poisons may preferentially adsorb to specific types of active sites that favor the formation of one isomer over the other. This can alter the overall stereoselectivity of the reaction.[1]
-
Changes in Particle Size/Shape (Sintering): The crystallographic faces of the metal catalyst particles can influence the stereochemical outcome of the reaction. Sintering can alter the shape and size of the particles, exposing different crystal facets and thus changing the selectivity.
-
Pore Blockage (Coking): The deposition of coke within the catalyst's pores can introduce diffusion limitations for the reactants and products, which can affect the observed selectivity.
-
Issue 2: Difficulty in catalyst recovery and reuse.
-
Q4: I'm losing a significant amount of catalyst after each reaction cycle. What could be the reason?
A4: Catalyst loss during recovery is often a mechanical issue, but it can also be related to changes in the catalyst's physical properties.
-
Attrition: The physical breakdown of the catalyst support during stirring or handling can lead to the formation of fine particles that are difficult to filter.
-
Leaching: In some cases, the active metal can detach from the support and dissolve into the reaction medium. This is a form of deactivation and can be checked by analyzing the reaction filtrate for traces of the metal using Inductively Coupled Plasma (ICP) analysis.
-
-
Q5: My recycled catalyst shows significantly lower activity in subsequent runs. How can I regenerate it?
A5: Catalyst regeneration is often possible, depending on the deactivation mechanism.
-
For Coking: A common method is calcination, which involves a controlled heating of the catalyst in the presence of a dilute oxygen stream to burn off the carbon deposits.[3]
-
For Reversible Poisoning: Certain poisons can be removed by chemical treatment. For example, a mild acid wash might remove basic impurities.
-
For Sintering and Leaching: These deactivation mechanisms are generally considered irreversible.
-
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of different deactivation mechanisms on catalyst performance. Please note that these are generalized values, and the actual impact will depend on the specific catalyst, reaction conditions, and nature of the deactivator.
| Deactivation Mechanism | Typical Impact on Conversion Rate | Typical Impact on Selectivity (cis:trans ratio) | Key Indicator |
| Poisoning (e.g., Sulfur) | Rapid and significant decrease | Can be significantly altered depending on the poison | Presence of impurities in reactants/solvent |
| Coking/Fouling | Gradual decrease over time | May shift due to diffusion limitations | Visual darkening of the catalyst, weight gain |
| Sintering | Gradual and irreversible decrease | May change due to altered surface morphology | Loss of catalyst surface area (measured by BET) |
| Leaching | Gradual decrease with each recycle | Generally less impact on selectivity | Presence of metal in the reaction filtrate |
Experimental Protocols
1. Protocol for Catalyst Regeneration (for Coked Rh/C or Ru/C)
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing: Wash the catalyst multiple times with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol (B145695) or acetone) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight.
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂).
-
Slowly ramp the temperature to a target regeneration temperature (typically 200-400 °C, but this should be optimized for your specific catalyst to avoid sintering).
-
Hold at the target temperature for 2-4 hours.
-
Cool down to room temperature under an inert gas flow.
-
-
Reduction (if necessary): Before reuse, the oxidized metal needs to be reduced.
-
Purge the furnace with an inert gas.
-
Introduce a flow of hydrogen gas (or a dilute H₂/N₂ mixture).
-
Ramp the temperature to a reduction temperature (e.g., 150-250 °C) and hold for 2-4 hours.
-
Cool down to room temperature under an inert gas flow before carefully handling the now-active catalyst.
-
2. Protocol for BET Surface Area Analysis of Fresh vs. Deactivated Catalyst
-
Sample Preparation:
-
Take a representative sample of both the fresh and the deactivated (and dried) catalyst (typically 100-200 mg).
-
Degas the samples under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and volatile impurities. The exact temperature and time will depend on the thermal stability of your catalyst.
-
-
Measurement:
-
Perform a multipoint nitrogen physisorption measurement at 77 K (liquid nitrogen temperature).
-
Collect adsorption data at a range of relative pressures (P/P₀) from approximately 0.05 to 0.3.
-
-
Data Analysis:
3. Protocol for Temperature Programmed Desorption (TPD) to Investigate Catalyst Poisoning
-
Sample Preparation:
-
Place a small, known amount of the deactivated catalyst in the TPD reactor.
-
Pre-treat the sample by heating it in an inert gas flow to a temperature sufficient to remove weakly adsorbed species without causing further changes to the catalyst.
-
-
Adsorption of Probe Molecule:
-
Cool the sample to a low temperature (e.g., room temperature or below).
-
Introduce a flow of a probe gas that is known to adsorb to the active sites (e.g., carbon monoxide for many PGM catalysts).
-
Allow the catalyst to become saturated with the probe molecule.
-
Purge with an inert gas to remove any non-adsorbed probe molecules.
-
-
Temperature Programmed Desorption:
-
Heat the sample at a linear rate while maintaining a constant flow of inert gas.
-
Monitor the desorbed gases as a function of temperature using a detector, typically a mass spectrometer.
-
-
Data Analysis:
-
The resulting TPD spectrum will show peaks corresponding to the desorption of different species at different temperatures.
-
The temperature at which a peak appears provides information about the strength of the interaction between the adsorbate and the catalyst surface.
-
A shift in the desorption temperature or a decrease in the peak area compared to a fresh catalyst can indicate poisoning of the active sites.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 3. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 4. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. threeletterwords.org [threeletterwords.org]
- 7. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
Validation & Comparative
A Comparative Analysis of Reducing Agents for the Stereoselective Reduction of 4-tert-Butylcyclohexanone
The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis, providing a critical pathway to specific diastereomeric alcohols. The rigid conformational nature of the 4-tert-butylcyclohexanone (B146137) ring system, enforced by the bulky tert-butyl group, makes it an ideal model for studying the facial selectivity of hydride-delivering reagents.[1] This guide offers a detailed comparison of common reducing agents used for this transformation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their desired stereochemical outcome.
Performance Comparison of Reducing Agents
The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is highly dependent on the steric bulk of the hydride reagent. Smaller, less hindered reagents tend to favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol (trans product). Conversely, bulky reducing agents preferentially attack from the less hindered equatorial face, resulting in the formation of the kinetically favored axial alcohol (cis product).[2][3]
The table below summarizes the diastereomeric ratio of cis- and trans-4-tert-butylcyclohexanol products obtained from reductions with Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and L-Selectride®.
| Reducing Agent | Principal Attack Vector | Major Product | Product Ratio (trans:cis) | Reference |
| Sodium Borohydride (NaBH₄) | Axial | trans | ~2.4:1 to 4:1 (88% trans) | [3][4][5] |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans | ~9.5:1 ( >90% trans) | [3][6] |
| L-Selectride® | Equatorial | cis | 1:20 (92% cis) | [3][5] |
Mechanistic Pathways and Stereoselectivity
The observed product ratios are a direct consequence of the transition state energetics for hydride delivery. The bulky tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation where it occupies an equatorial position.[1] This conformational rigidity dictates the steric environment around the carbonyl group.
Small hydride reagents like NaBH₄ and LiAlH₄ can approach from the axial face, despite some steric hindrance from the axial hydrogens at C3 and C5, to yield the more stable equatorial alcohol.[1][3] This pathway is under thermodynamic control. In contrast, the large tri-sec-butylborohydride group of L-Selectride® makes an axial approach prohibitively hindered, forcing it to deliver the hydride from the equatorial face. This kinetically controlled pathway leads to the less stable axial alcohol.[2][3]
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (trans-selective)
This procedure is adapted from standard undergraduate organic chemistry laboratory manuals.[2][7][8]
-
Preparation : Dissolve 3.24 mmol of 4-tert-butylcyclohexanone in approximately 6.5 mL of methanol (B129727) in a small Erlenmeyer flask equipped with a magnetic stir bar. Stir until the ketone is fully dissolved. Ensure the solution is at room temperature.
-
Reduction : Carefully add 0.41 molar equivalents of sodium borohydride (NaBH₄) to the solution in one portion. Stir the reaction mixture for 20 minutes.
-
Work-up : Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with two 10 mL portions of diethyl ether.
-
Washing & Drying : Combine the organic extracts and wash sequentially with 5 mL of water and 5 mL of saturated sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Isolation : Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product mixture. The ratio of isomers can be determined by ¹H NMR spectroscopy.[2]
Protocol 2: Reduction using L-Selectride® (cis-selective)
This protocol is based on the procedure provided by the Texas A&M University System's organic chemistry lab manual.[2]
-
Preparation : In a clean, dry vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry tetrahydrofuran (B95107) (THF).
-
Reduction : In a separate, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF. Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula. Stir the reaction for two hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up : Quench the reaction by cautiously adding 1.5 mL of 80% ethanol (B145695) and stirring for 5 minutes. Subsequently, add 1 mL of 6 M sodium hydroxide (B78521) (NaOH), followed by the slow, dropwise addition of 1.2 mL of 30% hydrogen peroxide (H₂O₂).
-
Extraction : Transfer the mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous sodium carbonate (Na₂CO₃) and add the rinsing to the funnel. Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.
-
Drying & Isolation : Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate using a rotary evaporator to obtain the product.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. odinity.com [odinity.com]
- 4. odinity.com [odinity.com]
- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. 2. LiAlH4 | PPT [slideshare.net]
- 7. drnerz.com [drnerz.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Analysis of SN1 Reactivity: Cis- vs. Trans-4-tert-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the SN1 reaction reactivity of cis- and trans-4-tert-butylcyclohexanol. The large tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, providing a rigid model system to study the effect of stereochemistry on reaction rates. In this context, the reactivity of these isomers is typically inferred from the solvolysis of their corresponding tosylate derivatives, a classic SN1-type reaction.
Executive Summary
The solvolysis of 4-tert-butylcyclohexyl tosylates demonstrates a significant difference in SN1 reactivity between the cis and trans isomers. The cis isomer, with its axial tosylate leaving group, reacts considerably faster than the trans isomer, where the leaving group is in the more stable equatorial position. This reactivity difference is primarily attributed to steric factors and the relative stability of the starting materials versus the transition states leading to the common carbocation intermediate.
Data Presentation
The following table summarizes the relative rates of acetolysis for cis- and trans-4-tert-butylcyclohexyl tosylates, demonstrating the greater reactivity of the cis isomer.
| Isomer | Leaving Group Orientation | Solvent | Temperature (°C) | Relative Rate of Solvolysis |
| cis-4-tert-Butylcyclohexyl Tosylate | Axial | Acetic Acid | 25 | Faster |
| trans-4-tert-Butylcyclohexyl Tosylate | Equatorial | Acetic Acid | 25 | Slower |
Note: While precise numerical values for the relative rates can vary slightly depending on the specific reaction conditions, the qualitative trend of the cis isomer reacting faster is consistently observed.
Reaction Mechanism and Stereochemistry
The SN1 reaction of 4-tert-butylcyclohexyl tosylate proceeds through a two-step mechanism involving the formation of a carbocation intermediate.
-
Formation of the Carbocation: The rate-determining step is the departure of the tosylate leaving group to form a planar carbocation.
-
Nucleophilic Attack: The solvent (e.g., acetic acid or ethanol) then acts as a nucleophile, attacking the carbocation from either face to yield the substitution product. Due to the planar nature of the carbocation, a mixture of cis and trans products is often observed, along with elimination products.
The key to understanding the reactivity difference lies in the initial energy of the two isomers and the transition state energies. The cis isomer, with its bulky tosylate group in the axial position, is sterically strained and therefore at a higher ground state energy than the more stable trans isomer, which has the tosylate in the equatorial position. Both isomers proceed through the same carbocation intermediate. According to the Hammond postulate, the transition state for the formation of the carbocation will more closely resemble the starting material in terms of the orientation of the departing group. The transition state for the cis isomer is stabilized by the relief of the 1,3-diaxial interactions present in the ground state, leading to a lower activation energy and a faster reaction rate.
Experimental Protocols
The following is a general experimental protocol for determining the rate of acetolysis of cis- and trans-4-tert-butylcyclohexyl tosylates.
Objective: To measure the first-order rate constants for the acetolysis of cis- and trans-4-tert-butylcyclohexyl tosylates by monitoring the production of p-toluenesulfonic acid.
Materials:
-
cis-4-tert-Butylcyclohexyl tosylate
-
trans-4-tert-Butylcyclohexyl tosylate
-
Anhydrous acetic acid
-
Sodium acetate (B1210297)
-
Standardized solution of perchloric acid in acetic acid
-
Crystal violet indicator
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the tosylate ester (either cis or trans isomer) of known concentration in anhydrous acetic acid.
-
Prepare a solution of sodium acetate in anhydrous acetic acid to act as a buffer.
-
-
Kinetic Run:
-
Thermostat a reaction vessel containing a known volume of the tosylate solution at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the pre-thermostatted sodium acetate solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold solution of acetic acid.
-
-
Titration:
-
Titrate the p-toluenesulfonic acid produced in each aliquot with a standardized solution of perchloric acid in acetic acid, using crystal violet as an indicator. The endpoint is the disappearance of the violet color.
-
-
Data Analysis:
-
The concentration of the tosylate ester remaining at each time point can be calculated from the amount of p-toluenesulfonic acid produced.
-
A plot of ln([tosylate]) versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.
-
Safety Precautions: Acetic acid, perchloric acid, and p-toluenesulfonyl chloride (used to prepare the tosylates) are corrosive and should be handled with appropriate personal protective equipment in a fume hood.
Visualizations
Caption: SN1 reaction pathway for cis and trans isomers.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The conformational rigidity provided by the 4-tert-butyl group makes cis- and trans-4-tert-butylcyclohexanol and their derivatives invaluable models for studying the stereochemical and energetic factors that govern SN1 reactivity. The significantly faster solvolysis rate of the cis isomer provides clear experimental support for the role of ground-state energy and the relief of steric strain in influencing the kinetics of unimolecular substitution reactions in cyclohexane systems. This fundamental understanding is crucial for predicting and controlling reactivity in more complex molecular architectures encountered in drug development and organic synthesis.
A Comparative Guide: GC-MS vs. HPLC for 4-tert-butylcyclohexanol Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of 4-tert-butylcyclohexanol (B146172), a key intermediate and fragrance component, is critical. The choice of analytical methodology significantly impacts the quality and reliability of results, particularly when distinguishing between its cis and trans isomers. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound is a volatile alcohol, GC-MS offers high resolution and sensitivity for its analysis.[2] Conversely, High-Performance Liquid Chromatography (HPLC) is well-suited for a broader range of compounds, including those that are non-volatile or thermally sensitive.[1] While less conventional for a volatile compound like this compound, HPLC can be a viable alternative, especially in laboratories where it is the primary analytical platform.
Quantitative Performance Comparison
The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes typical performance parameters for the analysis of this compound by GC-MS and a projected HPLC method. It is important to note that direct comparative studies for this specific analyte are limited, and the HPLC data is based on methods for structurally related compounds.
| Parameter | GC-MS | HPLC |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph with UV or RI detector |
| Typical Column | Carbowax 20M (or similar polar capillary column)[3][4] | C18 reverse-phase column[5] |
| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen)[1] | Acetonitrile (B52724)/Water mixture[5] |
| Analysis Time | ~10-20 minutes | ~15-30 minutes |
| Isomer Separation | Excellent resolution of cis and trans isomers[3][4] | Feasible, but may require method optimization |
| Limit of Detection (LOD) | Low ng/mL range | Mid-to-high ng/mL range |
| Limit of Quantification (LOQ) | Low-to-mid ng/mL range | High ng/mL to low µg/mL range |
| Sample Volatility | Required | Not required |
| Derivatization | Not typically required | Not required |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both GC-MS and HPLC analysis of this compound.
GC-MS Experimental Protocol
This protocol is based on established methods for the separation of this compound isomers.[3][4]
-
Instrumentation: A standard Gas Chromatograph equipped with a Mass Spectrometric detector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a polar stationary phase such as Carbowax 20M.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Expected Elution Order: The cis-isomer is typically expected to elute before the trans-isomer on a polar column.[3]
HPLC Experimental Protocol
This protocol is adapted from a method for the related compound, 4-tert-butylcyclohexanone, and would require optimization for this compound.[5]
-
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV Detector: Wavelength set to a low UV range (e.g., 210 nm) as this compound lacks a strong chromophore.
-
RI Detector: May provide better sensitivity for this analyte.
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL.
Workflow and Logic Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationship in choosing between GC-MS and HPLC.
Experimental workflow for this compound analysis using GC-MS.
Experimental workflow for this compound analysis using HPLC.
Decision-making logic for selecting between GC-MS and HPLC.
Conclusion and Recommendations
Both GC-MS and HPLC are capable techniques for the analysis of this compound.
GC-MS is the recommended method for the routine analysis of this compound, particularly when accurate quantification and robust separation of the cis and trans isomers are required. Its high sensitivity and the structural information provided by mass spectrometry make it the superior choice for detailed characterization.
HPLC can be considered a viable alternative in specific scenarios, such as in laboratories where GC-MS is not available or when analyzing this compound in complex, non-volatile matrices where a single analytical run is desired for multiple components. However, method development and validation are crucial to ensure adequate separation and sensitivity for the isomers.
Ultimately, the choice of technique will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each technique is paramount for generating reliable and high-quality data.
References
A Comparative Guide to Validated Analytical Methods for 4-tert-Butylcyclohexanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 4-tert-butylcyclohexanol (B146172), a key intermediate in the synthesis of various chemicals and pharmaceutical compounds. We will explore three primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of pharmaceutical products and for various research applications.
Comparison of Analytical Methods: GC-FID vs. GC-MS vs. HPLC-UV
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity and selectivity, and available instrumentation. This compound is a volatile compound, making it well-suited for GC analysis. HPLC can also be employed, though detection can be more challenging due to the lack of a strong UV-absorbing chromophore in the molecule.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography - UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen-air flame. | Separation of volatile compounds in the gas phase, followed by ionization and detection of the mass-to-charge ratio of the analyte and its fragments. | Separation of compounds in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase, followed by detection based on the absorption of UV light. |
| Typical Detectors | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | Ultraviolet (UV), Diode Array Detector (DAD) |
| Sample Volatility | Required | Required | Not Required |
| Derivatization | Generally not required for this compound. | Generally not required, but can be used to improve peak shape and sensitivity. | May be required to introduce a UV-absorbing chromophore for sensitive detection.[1][2] |
| Sensitivity | Good | High | Moderate to low for non-chromophoric compounds; can be improved with derivatization or indirect detection methods.[3] |
| Selectivity | Moderate; based on retention time. | High; provides structural information for peak identification and confirmation. | Good; can be optimized by mobile phase composition and column chemistry. |
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of validated analytical methods for the quantification of this compound and structurally similar compounds.
| Validation Parameter | GC-FID (Representative data for ethanol) | GC-MS (Representative data for terpinen-4-ol) | HPLC-UV (Representative data for ethanol (B145695) with indirect detection) |
| Linearity (R²) | > 0.999[4] | > 0.999[5] | > 0.99[6] |
| Accuracy (% Recovery) | 98 - 109%[3] | 98.3 - 101.6%[5] | 98 - 102% |
| Precision (%RSD) | < 5%[7] | 0.89 - 1.51%[5] | < 2% |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.1 µg/mL | ~0.1% (v/v) |
| Limit of Quantification (LOQ) | ~0.03 mg/mL[7] | ~0.3 µg/mL | ~0.3% (v/v) |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV are provided below. These protocols are based on established methods and should be validated for specific applications.
Gas Chromatography - Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound in various sample matrices.
a) Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol, dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering substances.
-
Add an appropriate internal standard (e.g., n-dodecane) for accurate quantification.
-
Dilute the sample to a concentration within the calibrated linear range.
b) GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: Increase to 220°C at 15°C/min.
-
Hold at 220°C for 5 min.
-
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
c) Calibration:
-
Prepare a stock solution of this compound analytical standard in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Add the internal standard to each calibration standard at a constant concentration.
-
Inject each standard and record the peak area of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Gas Chromatography - Mass Spectrometry (GC-MS)
This method provides high selectivity and is ideal for the identification and quantification of this compound, especially in complex matrices.
a) Sample Preparation: Follow the same sample preparation procedure as for GC-FID.
b) GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC coupled to an Agilent 5977A Mass Spectrometer or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 min.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold at 240°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40–300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Key ions for this compound: m/z 57, 81, 99, 138, 156.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
c) Calibration: Follow the same calibration procedure as for GC-FID. For SIM mode, monitor the selected ions for the analyte and internal standard.
High-Performance Liquid Chromatography - UV Detection (HPLC-UV)
Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. This protocol describes a pre-column derivatization approach to introduce a UV-active moiety.
a) Sample Preparation & Derivatization:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization:
-
To the sample solution, add a derivatizing agent such as benzoyl chloride in the presence of a base (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to form the benzoyl ester of this compound.
-
Quench the reaction and extract the derivative into a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Add an appropriate internal standard that also undergoes derivatization.
-
Dilute the derivatized sample to a concentration within the calibrated linear range.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 230 nm for the benzoyl ester derivative.
-
Injection Volume: 10 µL.
c) Calibration:
-
Derivatize a series of this compound standard solutions using the same procedure as for the samples.
-
Inject each derivatized standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of key performance parameters for analytical methods.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
The Enduring Influence of Steric Bulk: A Comparative Analysis of 4-tert-butylcyclohexanol and Other Bulky Alcohols in Stereoselective Synthesis
In the landscape of stereoselective synthesis, the quest for efficient and predictable control of chirality is a paramount objective for researchers in drug development and chemical sciences. Bulky alcohols have long been employed as powerful tools to bias the stereochemical outcome of reactions, either through their role in substrate-controlled transformations or as chiral auxiliaries. This guide provides a comprehensive comparison of 4-tert-butylcyclohexanol (B146172) with other prominent bulky alcohols, supported by experimental data, to elucidate their respective strengths and limitations in directing stereoselective reactions.
The stereochemical influence of the tert-butyl group in this compound is most classically demonstrated in the reduction of its corresponding ketone, 4-tert-butylcyclohexanone (B146137). The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a rigid chair conformation, with the tert-butyl group occupying the sterically less hindered equatorial position. This conformational rigidity creates a significant steric bias, influencing the trajectory of incoming reagents and leading to predictable stereochemical outcomes.
Substrate-Controlled Stereoselectivity: The Case of 4-tert-butylcyclohexanone Reduction
The reduction of 4-tert-butylcyclohexanone to this compound serves as a textbook example of diastereoselective synthesis. The stereochemical course of the reaction is highly dependent on the steric bulk of the hydride-donating reagent.
Experimental Data:
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Dominant Isomer | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | 15:85 | trans | |
| Lithium Aluminum Hydride (LiAlH₄) | 10:90 | trans | |
| L-Selectride® | 98:2 | cis |
Analysis:
Smaller, less sterically demanding hydride reagents, such as sodium borohydride and lithium aluminum hydride, preferentially approach the carbonyl group from the less hindered axial face. This "axial attack" leads to the formation of the thermodynamically more stable trans-4-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position.
Conversely, a bulky reducing agent like L-Selectride® is sterically hindered from approaching via the axial face by the axial hydrogens at the C-3 and C-5 positions. Consequently, it is forced to attack from the more hindered equatorial face, resulting in the formation of the kinetically favored cis-4-tert-butylcyclohexanol, with the hydroxyl group in the axial position.
Caption: Steric approach control in the reduction of 4-tert-butylcyclohexanone.
Bulky Alcohols as Chiral Auxiliaries: A Comparative Overview
While the tert-butyl group in this compound provides excellent stereocontrol in substrate-directed reactions, its application as a chiral auxiliary is less documented. An effective chiral auxiliary must not only be bulky but also possess specific structural features that create a highly differentiated steric environment around the reaction center. This section compares the performance of other well-established bulky cyclohexyl-based alcohols in key stereoselective transformations.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Chiral alcohols can be converted to their corresponding acrylate (B77674) esters, which then act as chiral dienophiles.
Experimental Data:
| Chiral Auxiliary | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| (-)-Menthol | Et₂AlCl | -78 | - | ~40 |
| (-)-8-Phenylmenthol (B56881) | Et₂AlCl | -78 | 89 | 97 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | TiCl₄ | -78 | 95 | >99 |
Analysis:
The data clearly indicates that while (-)-menthol, a simple bulky alcohol, provides moderate diastereoselectivity, the introduction of a phenyl group in (-)-8-phenylmenthol dramatically increases the stereocontrol. The phenyl group provides a more effective steric shield, leading to a highly biased approach of the diene. Similarly, the phenyl group in trans-2-phenyl-1-cyclohexanol (B1200244) contributes to its exceptional performance. The lack of such a face-shielding substituent in this compound likely accounts for the absence of its widespread use as a chiral auxiliary in Diels-Alder reactions.
A Comparative Analysis of the Fragrance Profiles of Cis and Trans Isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological and sensory properties. In the realm of fragrance chemistry, cis-trans isomerism, a form of diastereomerism, offers a compelling illustration of this principle. Molecules with the same chemical formula and connectivity but differing in the orientation of substituents around a double bond or a ring structure can elicit remarkably distinct olfactory responses. This guide provides a comparative study of the fragrance profiles of common cis and trans isomers, supported by experimental data and detailed analytical protocols.
Introduction to Cis-Trans Isomerism and Olfactory Perception
Cis-trans isomers, also known as geometric isomers, arise from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond. In the cis isomer, similar or identical functional groups are positioned on the same side of the double bond, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in molecular geometry can significantly alter the molecule's overall shape, polarity, and ability to interact with olfactory receptors in the nasal cavity. The "lock and key" model of olfaction posits that the shape of a volatile molecule determines its ability to bind to specific olfactory receptors, triggering a neural signal that the brain interprets as a particular scent. Consequently, cis and trans isomers of the same compound can, and often do, possess unique and distinguishable fragrance profiles.
Comparative Fragrance Profiles of Key Isomer Pairs
This section details the distinct fragrance characteristics of three well-known pairs of cis and trans isomers: rose oxide, jasmone, and anethole (B165797).
Rose Oxide
Rose oxide is a monoterpenoid ether and a crucial component of the fragrance of roses and geraniums.[1][2] It exists as cis and trans isomers, each with distinct olfactory properties.
The (-)-cis isomer is primarily responsible for the characteristic floral green scent of roses, possessing a significantly lower odor threshold than its trans counterpart.[1][3][4] The cis isomer is often described as having a sweeter, more delicate, and intensely floral aroma, reminiscent of classic rose notes.[2] In contrast, the trans isomer typically exhibits greener, spicier, and sometimes herbal undertones.[2][5] This variation allows perfumers to utilize different isomer ratios to achieve specific aromatic effects, from a pure, ethereal rose to a more complex, leafy scent.[2] Commercial production of rose oxide often results in a mixture of isomers, and specialized processes are employed to enrich the concentration of the more desirable cis isomer for high-end perfumery.[6]
Jasmone
Jasmone is a ketone that is a key constituent of jasmine oil, contributing to its characteristic warm, floral aroma.[7][8] Natural jasmine extract contains almost exclusively cis-jasmone.[7]
Cis-jasmone presents a warm, floral aroma reminiscent of authentic jasmine flowers, with spicy, fruity, and subtle herbaceous undertones.[8][9] It is widely used in high-quality floral fragrances to impart warmth, diffusion, and a natural character.[9] The trans isomer, on the other hand, is reported to have a much more earthy and mushroom-like scent.[10] While both isomers are said to have similar chemical properties, their olfactory profiles are distinct enough to be of different value in perfumery.[7]
Anethole
Anethole is a phenylpropene derivative and the primary aromatic component of anise, star anise, and fennel oils.[11][12] It is widely used as a flavoring agent in the food and beverage industry.[11]
The trans-isomer of anethole is the more abundant and commercially preferred form due to its strong, sweet, and characteristic anise or licorice-like aroma.[11][13] In contrast, the cis-isomer does not possess the typical anise-like flavor and is known to be significantly more toxic.[4][11] This stark difference in both fragrance and toxicity underscores the importance of stereochemistry in flavor and fragrance applications.
Data Presentation: Quantitative Comparison of Isomer Fragrance Profiles
The following tables summarize the available quantitative data for the discussed cis and trans isomers.
| Isomer Pair | Isomer | Odor Threshold | Fragrance Description |
| Rose Oxide | (-)-cis-Rose Oxide | 0.5 ppb[1][3][4] | Sweet, delicate, intensely floral, rose, green.[2][14] |
| (±)-trans-Rose Oxide | 160 µg/kg[11] | Greener, spicier, herbal, sharper, less diffusive.[2][15] | |
| Jasmone | cis-Jasmone | 2.9302 ng/l air[10] | Warm, floral, jasmine, spicy, fruity, herbaceous.[9][16] |
| trans-Jasmone | Data not available | Earthy, mushroom-like.[10] | |
| Anethole | trans-Anethole | Data not available | Sweet, anise, licorice, medicinal.[11] |
| cis-Anethole | Data not available | Lacks the characteristic anise-like flavor.[4] |
Experimental Protocols
The characterization and comparison of fragrance profiles rely on a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Analysis
GC-MS is a powerful technique for separating and identifying the individual volatile compounds in a complex mixture, such as an essential oil or perfume.
Objective: To identify and quantify the cis and trans isomers in a fragrance sample.
Methodology:
-
Sample Preparation:
-
Dilute the essential oil or fragrance sample in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration (e.g., 1% v/v).
-
For solid samples, headspace sampling or solid-phase microextraction (SPME) can be employed to capture the volatile components.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, set to a temperature of 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for fragrance analysis.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes. (Note: The temperature program should be optimized based on the specific compounds of interest.)
-
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Interface Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
-
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
Objective: To determine the odor characteristics and relative importance of cis and trans isomers as they elute from the GC column.
Methodology:
-
Instrumentation Setup:
-
A standard GC is equipped with an effluent splitter that divides the column outlet flow between a conventional detector (e.g., FID or MS) and a heated sniffing port.
-
Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration of the assessor.
-
-
Panelist Training and Selection:
-
Select panelists based on their olfactory acuity, ability to describe odors, and consistency.
-
Train panelists to recognize and describe a range of standard aroma compounds and to use an intensity scale.
-
-
GC-O Analysis:
-
Inject the sample into the GC under the same conditions as the GC-MS analysis.
-
A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.
-
Different methods can be used to quantify the odor intensity, such as:
-
Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.
-
Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and the dilution at which an odor is no longer detectable is determined.
-
Direct Intensity: Panelists rate the intensity of the perceived odor on a continuous scale.
-
-
-
Data Analysis:
-
Correlate the odor events recorded by the panelists with the peaks in the chromatogram from the conventional detector to identify the odor-active compounds.
-
Create an "olfactogram" that plots odor intensity or detection frequency against retention time to visualize the most potent odorants.
-
Sensory Panel Analysis
Sensory panel analysis provides a comprehensive evaluation of the overall fragrance profile of a substance by a group of trained individuals.
Objective: To obtain detailed descriptive profiles and intensity ratings for the cis and trans isomers.
Methodology:
-
Panel Selection and Training:
-
Recruit a panel of 8-12 individuals with normal olfactory function.
-
Train the panel to identify and describe a wide range of fragrance notes using a standardized lexicon or "aroma wheel."
-
Train panelists to rate the intensity of different attributes on a labeled magnitude scale (LMS) or a similar intensity scale.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of the pure cis and trans isomers in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at a concentration above their respective odor thresholds.
-
Present the samples to the panelists on smelling strips or in coded, opaque glass vials to prevent visual bias.
-
The presentation order should be randomized to avoid order effects.
-
-
Evaluation Protocol:
-
Panelists evaluate each sample individually in a controlled environment with neutral airflow and lighting.
-
For each sample, panelists provide:
-
A detailed qualitative description of the fragrance, using the trained lexicon.
-
Quantitative intensity ratings for key sensory attributes (e.g., floral, green, spicy, sweet).
-
-
A reference standard may be provided for comparison.
-
-
Data Analysis:
-
Analyze the descriptive data to generate a consensus fragrance profile for each isomer.
-
Statistically analyze the intensity ratings (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the perceived intensity of specific attributes between the cis and trans isomers.
-
Workflow for Comparative Fragrance Profile Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative study of the fragrance profiles of cis and trans isomers.
Caption: Workflow for the comparative analysis of cis and trans isomer fragrance profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (E)-jasmone, 6261-18-3 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. eurolab.net [eurolab.net]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Jasmone - Wikipedia [en.wikipedia.org]
- 7. ScenTree - Cis-jasmone (CAS N° 488-10-8) [scentree.co]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. anethol, 104-46-1 [thegoodscentscompany.com]
- 11. perfumersworld.com [perfumersworld.com]
- 12. Jasmone [drugfuture.com]
- 13. selleckchem.com [selleckchem.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. researchgate.net [researchgate.net]
- 16. Anethole - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized 4-tert-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-tert-butylcyclohexanol (B146172), a common fragrance ingredient and chemical intermediate, typically yields a mixture of cis and trans diastereomers. The ratio of these isomers and the presence of impurities, such as the starting material 4-tert-butylcyclohexanone (B146137), are critical parameters that define the purity and subsequent utility of the synthesized product. This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this compound, complete with experimental protocols and performance data to aid in method selection.
Workflow for Purity Assessment
A logical workflow for the comprehensive purity analysis of synthesized this compound is outlined below. This multi-step approach ensures both qualitative and quantitative assessment of the final product.
Caption: A comprehensive workflow for the synthesis and purity assessment of this compound.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on the specific requirements for accuracy, precision, sensitivity, and the nature of potential impurities. Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for the analysis of this compound.
Table 1: Quantitative Performance Data of Analytical Methods
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound and its ketone precursor. | Suitable for a wide range of non-volatile and thermally labile compounds. Less ideal for this compound due to its weak UV chromophore. | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously. |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~5-10 µg/mL | ~0.1% (relative to analyte) |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~15-30 µg/mL | ~0.3% (relative to analyte) |
| Precision (RSD%) | < 2% | < 3% | < 1%[1][2] |
| Accuracy | High (with proper calibration) | Moderate to High (analyte dependent) | Very High (primary ratio method)[1][3] |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~5-15 minutes per sample |
*Illustrative values for a typical analysis of this compound and its common impurities. Actual values may vary based on instrumentation and method optimization.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a highly effective method for separating and quantifying the cis and trans isomers of this compound, as well as the unreacted 4-tert-butylcyclohexanone. The elution order is typically the ketone, followed by the cis-alcohol, and then the trans-alcohol.[4][5][6]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a Carbowax 20M (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Maintain at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL (with a split ratio of 50:1).
-
Sample Preparation: Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, where the area of each peak is divided by the total area of all peaks in the chromatogram. The diastereomeric ratio is calculated from the relative peak areas of the cis and trans isomers. For higher accuracy, a calibration curve with standards of known concentration for each isomer and the ketone should be prepared.
High-Performance Liquid Chromatography-UV (HPLC-UV)
While this compound lacks a strong UV chromophore, HPLC-UV can be used to detect and quantify the starting material, 4-tert-butylcyclohexanone, which has a carbonyl group that absorbs in the low UV region. This method is less suitable for quantifying the alcohol isomers directly without derivatization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the ketone).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis: The amount of residual 4-tert-butylcyclohexanone can be quantified using a calibration curve prepared with known concentrations of the ketone standard.
Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method that allows for the direct determination of purity and diastereomeric ratio without the need for specific reference standards of the analyte isomers.[3][7]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) to completely dissolve both the sample and the internal standard.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis:
-
Carefully integrate the well-resolved signals of the analyte and the internal standard. For the diastereomeric ratio, integrate the characteristic signals for the cis and trans isomers (e.g., the proton on the carbon bearing the hydroxyl group, which appears at different chemical shifts for the two isomers).
-
Calculate the purity and diastereomeric ratio using the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach to determine both the chemical purity and the diastereomeric ratio.
-
GC-FID is the most robust and widely used method for this specific compound, offering excellent separation of the cis and trans isomers and the starting ketone.
-
HPLC-UV is a viable alternative, particularly for quantifying the residual starting material, but is less effective for the alcohol isomers without derivatization.
-
qNMR stands out as a primary method for obtaining highly accurate and precise measurements of both absolute purity and the diastereomeric ratio, without the need for isomer-specific reference standards.[1][3]
The choice of method will ultimately depend on the available instrumentation, the specific information required, and the desired level of accuracy and precision. For routine analysis, GC-FID provides a good balance of performance and practicality. For the highest accuracy and for reference material characterization, qNMR is the superior technique.
References
Cross-Validation of NMR and GC-MS Data for Isomer Ratio Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of isomer ratios is a critical aspect of chemical analysis, impacting everything from reaction yield calculations to the safety and efficacy of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet fundamentally different, analytical techniques commonly employed for this purpose. This guide provides an objective comparison of their performance in quantifying isomer ratios, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique and to outline a workflow for their cross-validation.
The principle behind quantitative analysis differs significantly between the two techniques. In ¹H NMR, the integrated area of a signal is directly proportional to the number of protons giving rise to that signal, allowing for a direct comparison of the molar ratios of isomers in a mixture without the need for calibration curves, provided that appropriate experimental parameters are used.[1] Conversely, GC-MS separates isomers based on their differential partitioning between a stationary and a mobile phase, with quantification based on the area of the eluted peaks.[2] For accurate quantification with GC-MS, it is often necessary to generate calibration curves for each isomer, as the ionization efficiency and fragmentation in the mass spectrometer can differ between isomers.[3]
Quantitative Data Comparison
To illustrate the comparative performance of NMR and GC-MS, consider a hypothetical analysis of a prepared mixture of cresol (B1669610) positional isomers: o-cresol, m-cresol, and p-cresol. The results presented in the table below are representative of what can be achieved with properly validated methods.
| Parameter | ¹H NMR | GC-MS | Notes |
| Prepared Ratio (o:m:p) | 1 : 1.5 : 2 | 1 : 1.5 : 2 | Gravimetrically prepared standard mixture. |
| Determined Ratio (o:m:p) | 1 : 1.52 : 2.05 | 1 : 1.48 : 1.95 | Average of triplicate measurements. |
| Relative Standard Deviation | < 2% | < 3% | Demonstrates the precision of each method. |
| Limit of Detection (LOD) | ~2 µg/mL | < 0.01 µg/mL | GC-MS offers significantly higher sensitivity.[4] |
| Limit of Quantification (LOQ) | ~4 µg/mL | < 0.1 µg/mL | Reflects the lower concentration limit for reliable quantification.[4] |
| Analysis Time per Sample | ~5-10 minutes | ~20-30 minutes | NMR can be faster for simple mixtures, while GC run times are longer.[5] |
| Sample Preparation | Simple dissolution | May require derivatization | Silylation is often used to improve separation of cresol isomers in GC.[6] |
| Calibration Requirement | Not required for relative quantification | Recommended for high accuracy | Response factors can vary between isomers.[3] |
| Destructive/Non-destructive | Non-destructive | Destructive | NMR allows for sample recovery. |
Key Advantages of Each Technique:
| ¹H NMR | GC-MS |
| Inherently Quantitative: Provides direct molar ratios from signal integration.[7] | High Sensitivity: Capable of detecting and quantifying trace-level isomers.[4][8] |
| Non-destructive: The sample can be recovered after analysis. | Superior Separation: Excellent for resolving complex mixtures of volatile isomers.[2] |
| Rapid Analysis: For sufficiently concentrated samples, data acquisition is fast.[5] | Structural Information: Mass spectra provide fragmentation patterns that aid in identification. |
| Robustness: Less susceptible to matrix effects compared to GC-MS.[4] | Established Libraries: Extensive mass spectral libraries are available for compound identification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the quantification of cresol isomers.
¹H NMR Spectroscopy Protocol for Cresol Isomer Ratio
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the cresol isomer mixture into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees to ensure uniform excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. A d1 of 10-20 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals corresponding to each isomer. For cresols, the methyl (-CH₃) protons are often used as they typically appear as singlets in distinct spectral regions.
-
Calculate the molar ratio by dividing the integral of each signal by the number of protons it represents (in this case, 3 for the methyl group) and then normalizing the values.[9][10]
-
GC-MS Protocol for Cresol Isomer Ratio
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation (with Silylation):
-
Prepare a stock solution of the cresol isomer mixture in a suitable solvent like dichloromethane.
-
In a vial, mix an aliquot of the stock solution with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
Prepare a series of calibration standards of the individual silylated isomers.
-
-
Data Acquisition:
-
GC Parameters:
-
Column: A capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C) to ensure separation of the isomers.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
-
-
Data Processing and Analysis:
-
Identify the peaks for each silylated cresol isomer based on their retention times, confirmed by their mass spectra.
-
Integrate the peak area for each isomer.
-
Quantify the amount of each isomer in the sample using the calibration curves generated from the standards. The ratio can then be calculated from these quantitative results.
-
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Methods
The cross-validation of NMR and GC-MS ensures the accuracy and reliability of the determined isomer ratio.[11] This process involves comparing the results from both orthogonal techniques to identify any method-specific bias.
Caption: Workflow for Cross-Validation of NMR and GC-MS Methods.
This diagram illustrates the parallel workflows for analyzing an isomer mixture by both NMR and GC-MS, culminating in a direct comparison of the results for method validation. The process begins with the preparation and splitting of a single sample to ensure that both analyses are performed on identical material. Each analytical branch then follows its specific protocol for sample preparation, data acquisition, and processing to determine the isomer ratio. Finally, the results from both techniques are statistically compared to assess their agreement and validate the analytical methods. This cross-validation provides a high degree of confidence in the accuracy of the measured isomer ratio.
References
- 1. scite.ai [scite.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. Separation and determination of cresol isomers with capillary gas chromatography [journal03.magtechjournal.com]
- 11. pharmaguru.co [pharmaguru.co]
Comparative Analysis of the Biological Activities of 4-tert-Butylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-tert-butylcyclohexanol (B146172) derivatives, focusing on their antibacterial, anti-inflammatory, and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist properties. The information is compiled from recent studies to facilitate research and development in the field of medicinal chemistry and pharmacology.
Executive Summary
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Notably, derivatives of the closely related 4-tert-butylcyclohexanone (B146137) have shown promise as antibacterial and insecticidal agents. The parent compound, this compound, has been identified as a potent antagonist of the TRPV1 receptor, a key player in pain and inflammation pathways, suggesting its potential in treating sensitive skin and inflammatory conditions. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate these compounds, and visualizes the key signaling pathways involved.
Data Presentation
Antibacterial Activity
A study on derivatives of 4-tert-butylcyclohexanone, a compound structurally similar to this compound, has reported antibacterial activity, particularly against Gram-positive bacteria.[1][2] The following table summarizes the qualitative findings.
| Compound/Derivative | Target Organism | Activity | Reported MIC (μg/mL) |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Gram-positive bacteria | Bacteriostatic | >250[2] |
| Bromolactone derivative of 4-tert-butylcyclohexanone | Bacillus subtilis | Strong bacteriostatic effect | Not specified[1][2] |
| Staphylococcus aureus | Strong bacteriostatic effect | Not specified[1][2] | |
| Escherichia coli | Limited growth | Not specified[1][2] |
Anti-inflammatory and TRPV1 Antagonist Activity
This compound has been identified as an antagonist of the TRPV1 receptor, which is implicated in inflammation and the sensation of pain. Its activity is linked to the modulation of the NF-κB signaling pathway. Quantitative data (IC50 values) for a series of this compound derivatives are not yet prevalent in publicly accessible studies.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5]
1. Preparation of Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (broth with solvent).
2. Inoculum Preparation:
-
Bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth directly in the microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Plates are incubated at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro TRPV1 Antagonist Activity: Calcium Imaging Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.[6]
1. Cell Culture and Plating:
-
HEK293 cells stably expressing human TRPV1 are cultured in a suitable medium.
-
Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 45-60 minutes at 37°C.
-
The cells are then washed to remove excess dye.
3. Compound Incubation:
-
The test compounds (this compound derivatives) are added to the wells at various concentrations and incubated for a specific period.
4. Measurement of Calcium Influx:
-
The plate is placed in a fluorescence plate reader.
-
A TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate the channel.
-
The fluorescence intensity is measured over time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates antagonist activity.
5. Data Analysis:
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum agonist response, is calculated from the dose-response curve.
Signaling Pathways
TRPV1 Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel activated by various stimuli including heat, protons, and capsaicin. Activation leads to an influx of Ca²⁺, which triggers downstream signaling cascades, ultimately leading to the sensation of pain and inflammation. This compound acts as an antagonist, blocking this channel and preventing the influx of calcium.
Caption: TRPV1 signaling pathway and its inhibition by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of inflammation, its activation is a key step. The anti-inflammatory effects of some compounds are mediated through the inhibition of this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The available evidence suggests that this compound and its derivatives are a promising class of compounds with diverse biological activities. While initial studies have highlighted their potential as antibacterial and anti-inflammatory agents, particularly through TRPV1 antagonism, there is a clear need for more comprehensive quantitative studies. Future research should focus on synthesizing a broader range of derivatives and evaluating their structure-activity relationships across various biological targets to unlock their full therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide aim to support and facilitate these future research endeavors.
References
- 1. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Experimental and Calculated NMR Shifts for 4-tert-butylcyclohexanol Isomers
A detailed examination of the stereochemical influence on nuclear magnetic shielding in the diastereomers of 4-tert-butylcyclohexanol (B146172) is presented, offering a comparative guide for researchers in organic chemistry and drug development. This guide provides a side-by-side comparison of experimentally determined and computationally calculated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of this compound, supported by detailed experimental and computational protocols.
The distinct spatial arrangement of the hydroxyl group in the cis and trans isomers of this compound leads to significant differences in their NMR spectra. These differences provide a powerful tool for the stereochemical assignment of these and related substituted cyclohexanes. In the trans isomer, the hydroxyl group predominantly occupies an equatorial position to minimize steric strain, while in the cis isomer, it is forced into an axial orientation. This disparity in conformation profoundly impacts the local electronic environment of the neighboring protons and carbons, resulting in characteristic variations in their chemical shifts.
Comparison of ¹H NMR Chemical Shifts
The most notable difference in the ¹H NMR spectra of the two isomers is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1). In the trans isomer, this equatorial proton experiences less shielding and thus resonates at a higher chemical shift (downfield) compared to the axial H-1 proton in the cis isomer.
| Proton Assignment | cis-4-tert-butylcyclohexanol Experimental δ (ppm) | cis-4-tert-butylcyclohexanol Calculated δ (ppm) | trans-4-tert-butylcyclohexanol Experimental δ (ppm) | trans-4-tert-butylcyclohexanol Calculated δ (ppm) |
| H-1 | ~3.9 - 4.1 | Data not available | ~3.4 - 3.6 | Data not available |
| Cyclohexyl H | ~1.0 - 2.2 | Data not available | ~1.0 - 2.2 | Data not available |
| -C(CH₃)₃ | ~0.86 | Data not available | ~0.86 | Data not available |
Comparison of ¹³C NMR Chemical Shifts
Similar to the proton NMR, the ¹³C NMR spectra exhibit distinct chemical shifts for the carbon atoms, particularly for the carbon bearing the hydroxyl group (C-1) and the adjacent carbons (C-2, C-6). The axial hydroxyl group in the cis isomer induces a greater shielding effect (γ-gauche effect) on the C-3 and C-5 carbons compared to the equatorial hydroxyl group in the trans isomer.
| Carbon Assignment | cis-4-tert-butylcyclohexanol Experimental δ (ppm) | cis-4-tert-butylcyclohexanol Calculated δ (ppm) | trans-4-tert-butylcyclohexanol Experimental δ (ppm) | trans-4-tert-butylcyclohexanol Calculated δ (ppm) |
| C-1 | ~65.8 | Data not available | ~71.2 | Data not available |
| C-2, C-6 | ~33.4 | Data not available | ~36.1 | Data not available |
| C-3, C-5 | ~20.9 | Data not available | ~25.6 | Data not available |
| C-4 | ~48.0 | Data not available | ~47.2 | Data not available |
| -C (CH₃)₃ | ~32.5 | Data not available | ~32.3 | Data not available |
| -C(C H₃)₃ | ~27.5 | Data not available | ~27.7 | Data not available |
Methodologies
Experimental Protocol for NMR Spectroscopy
The experimental NMR data presented were obtained using standard high-resolution NMR spectroscopy techniques. A general protocol for acquiring such spectra is as follows:
-
Sample Preparation: Approximately 10-20 mg of the purified this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon environment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Computational Methodology for NMR Shift Calculation
The prediction of NMR chemical shifts is a valuable tool for complementing experimental data and aiding in spectral assignment. The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of Density Functional Theory (DFT).
A typical computational workflow involves:
-
Geometry Optimization: The 3D structures of the cis and trans isomers of this compound are first optimized to find their lowest energy conformations. This is crucial as the calculated NMR shifts are highly sensitive to the molecular geometry. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.
-
NMR Shielding Calculation: Using the optimized geometries, the absolute magnetic shielding tensors for each nucleus are calculated using the GIAO method. A higher-level basis set, such as 6-311+G(2d,p), is often used for this step to improve accuracy.
-
Chemical Shift Calculation: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically TMS, which is calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
-
Solvent Effects: To more accurately model the experimental conditions, solvent effects can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).
Logical Workflow for Comparison
The process of comparing experimental and calculated NMR data can be visualized as a systematic workflow.
Workflow for comparing experimental and calculated NMR data.
A Comparative Guide to the Synthetic Routes of 4-tert-butylcyclohexanol
The synthesis of 4-tert-butylcyclohexanol (B146172), a key intermediate in the fragrance and chemical industries, can be achieved through various synthetic pathways. The two primary and most extensively documented routes are the reduction of 4-tert-butylcyclohexanone (B146137) and the hydrogenation of 4-tert-butylphenol (B1678320). This guide provides a detailed comparison of these methods, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs.
The choice of synthetic route significantly influences the stereochemical outcome, yielding different ratios of the cis and trans isomers of this compound. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, leading to distinct stereoisomers based on the axial or equatorial position of the hydroxyl group.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound, offering a clear comparison of their efficiency and stereoselectivity.
| Synthetic Route | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | cis:trans Ratio | Reference |
| Reduction | 4-tert-butylcyclohexanone | Sodium Borohydride (B1222165) (NaBH₄) | Ethanol | 25 | 20 min | - | minor:major | [1][2] |
| Reduction | 4-tert-butylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Reflux | 2 h | 73-78 | 9:91 | [3] |
| Reduction | 4-tert-butylcyclohexanone | L-Selectride | Tetrahydrofuran (THF) | - | 2 h | - | - | [4] |
| Reduction | 4-tert-butylcyclohexanone | Iridium tetrachloride / Trimethyl phosphite | 2-Propanol | Reflux | 48 h | 93-99 | 96:4 | [5] |
| Hydrogenation | 4-tert-butylphenol | Ruthenium catalyst | Tetrahydrofuran (THF) | 180 | - | 99.9 | - | [6] |
| Hydrogenation | 4-tert-butylphenol | Rhodium on Carbon (5% Rh/C) / HCl | Isopropanol | 60 | 1.75 h | 93.4 | 89.9:10.1 | [7] |
| Hydrogenation | 4-tert-butylphenol | Ruthenium-aminophosphine complex | - | - | - | high | 96:4 (cis) | [8] |
| Hydrogenation | 4-tert-butylphenol | Bimetallic Ru-Ni@RGO | Isopropyl alcohol (IPA) | 80 | 2 h | 100 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Reduction of 4-tert-butylcyclohexanone with Sodium Borohydride [4]
-
Materials: 4-tert-butylcyclohexanone, methanol (B129727), sodium borohydride, water, diethyl ether, 3 M sulfuric acid, saturated sodium chloride solution, magnesium sulfate.
-
Procedure:
-
Dissolve 3.24 mmol of 4-tert-butylcyclohexanone in methanol in a small Erlenmeyer flask equipped with a stir bar.
-
Carefully add 0.41 molar equivalents of sodium borohydride to the solution in one portion.
-
Stir the reaction mixture for 20 minutes.
-
Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.
-
Extract the product with two 8-10 mL portions of diethyl ether.
-
Wash the combined ether extracts sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the product.
-
2. Reduction of 4-tert-butylcyclohexanone with Lithium Aluminum Hydride [3]
-
Materials: 4-tert-butylcyclohexanone (0.5 mole), dry diethyl ether (500 mL), lithium aluminum hydride, dry t-butanol, 10% aqueous sulfuric acid.
-
Procedure:
-
Prepare a solution of lithium aluminum hydride in dry ether.
-
Slowly add a solution of 77.2 g (0.5 mole) of 4-tert-butylcyclohexanone in 500 mL of dry ether to the hydride solution to maintain a gentle reflux. The addition should take 45-60 minutes.
-
Reflux the reaction mixture for an additional 2 hours to complete the reduction.
-
Destroy the excess hydride by adding 10 mL of dry t-butanol and reflux for another 30 minutes.
-
To equilibrate the product, add 3 g of 4-tert-butylcyclohexanone in 20 mL of dry ether and reflux for 4 more hours, then let it stand overnight.
-
Cool the reaction mixture in an ice bath and decompose by the successive addition of 100 mL of water and 250 mL of 10% aqueous sulfuric acid.
-
Separate the ethereal layer and extract the aqueous layer once with 150 mL of ether.
-
Combine the ether extracts, wash with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation.
-
The solid residue is recrystallized from petroleum ether to yield trans-4-tert-butylcyclohexanol.
-
3. Catalytic Hydrogenation of 4-tert-butylphenol [10]
-
Materials: 4-tert-butylphenol (0.33 mole), catalyst, cyclohexane.
-
Procedure:
-
Introduce a mixture of 50 g (0.33 mole) of 4-tert-butylphenol, 1.35 g of catalyst, and 100 g of cyclohexane into an autoclave under a nitrogen atmosphere.
-
Introduce hydrogen until a stable pressure of around 16x10⁵ Pa is established.
-
Heat the reaction mixture to approximately 98°C.
-
Monitor the reaction progress by gas chromatography.
-
After 135 minutes, interrupt the reaction by cooling to around 45°C and purge the autoclave with nitrogen.
-
Filter the catalyst, which can be washed with cyclohexane and recycled.
-
Obtain this compound by distillation of the clear filtrate.
-
Synthetic Pathways Overview
The following diagram illustrates the logical relationship between the two main synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
This guide provides a comparative overview of the primary synthetic routes to this compound, offering valuable insights for researchers in the field. The choice between the reduction of 4-tert-butylcyclohexanone and the hydrogenation of 4-tert-butylphenol will depend on the desired stereoisomer, required yield, and available laboratory resources.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
comparative analysis of the plasticizing effects of 4-tert-butylcyclohexanol
In the ever-evolving landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative analysis of the plasticizing effects of 4-tert-butylcyclohexanol (B146172) (PTBCH), a specialty chemical known for its utility in enhancing polymer flexibility and durability. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance of PTBCH in comparison to other commonly used plasticizers.
Introduction to this compound as a Plasticizer
This compound (PTBCH) functions as a plasticizer by embedding itself between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material.[1] This process enhances the polymer's flexibility, elasticity, and processability.[1] Its distinct chemical structure allows for good compatibility with a variety of polymers, positioning it as a potentially high-performing alternative to some traditional plasticizers.[1]
Comparative Performance Data
The following table summarizes the performance of various plasticizers in Polyvinyl Chloride (PVC), a common polymer matrix. The data for the Cyclohexyl Acrylate (B77674) Derivative (CAR) is included to offer a point of reference for a cyclohexyl-containing plasticizer.
| Plasticizer | Polymer Matrix | Concentration (phr) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| None (Rigid PVC) | PVC | 0 | ~80-95 | ~50-60 | <10 | [2] |
| Dioctyl Phthalate (DOP) | PVC | 40 | ~20-30 | ~15-25 | ~250-350 | [3] |
| Dioctyl Terephthalate (DOTP) | PVC | 40 | ~25-35 | ~20-30 | ~300-400 | [3] |
| Cyclohexyl Acrylate Derivative (CAR) | PVC | 50 | Not Reported | 23.5 | 380 | [4][5] |
| Epoxidized Soybean Oil (ESO) | PVC | 40 | ~30-40 | ~20-28 | ~200-300 | [6] |
| Acetyl Tributyl Citrate (ATBC) | PVC | 40 | ~15-25 | ~20-30 | ~300-400 | [6] |
Experimental Protocols
To ensure a comprehensive understanding of how plasticizer performance is evaluated, detailed methodologies for key experiments are outlined below.
Sample Preparation (Based on PVC film casting)
Objective: To prepare plasticized polymer films for mechanical and thermal analysis.
Materials:
-
Polymer resin (e.g., PVC powder)
-
Plasticizer (e.g., this compound, DOP, etc.)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Heat stabilizer
-
Glass plates
-
Doctor blade or film applicator
Procedure:
-
The polymer resin, plasticizer, and heat stabilizer are weighed to the desired proportions (e.g., parts per hundred resin - phr).
-
The components are dissolved in a suitable solvent (e.g., THF) and stirred until a homogeneous solution is obtained.
-
The solution is cast onto a clean, flat glass plate using a doctor blade or film applicator to ensure uniform thickness.
-
The cast film is left to dry at ambient temperature to allow for slow evaporation of the solvent.
-
The dried film is then placed in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any residual solvent.
-
The resulting polymer film is carefully peeled from the glass plate and cut into standard shapes for further testing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the plasticized polymer film is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase any prior thermal history. For example, heat from room temperature to 120°C at a rate of 10°C/min, hold for 5 minutes, cool to -50°C at 10°C/min, hold for 5 minutes, and then heat again to 120°C at 10°C/min.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]
Mechanical Testing: Tensile Properties
Objective: To measure the tensile strength and elongation at break of the plasticized polymer.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell and grips.
Procedure:
-
The plasticized polymer films are cut into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).
-
The thickness and width of the narrow section of each specimen are measured.
-
The specimen is mounted in the grips of the Universal Testing Machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and extension are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at break is calculated as the percentage increase in length of the specimen at the point of fracture.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a novel plasticizer.
Discussion and Conclusion
The primary function of a plasticizer is to increase the flexibility and lower the glass transition temperature of a polymer.[8] The data presented for the cyclohexyl acrylate derivative (CAR) suggests that cyclohexyl-containing compounds can be effective plasticizers for PVC, leading to a significant increase in elongation at break.[4][5]
For this compound, its chemical structure suggests it would be compatible with various polymers, a key characteristic for an effective plasticizer.[1] The bulky tert-butyl group may influence its plasticizing efficiency and migration resistance, which are critical performance parameters.
Further experimental investigation is required to quantify the specific plasticizing effects of this compound and enable a direct and comprehensive comparison with industry-standard plasticizers. Researchers are encouraged to utilize the outlined experimental protocols to generate this valuable data. The provided framework and comparative data serve as a foundational guide for such future research and development efforts in the field of polymer additives.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. JPM | Synthesis of Cyclohexyl Acrylate Derivative and Its Evaluation as a Plasticizer for PVC [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. kgt88.com [kgt88.com]
Safety Operating Guide
Proper Disposal of 4-Tert-butylcyclohexanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-tert-butylcyclohexanol (B146172), designed for researchers, scientists, and drug development professionals. While some safety data sheets (SDS) classify this compound as not hazardous, it is best practice to manage all chemical waste through a designated hazardous waste program to ensure safety and regulatory compliance.[1]
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is essential to be aware of its properties and potential hazards. Although not always classified as hazardous, prudent laboratory practice dictates treating it with care.[1] One source indicates that it may be harmful to aquatic life, underscoring the importance of preventing its release into the environment.[2]
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat.[3]
Hazard Classification Summary
The following table summarizes the hazard information for this compound from various sources. Note that while it is generally not classified as a dangerous substance, disposal should still follow institutional and local regulations for chemical waste.
| Hazard Classification | Regulation (EC) No 1272/2008 | Transport (ADR/RID, IATA) | NFPA Ratings |
| This compound | Not a hazardous substance or mixture[1] | Not regulated as a dangerous good[1] | Health: 0, Fire: 1, Reactivity: 0[2] |
Note: NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Never dispose of this chemical down the drain or in the regular trash.[4][5]
1. Waste Identification and Classification:
-
Treat all this compound waste, including contaminated labware, as chemical waste that must be disposed of through the EHS office.[6][7]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Segregation:
-
Collect all waste containing this compound in a dedicated, chemically compatible container.[8]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks.[8] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
3. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste" as soon as the first drop of waste is added.[4][7]
-
The label must include the following information:
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within your laboratory.
-
Ensure the storage area is away from incompatible chemicals.[8]
-
The container must remain closed except when adding waste.[8]
5. Arranging for Final Disposal:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4]
-
Follow your institution's specific procedures for completing waste information forms.[4]
-
Do not attempt to transport the chemical waste yourself. Trained EHS personnel will collect it from your lab.[7]
6. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Scoop up the absorbed material and place it into a suitable container for disposal as hazardous waste.[2]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. synerzine.com [synerzine.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Tert-butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-tert-butylcyclohexanol (B146172) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a solid that can cause serious eye irritation.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance, it is combustible and can form explosive mixtures with air upon intense heating.[3][4] It is also considered harmful to aquatic life.[2][5] Therefore, a cautious approach and proper use of PPE are mandatory.
Minimum Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1] |
| Hand Protection | Nitrile or Butyl rubber gloves.[2][6][7] | Provides a suitable barrier against alcohols.[2][8] Given the lack of specific breakthrough data for this compound, gloves should be changed immediately after any splash contact.[9] |
| Body Protection | Fully-buttoned laboratory coat.[6] | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory Protection | Required if dust is generated or ventilation is inadequate. A NIOSH/MSHA approved respirator should be used.[6] | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
Handling of this compound must be performed in a controlled environment to minimize exposure risk.
Experimental Protocol for Handling Solid this compound:
-
Preparation:
-
Dispensing and Weighing:
-
Conduct all handling and weighing of the solid powder within the chemical fume hood to control dust.[5]
-
Use a spatula to carefully transfer the desired amount from the stock container to a secondary container. Avoid creating dust clouds.[10]
-
Keep the stock container tightly sealed when not in use.[6]
-
-
Procedure:
-
Post-Handling:
Emergency and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
Accidental Release Measures
-
Small Spill (in fume hood):
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[11]
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a wet cloth.
-
-
Large Spill (outside fume hood):
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Follow the small spill procedure, using respiratory protection if necessary.
-
Disposal Plan
While some sources suggest that certain non-hazardous solid chemicals can be disposed of in regular trash, institutional policies and the potential for contamination necessitate a more cautious approach.[1][3]
-
Chemical Waste:
-
Collect all waste this compound and materials contaminated with it (e.g., paper towels, used gloves) in a clearly labeled, sealed, and non-leaking container.[4]
-
Mark the container as "Non-Hazardous Chemical Waste" and list the contents.[12]
-
Dispose of the container through your institution's designated chemical waste disposal program.[4][13]
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent.
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container and dispose of it in the regular trash or glassware disposal box as per your institution's guidelines.[3]
-
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Reference(s) |
| Acute Toxicity | ||
| Oral LD50 (rat) | 4200 mg/kg | [5][11] |
| Dermal LD50 (rabbit) | > 5 g/kg | [5] |
| Ecotoxicity | ||
| EC50 (Daphnia magna, 48h) | 46 mg/L | [5] |
| EC50 (Algae, 72h) | 45 mg/L | [2] |
| NOEC (Algae, 72h) | 14 mg/L | [2] |
| Physical Properties | ||
| Flash Point | 105 °C (221 °F) | [11] |
| Autoignition Temperature | 400 °C (752 °F) | [11] |
| Water Solubility | 264 mg/L at 20 °C | [1] |
| Log Pow | 3.23 | [5] |
Workflow for Handling this compound
References
- 1. csn.edu [csn.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. gloves-online.com [gloves-online.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
